Product packaging for 4-(4-Methoxyphenyl)pyrimidin-2-ol(Cat. No.:CAS No. 674810-96-9)

4-(4-Methoxyphenyl)pyrimidin-2-ol

Cat. No.: B1608575
CAS No.: 674810-96-9
M. Wt: 202.21 g/mol
InChI Key: HRLRMYOMZYYDCE-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)pyrimidin-2-ol is a useful research compound. Its molecular formula is C11H10N2O2 and its molecular weight is 202.21 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2O2 B1608575 4-(4-Methoxyphenyl)pyrimidin-2-ol CAS No. 674810-96-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(4-methoxyphenyl)-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-9-4-2-8(3-5-9)10-6-7-12-11(14)13-10/h2-7H,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRLRMYOMZYYDCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40406421
Record name 4-(4-methoxyphenyl)pyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

674810-96-9
Record name 4-(4-methoxyphenyl)pyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Primacy of the Pyrimidinone Tautomer

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Profile of 4-(4-Methoxyphenyl)pyrimidin-2(1H)-one

The compound of interest, formally named 4-(4-methoxyphenyl)pyrimidin-2-ol, exists as a dynamic equilibrium between two tautomeric forms: the aromatic alcohol (enol) form and the non-aromatic amide (keto) form, 4-(4-methoxyphenyl)pyrimidin-2(1H)-one. Theoretical and experimental studies on related 2-hydroxypyrimidine systems have conclusively shown that the equilibrium overwhelmingly favors the keto (pyrimidinone) tautomer.[1][2] This stability is attributed to the greater strength of the carbon-oxygen double bond (C=O) compared to the carbon-carbon double bond (C=C) and the resonance stabilization of the resulting amide group. Consequently, this guide will focus on the chemical properties and synthesis of the predominant and more stable 4-(4-methoxyphenyl)pyrimidin-2(1H)-one .

Core Chemical Properties

Physicochemical Data Summary

The following table summarizes the core identifying and physicochemical properties.

PropertyValue / DescriptionSource / Justification
Molecular Formula C₁₁H₁₀N₂O₂Calculated from structure
Molecular Weight 202.21 g/mol Calculated from formula
IUPAC Name 4-(4-methoxyphenyl)pyrimidin-2(1H)-oneStandard nomenclature
Appearance Expected to be a white to off-white crystalline solid.Based on analogous 4-aryl-pyrimidinones.
Melting Point Not experimentally determined. Expected to be >200 °C.Analogy to similar heterocyclic structures.
Solubility Sparingly soluble in water; soluble in polar organic solvents like DMSO, DMF, and methanol.General solubility for pyrimidinone derivatives.[3]
pKa (acidic) Estimated ~9.0 - 9.5The N-H proton of the amide is weakly acidic, similar to uracil (pKa ≈ 9.5).[4]
pKa (basic) Estimated ~1.5 - 2.0The ring nitrogens are weakly basic due to electron-withdrawing effects of the carbonyl group.[4]

Synthesis and Mechanistic Insight

The most direct and widely adopted method for synthesizing 4-aryl-pyrimidin-2(1H)-ones is the cyclocondensation of an α,β-unsaturated ketone (a chalcone) with urea.[5][6][7] This reaction proceeds via a Michael addition followed by intramolecular cyclization and dehydration.

Logical Workflow for Synthesis

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Pyrimidinone Formation A 4-Methoxyacetophenone C Claisen-Schmidt Condensation (Base Catalyst, e.g., NaOH/KOH) A->C B Benzaldehyde B->C D 1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate) C->D F Cyclocondensation (Base or Acid Catalyst) D->F E Urea E->F G Final Product: 4-(4-methoxyphenyl)-6-phenyl- pyrimidin-2(1H)-one F->G

Caption: Synthetic workflow for a 4,6-diaryl-pyrimidin-2(1H)-one.

Detailed Experimental Protocol (Representative)

This protocol is adapted from established procedures for similar pyrimidinone syntheses.[7][8]

Part A: Synthesis of the Chalcone Precursor: (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one

  • Reactant Preparation: In a 250 mL round-bottom flask, dissolve 4-methoxyacetophenone (0.05 mol) and benzaldehyde (0.05 mol) in 100 mL of ethanol.

  • Catalyst Addition: While stirring vigorously, slowly add 25 mL of a 40% aqueous potassium hydroxide (KOH) solution. The solution will typically turn yellow and may warm slightly.

  • Reaction: Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 7:3 hexane:ethyl acetate). The formation of a precipitate is expected.

  • Isolation: Pour the reaction mixture into 500 mL of ice-cold water and acidify with dilute HCl until the pH is neutral.

  • Purification: Filter the resulting solid precipitate, wash thoroughly with cold water until the washings are neutral, and dry. Recrystallize from ethanol to yield the pure chalcone.

Part B: Synthesis of 4-(4-Methoxyphenyl)-6-phenylpyrimidin-2(1H)-one

  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser, combine the synthesized chalcone (0.01 mol) and urea (0.015 mol) in 50 mL of ethanol.

  • Catalyst Addition: Add 10 mL of a 40% aqueous KOH solution.

  • Reaction: Reflux the mixture for 6-8 hours, monitoring by TLC.

  • Isolation: After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water.

  • Purification: Acidify with dilute HCl to precipitate the product. Filter the solid, wash with water, and dry. Recrystallize from a suitable solvent like ethanol or acetic acid to obtain the pure pyrimidinone derivative.

Spectroscopic and Structural Characterization

The structural identity of 4-(4-methoxyphenyl)pyrimidin-2(1H)-one can be confirmed using standard spectroscopic techniques. The following data are predicted based on analyses of structurally similar compounds.[9][10][11]

TechniqueExpected Features
¹H NMR (400 MHz, DMSO-d₆)δ ~12.0 ppm (s, 1H, N-H, broad); δ ~8.0 ppm (d, 2H, Ar-H ortho to pyrimidine); δ ~7.5 ppm (d, 1H, pyrimidine C6-H); δ ~7.1 ppm (d, 2H, Ar-H ortho to OMe); δ ~6.8 ppm (d, 1H, pyrimidine C5-H); δ ~3.8 ppm (s, 3H, -OCH₃).
¹³C NMR (100 MHz, DMSO-d₆)δ ~165 ppm (C=O); δ ~162 ppm (Ar-C-OMe); δ ~160 ppm (C4-pyrimidine); δ ~152 ppm (C6-pyrimidine); δ ~130 ppm (Ar-C); δ ~128 ppm (Ar-C); δ ~114 ppm (Ar-C); δ ~105 ppm (C5-pyrimidine); δ ~55 ppm (-OCH₃).
IR (KBr, cm⁻¹) ~3200-3000 cm⁻¹ (N-H stretch); ~1680-1660 cm⁻¹ (C=O stretch, amide I band); ~1610, 1580, 1510 cm⁻¹ (C=C and C=N stretching); ~1250 cm⁻¹ (Ar-O-C stretch).
Mass Spec (ESI+) [M+H]⁺ = 203.08

Chemical Reactivity and Stability

The reactivity of the 4-(4-methoxyphenyl)pyrimidin-2(1H)-one scaffold is governed by the interplay between its constituent functional groups.

  • N-H Acidity: The amide proton can be deprotonated by a strong base, allowing for N-alkylation or other N-substitutions.

  • Carbonyl Reactivity: The carbonyl oxygen is a hydrogen bond acceptor and can be protonated under strongly acidic conditions. It can be converted to a 2-chloro or 2-thiopyrimidine derivative using reagents like POCl₃ or Lawesson's reagent, respectively.

  • Aromatic Rings: Both the pyrimidinone and the methoxyphenyl rings can undergo electrophilic aromatic substitution. The methoxyphenyl ring is highly activated by the methoxy group, directing ortho and para. The pyrimidinone ring is generally electron-deficient and less reactive towards electrophiles.

  • Stability: The compound is expected to be thermally stable and generally stable under neutral and basic conditions. It may undergo hydrolysis under harsh acidic conditions.

Biological Significance and Applications in Drug Discovery

The pyrimidine nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of essential biomolecules like uracil and thymine.[4] Its derivatives are known to possess a wide spectrum of biological activities.[3][12]

  • Anticancer Activity: Many substituted pyrimidines and pyrimidinones are potent anticancer agents. Their mechanism often involves the inhibition of crucial cellular kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are key regulators of cancer cell proliferation and angiogenesis.

  • Anti-inflammatory and Analgesic Properties: Certain aryl-substituted pyrimidinones have demonstrated significant anti-inflammatory and analgesic effects.[13]

  • Antimicrobial Agents: The pyrimidine framework is a component of various synthetic drugs with antibacterial and antifungal properties.[6]

The 4-(4-methoxyphenyl) moiety is a common feature in many kinase inhibitors, where the methoxy group can act as a key hydrogen bond acceptor, anchoring the molecule within the ATP-binding pocket of the target enzyme.

Potential Kinase Inhibition Pathway

G cluster_0 Mechanism of Action Molecule 4-(4-Methoxyphenyl) pyrimidin-2(1H)-one Kinase Kinase ATP-Binding Pocket Molecule->Kinase Binds to Hinge Region (H-Bonds) Phosphorylation Substrate Phosphorylation Molecule->Phosphorylation INHIBITS Downstream Downstream Signaling (e.g., Proliferation, Angiogenesis) Molecule->Downstream SUPPRESSES Kinase->Phosphorylation Catalyzes ATP ATP ATP->Kinase Binding Blocked Phosphorylation->Downstream Activates

Caption: Inhibition of kinase signaling by a pyrimidinone-based drug candidate.

Conclusion

4-(4-Methoxyphenyl)pyrimidin-2(1H)-one represents a synthetically accessible and biologically relevant heterocyclic scaffold. While direct experimental characterization is limited in the public domain, its chemical properties, reactivity, and synthesis can be confidently described through the robust principles of organic chemistry and analogy to its well-studied relatives. Its structural motifs suggest significant potential for applications in medicinal chemistry, particularly in the development of novel kinase inhibitors for oncology. This guide provides a foundational technical overview to support further research and development efforts involving this promising chemical entity.

References

4-(4-Methoxyphenyl)pyrimidin-2-ol structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 4-(4-Methoxyphenyl)pyrimidin-2-ol

Authored by a Senior Application Scientist

Foreword: The Imperative for Rigorous Structural Verification

In the realm of medicinal chemistry and drug development, the pyrimidine scaffold is a cornerstone, forming the structural basis for a multitude of therapeutic agents. Its derivatives are of immense interest due to their diverse pharmacological activities.[1][2][3] The subject of this guide, this compound, represents a classic heterocyclic system whose precise structural characterization is paramount for understanding its chemical reactivity, potential biological targets, and structure-activity relationships (SAR).

This document eschews a simplistic, linear protocol. Instead, it offers a holistic and analytical framework for the structural elucidation of this molecule. We will navigate the critical nuances of its existence, most notably its tautomeric equilibrium, and employ a multi-technique approach to build an unassailable structural proof. The causality behind each experimental choice and the interpretation of the resulting data are emphasized, reflecting a field-proven methodology where each step validates the next, culminating in a definitive structural assignment.

The Central Question: Tautomerism in 2-Hydroxypyrimidines

A foundational concept in the study of 2-hydroxypyrimidines is the existence of keto-enol tautomerism. The molecule can exist in two interconverting forms: the aromatic hydroxyl (-ol) form and the non-aromatic keto (-one) form, specifically 4-(4-methoxyphenyl)pyrimidin-2(1H)-one.

G cluster_0 This compound (Enol Form) cluster_1 4-(4-methoxyphenyl)pyrimidin-2(1H)-one (Keto Form) enol enol keto keto enol->keto Equilibrium

Caption: Keto-enol tautomerism of the target molecule.

Theoretical and experimental studies have demonstrated that the equilibrium is highly sensitive to the molecular environment, particularly the solvent. While non-polar solvents may slightly favor the -ol form, polar and protic solvents, as well as the solid state, overwhelmingly favor the more stable keto (pyrimidinone) tautomer due to favorable hydrogen bonding and dipole interactions.[4][5] This preference is the key to interpreting the spectroscopic data that follows. All subsequent analyses will be approached with the hypothesis that the pyrimidinone tautomer is the predominant species.

Synthesis and Purification: Establishing the Foundation

The first step in any characterization is to obtain a pure sample. A reliable and efficient synthesis for this class of compounds is the reaction of a substituted chalcone precursor with urea.[6] Specifically, 1-(4-methoxyphenyl)-3-ethoxyprop-2-en-1-one can be condensed with urea under acidic or basic conditions to yield the target pyrimidinone.

G Reactants 1-(4-methoxyphenyl)-3-ethoxyprop-2-en-1-one + Urea Reaction Reflux in Ethanol with NaOH catalyst Reactants->Reaction Workup Acidification (HCl) & Filtration Reaction->Workup Crude Crude Product Workup->Crude Purification Recrystallization (Ethanol/Water) Crude->Purification Final Pure 4-(4-methoxyphenyl) pyrimidin-2(1H)-one Purification->Final

Caption: General workflow for synthesis and purification.

Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of 1-(4-methoxyphenyl)-3-ethoxyprop-2-en-1-one (1.0 eq) and urea (1.2 eq) in ethanol (50 mL), add a catalytic amount of sodium hydroxide (0.1 eq).

  • Reflux: Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure. Redissolve the residue in water and acidify with 2M HCl until a precipitate forms.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to yield the pure product as a crystalline solid.

Spectroscopic Elucidation: A Multi-Faceted Approach

With a pure sample in hand, we can proceed with a suite of spectroscopic analyses. The collective data from these techniques will provide converging lines of evidence to build a coherent structural picture.

G cluster_0 Structure Elucidation Workflow cluster_1 PureCompound Pure Compound (from Synthesis) IR FT-IR (Functional Groups) PureCompound->IR MS Mass Spectrometry (Molecular Weight & Formula) PureCompound->MS NMR NMR (¹H & ¹³C) (Connectivity & Skeleton) PureCompound->NMR Hypothesis Proposed Structure: 4-(4-methoxyphenyl)pyrimidin-2(1H)-one IR->Hypothesis MS->Hypothesis NMR->Hypothesis Confirmation X-ray Crystallography (Definitive 3D Structure) Hypothesis->Confirmation

Caption: The integrated workflow for structure elucidation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: FT-IR is the frontline technique for identifying key functional groups. Its primary diagnostic value here is to differentiate between the -ol and -one tautomers. The -ol form would show a characteristic broad O-H stretch, while the -one form will exhibit distinct N-H and C=O stretches.[7][8]

Experimental Protocol:

  • Prepare a sample by mixing a small amount of the compound with dry potassium bromide (KBr).

  • Press the mixture into a thin, transparent pellet.

  • Acquire the spectrum using an FT-IR spectrometer over a range of 4000-400 cm⁻¹.

Data Interpretation & Expected Results: The spectrum is expected to strongly support the pyrimidin-2(1H)-one structure.

Wavenumber (cm⁻¹)Vibration TypeSignificance
3250 - 3100N-H Stretch (broad)Indicates the N-H bond in the pyrimidinone ring; its broadness suggests hydrogen bonding in the solid state.[9]
3080 - 3010Aromatic C-H StretchConfirms the presence of the aromatic rings.
2980 - 2850Aliphatic C-H StretchCorresponds to the -OCH₃ group.[10]
~1670C=O Stretch (strong)Crucial evidence for the pyrimidin-2(1H)-one tautomer. [9] The absence of a strong, broad O-H band above 3200 cm⁻¹ argues against the -ol form.
1610, 1580, 1510C=C and C=N StretchesCharacteristic of the pyrimidine and phenyl rings.
~1255Ar-O-C Asymmetric StretchConfirms the presence of the aryl ether (methoxy) group.[10]
~1030Ar-O-C Symmetric StretchFurther confirmation of the methoxy group.
Mass Spectrometry (MS)

Causality: Mass spectrometry provides the molecular weight and, with high resolution, the molecular formula of the compound. This serves as a fundamental check of the compound's identity and can offer structural clues through fragmentation patterns.[11]

Experimental Protocol:

  • Dissolve a small sample in a suitable solvent (e.g., methanol).

  • Introduce the sample into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer for high-resolution mass spectrometry (HRMS).

  • Acquire data in positive ion mode.

Data Interpretation & Expected Results: The molecular formula is C₁₁H₁₀N₂O₂. The calculated exact mass is 202.0742 g/mol .

m/z ValueInterpretationSignificance
203.0815[M+H]⁺The protonated molecular ion. The observed value in HRMS should be within 5 ppm of the calculated mass (203.0820), confirming the molecular formula C₁₁H₁₁N₂O₂⁺.
202.0740[M]⁺The molecular ion peak.
187.0502[M-CH₃]⁺Loss of a methyl radical from the methoxy group.
172.0655[M-CH₂O]⁺Loss of formaldehyde, a common fragmentation for methoxy aromatic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for elucidating the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number, environment, and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton. The data will definitively establish the connectivity of the methoxyphenyl and pyrimidinone rings.

Experimental Protocol:

  • Dissolve ~5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆). DMSO is chosen for its ability to dissolve the compound and to slow the exchange of the N-H proton, making it observable.[12]

  • Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR - Expected Data (in DMSO-d₆): The spectrum should clearly show signals for all 10 unique protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~11.5broad singlet1HN1-H The downfield shift and broadness are characteristic of an amide/lactam proton involved in hydrogen bonding.[12][13] This is strong evidence for the pyrimidinone form.
~8.20doublet1HH6 Proton on the pyrimidine ring adjacent to a nitrogen atom.
~8.05doublet (J ≈ 9 Hz)2HH2'/H6' Aromatic protons on the methoxyphenyl ring, ortho to the pyrimidine ring.
~7.10doublet (J ≈ 9 Hz)2HH3'/H5' Aromatic protons on the methoxyphenyl ring, meta to the pyrimidine ring and ortho to the methoxy group.[14]
~6.85doublet1HH5 Proton on the pyrimidine ring.
~3.85singlet3H-OCH₃ Characteristic chemical shift for a methoxy group attached to an aromatic ring.[10]

¹³C NMR - Expected Data (in DMSO-d₆): The spectrum will confirm the carbon skeleton and, crucially, the presence of a carbonyl carbon.

Chemical Shift (δ, ppm)AssignmentRationale
~165.0C2 (C=O) Definitive evidence for the pyrimidinone tautomer. The chemical shift is characteristic of a carbonyl carbon in a six-membered lactam ring.
~162.0C4' Aromatic carbon bearing the methoxy group.
~160.5C4 Pyrimidine carbon attached to the phenyl ring.
~155.0C6 Pyrimidine carbon adjacent to N1.
~130.0C1' Aromatic carbon attached to the pyrimidine ring.
~129.5C2'/C6' Aromatic carbons ortho to the pyrimidine ring.
~114.5C3'/C5' Aromatic carbons meta to the pyrimidine ring.
~108.0C5 Pyrimidine carbon.
~55.5-OCH₃ Typical chemical shift for a methoxy carbon.[14]

Definitive Proof: Single-Crystal X-ray Crystallography

Causality: While the collective spectroscopic evidence is overwhelmingly convincing, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of structure. It generates a three-dimensional model of the molecule as it exists in the solid state, detailing precise bond lengths, bond angles, and intermolecular interactions.[15][16]

Experimental Protocol:

  • Crystal Growth: Grow single crystals suitable for diffraction by slow evaporation of the solvent from a saturated solution (e.g., in ethanol or acetone).

  • Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data at a controlled temperature (e.g., 100 K).

  • Structure Solution & Refinement: Process the diffraction data and solve the structure using direct methods or Patterson synthesis. Refine the atomic positions and thermal parameters to generate the final structural model.

Expected Results: The crystallographic data will unequivocally confirm the structure as 4-(4-methoxyphenyl)pyrimidin-2(1H)-one. Key findings would include:

  • Tautomer Confirmation: The C2-O bond length will be consistent with a carbon-oxygen double bond (~1.24 Å), and a hydrogen atom will be located on the N1 atom, not the oxygen atom.

  • Planarity: The pyrimidine ring will likely be nearly planar, while the methoxyphenyl ring will be twisted at a certain dihedral angle relative to it.

  • Intermolecular Interactions: The analysis will reveal how molecules pack in the crystal lattice. It is highly probable that pairs of molecules will form centrosymmetric dimers via strong N-H···O=C hydrogen bonds, a classic interaction motif for pyrimidinones.[13]

Conclusion: A Synthesized and Self-Validating Structural Proof

The structural elucidation of this compound is a prime example of a methodical, evidence-based scientific investigation. By first addressing the fundamental question of tautomerism, we established a clear hypothesis—that the molecule exists predominantly as the pyrimidin-2(1H)-one form. This hypothesis was systematically tested and validated through a series of complementary analytical techniques.

References

An In-depth Technical Guide to 4-(4-Methoxyphenyl)pyrimidin-2-ol: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4-(4-methoxyphenyl)pyrimidin-2-ol, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its precise chemical identity, explore its synthesis and characterization, and discuss the therapeutic promise suggested by its structural motifs. This document is intended for researchers, scientists, and professionals in the field of drug development who are engaged in the exploration of novel small molecules for therapeutic applications.

Chemical Identity and Structural Elucidation

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . This nomenclature precisely describes a pyrimidine ring substituted at the 4-position with a 4-methoxyphenyl group and at the 2-position with a hydroxyl group.

A critical aspect of 2-hydroxypyrimidines is their existence in a tautomeric equilibrium with their corresponding pyrimidin-2(1H)-one form. This keto-enol tautomerism is a dynamic process where a proton migrates between the oxygen and a nitrogen atom of the pyrimidine ring. The predominance of one tautomer over the other is influenced by factors such as the solvent environment and the electronic nature of other substituents on the ring.[1][2] In polar solvents, the keto form is often favored, while non-polar solvents can favor the enol form.[3] For this compound, this equilibrium is a key determinant of its chemical reactivity and biological interactions.

synthesis_workflow cluster_step1 Step 1: Chalcone Synthesis cluster_step2 Step 2: Pyrimidine Ring Formation reagent reagent acetophenone 4-Methoxyacetophenone chalcone 1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate) acetophenone->chalcone NaOH_EtOH NaOH, Ethanol benzaldehyde Benzaldehyde benzaldehyde->chalcone product This compound chalcone->product KOH_EtOH KOH, Ethanol, Reflux NaOH_EtOH->chalcone urea Urea urea->product KOH_EtOH->product

References

An In-depth Technical Guide to 4-(4-Methoxyphenyl)pyrimidin-2-ol and its Tautomeric Landscape

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-methoxyphenyl)pyrimidin-2-ol, a heterocyclic compound of significant interest in medicinal chemistry. A critical aspect of this molecule is its existence in a tautomeric equilibrium with 4-(4-methoxyphenyl)pyrimidin-2(1H)-one. This guide elucidates this tautomerism, clarifies the associated Chemical Abstracts Service (CAS) numbers, and offers detailed insights into its synthesis, physicochemical properties, spectral characterization, and potential therapeutic applications. By synthesizing technical data with practical, field-proven insights, this document serves as an essential resource for researchers engaged in the discovery and development of novel pyrimidine-based therapeutics.

Introduction and CAS Number Clarification

The query for "this compound" often leads to its amino-substituted analogue, 4-(4-methoxyphenyl)pyrimidin-2-amine, which is assigned CAS Number 99844-02-7 [1][2][3][4]. However, the "-ol" suffix points to a hydroxyl-substituted pyrimidine. It is crucial to understand that 2-hydroxypyrimidines predominantly exist as their keto tautomer, pyrimidin-2(1H)-one, due to the thermodynamic stability of the amide bond within the ring.

While a specific CAS number for the isolated enol form, this compound, is not readily found in major chemical databases, its more stable keto tautomer, 4-(4-methoxyphenyl)pyrimidin-2(1H)-one , is the scientifically recognized and experimentally observed structure. For reference, a closely related compound, 2(1H)-Pyrimidinone, 4-(4-methoxyphenyl)-6-phenyl-, has the CAS Number 24030-09-9 [5]. This guide will focus on the synthesis and characterization of the pyrimidinone tautomer.

Tautomeric Equilibrium

The equilibrium between the -ol and -one forms is a key feature of 2-hydroxypyrimidines. The keto-enol tautomerization is influenced by factors such as solvent polarity and pH. However, in most conditions, the equilibrium heavily favors the pyrimidinone form.

Caption: Tautomeric equilibrium between the enol and keto forms.

Physicochemical and Spectral Data

Precise physicochemical data for 4-(4-methoxyphenyl)pyrimidin-2(1H)-one is not extensively documented in publicly available databases. However, based on related pyrimidine derivatives, the following properties can be anticipated.

PropertyPredicted ValueSource
Molecular FormulaC₁₁H₁₀N₂O₂-
Molecular Weight202.21 g/mol -
AppearanceWhite to off-white solid[6]
SolubilitySoluble in polar organic solvents like DMSO and DMF[6]
Melting Point>200 °C (Decomposition may occur)-
Spectral Characterization

The structural elucidation of 4-(4-methoxyphenyl)pyrimidin-2(1H)-one relies on a combination of spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the methoxyphenyl group (typically two doublets in the range of δ 7.0-8.0 ppm), a singlet for the methoxy group protons (around δ 3.8 ppm), and signals for the pyrimidinone ring protons. The NH proton of the pyrimidinone ring will likely appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the pyrimidinone ring (typically in the range of δ 160-170 ppm), along with resonances for the aromatic and methoxy carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the amide group (around 1650-1700 cm⁻¹) and N-H stretching vibrations (around 3200-3400 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.

Synthesis of 4-(4-Methoxyphenyl)pyrimidin-2(1H)-one

The most common and efficient method for the synthesis of 4-aryl-3,4-dihydropyrimidin-2(1H)-ones is the Biginelli reaction [7][8][9]. This one-pot, three-component condensation reaction involves an aldehyde, a β-dicarbonyl compound, and urea. For the synthesis of 4-(4-methoxyphenyl)pyrimidin-2(1H)-one, a subsequent oxidation step is required to introduce the double bond in the pyrimidine ring.

A plausible synthetic route involves the reaction of 4-methoxybenzaldehyde, a suitable β-ketoester (e.g., ethyl acetoacetate), and urea, followed by an oxidation step.

synthesis_workflow reagents 4-Methoxybenzaldehyde + Ethyl Acetoacetate + Urea biginelli Biginelli Reaction (Acid Catalysis, e.g., HCl) reagents->biginelli dihydropyrimidinone Ethyl 6-(4-methoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate biginelli->dihydropyrimidinone hydrolysis_decarboxylation Hydrolysis & Decarboxylation (e.g., NaOH, then H₃O⁺) dihydropyrimidinone->hydrolysis_decarboxylation dihydropyrimidinone_intermediate 4-(4-Methoxyphenyl)-3,4-dihydropyrimidin-2(1H)-one hydrolysis_decarboxylation->dihydropyrimidinone_intermediate oxidation Oxidation (e.g., DDQ or MnO₂) dihydropyrimidinone_intermediate->oxidation product 4-(4-Methoxyphenyl)pyrimidin-2(1H)-one oxidation->product

Caption: Proposed synthetic workflow for 4-(4-methoxyphenyl)pyrimidin-2(1H)-one.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • To a mixture of 4-methoxybenzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol) in ethanol (50 mL), add a catalytic amount of concentrated hydrochloric acid (0.5 mL).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the crude dihydropyrimidinone.

  • Recrystallize the crude product from ethanol to yield the pure compound.

Step 2: Oxidation to 4-(4-Methoxyphenyl)-6-methyl-pyrimidin-2(1H)-one

  • Dissolve the dihydropyrimidinone from Step 1 (5 mmol) in a suitable solvent such as dioxane or chloroform.

  • Add an oxidizing agent, for example, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (5.5 mmol), to the solution.

  • Stir the reaction mixture at room temperature or gentle heating until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture to remove any solid byproducts.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the final product, 4-(4-methoxyphenyl)pyrimidin-2(1H)-one.

Potential Biological Activities and Therapeutic Applications

The pyrimidine scaffold is a well-established pharmacophore present in a wide array of therapeutic agents[10]. Derivatives of pyrimidine have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.

While specific biological data for 4-(4-methoxyphenyl)pyrimidin-2(1H)-one is limited in the public domain, its structural motifs suggest potential for several therapeutic applications:

  • Anticancer Activity: Many pyrimidine derivatives exhibit potent antiproliferative effects by targeting various components of cell signaling pathways crucial for cancer cell growth and survival. For instance, some pyrimidine-based compounds act as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are key regulators of cell proliferation and angiogenesis in tumors. The 4-methoxyphenyl group is a common feature in many kinase inhibitors.

  • Antitubulin Activity: Certain pyrimidine derivatives have been shown to inhibit tubulin polymerization, a critical process in cell division[11]. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

  • CDK Inhibition: Cyclin-dependent kinases (CDKs) are essential for cell cycle progression, and their dysregulation is a hallmark of many cancers[12]. Pyrazolo[3,4-b]pyridine derivatives, which share structural similarities with pyrimidines, have been investigated as CDK inhibitors.

  • Herbicidal Activity: Some pyrimidin-2-yloxy phenoxy acetates have shown herbicidal activity, particularly against monocotyledonous plants[13].

The 4-methoxyphenyl substituent is a common feature in many biologically active molecules, often contributing to favorable interactions with biological targets and influencing pharmacokinetic properties. Further investigation into the specific biological targets and mechanism of action of 4-(4-methoxyphenyl)pyrimidin-2(1H)-one is warranted to fully elucidate its therapeutic potential.

biological_activity cluster_targets Potential Biological Targets cluster_effects Potential Therapeutic Effects compound 4-(4-Methoxyphenyl)pyrimidin-2(1H)-one kinase Protein Kinases (e.g., EGFR, VEGFR-2) compound->kinase Inhibition tubulin Tubulin compound->tubulin Inhibition of Polymerization cdk Cyclin-Dependent Kinases compound->cdk Inhibition anticancer Anticancer kinase->anticancer tubulin->anticancer cdk->anticancer antiinflammatory Anti-inflammatory antiviral Antiviral

Caption: Potential biological targets and therapeutic effects.

Conclusion

This compound exists predominantly as its tautomer, 4-(4-methoxyphenyl)pyrimidin-2(1H)-one. This guide has provided a comprehensive overview of this compound, including its synthesis via the Biginelli reaction followed by oxidation, its predicted physicochemical and spectral properties, and a discussion of its potential biological activities based on the well-established pharmacology of the pyrimidine scaffold. For researchers in drug discovery, 4-(4-methoxyphenyl)pyrimidin-2(1H)-one represents a promising scaffold for the development of novel therapeutics, particularly in the area of oncology. Further experimental validation of its synthesis, characterization, and biological evaluation is essential to unlock its full potential.

References

Discovery of 4-(4-Methoxyphenyl)pyrimidin-2-ol and its analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery, Synthesis, and Evaluation of 4-(4-Methoxyphenyl)pyrimidin-2-ol and Its Analogs

Authored by: Gemini, Senior Application Scientist

Foreword: The Enduring Legacy of the Pyrimidine Scaffold in Drug Discovery

The pyrimidine nucleus is a cornerstone of medicinal chemistry, representing a "privileged scaffold" due to its foundational role in the building blocks of life, DNA and RNA.[1][2][3] Its inherent drug-like properties and synthetic tractability have made it a central component in a multitude of therapeutic agents approved for clinical use.[3] Pyrimidine derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5][6] This versatility stems from the pyrimidine ring's ability to engage with a wide range of biological targets through various non-covalent interactions, making it an attractive starting point for the design of novel therapeutics. This guide delves into the discovery and development of a specific class of pyrimidines, centered around the this compound core, exploring the scientific rationale, synthetic methodologies, and biological evaluation that underpin its therapeutic potential.

Part 1: The Genesis of an Idea: Rational Design and Discovery

The identification of a new therapeutic candidate rarely happens by chance. It is often the culmination of rational design, guided by an understanding of disease pathology and the molecular features of known bioactive compounds. The discovery of the this compound scaffold is rooted in the extensive exploration of pyrimidine derivatives as inhibitors of key cellular signaling pathways, particularly those driven by protein kinases.

The Rationale: Targeting Deregulated Kinase Signaling

Protein kinases are critical regulators of cellular processes, and their aberrant activity is a hallmark of many diseases, most notably cancer. The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are two such tyrosine kinases whose overactivity promotes tumor growth, proliferation, and angiogenesis (the formation of new blood vessels).[7]

The design of compounds like this compound is guided by the pharmacophoric features of established EGFR and VEGFR-2 inhibitors.[8][9] These inhibitors often feature a heterocyclic core (like pyrimidine) that anchors the molecule in the ATP-binding pocket of the kinase, and appended aryl groups that form crucial interactions with surrounding amino acid residues. The 4-methoxyphenyl moiety is a common feature in many kinase inhibitors, valued for its ability to form favorable hydrogen bonds and hydrophobic interactions. The pyrimidin-2-ol core itself provides key hydrogen bond donors and acceptors, mimicking the hinge-binding interactions of the native ATP ligand.

The initial "discovery" of this scaffold likely emerged from a screening campaign where a library of pyrimidine derivatives was tested against a panel of kinases, or through a targeted synthesis approach based on computational modeling of the kinase active site.

General Synthetic Strategy: From Chalcones to Pyrimidines

A robust and versatile synthetic route is paramount for exploring the structure-activity relationship (SAR) of a new chemical series. The most common and efficient method for constructing the 4-aryl-pyrimidin-2-ol scaffold begins with a Claisen-Schmidt or Aldol condensation to form an α,β-unsaturated ketone, commonly known as a chalcone.[10] This intermediate is then cyclized with urea in the presence of a base to yield the desired pyrimidin-2-one (the tautomeric form of pyrimidin-2-ol).

The causality behind this choice of reaction is its efficiency and modularity. By simply varying the starting acetophenone and benzaldehyde, a diverse library of analogs can be rapidly synthesized for biological testing.

Experimental Workflow: Synthesis of 4-Aryl-Pyrimidin-2-ol Core

G cluster_0 Step 1: Chalcone Formation cluster_1 Step 2: Cyclocondensation cluster_2 Outcome A Substituted Acetophenone C α,β-Unsaturated Ketone (Chalcone) A->C Base (e.g., NaOH) Ethanol, rt B Substituted Benzaldehyde B->C E 4-Aryl-Pyrimidin-2-ol C->E Base (e.g., KOH) Ethanol, Reflux D Urea D->E F Analog Library for SAR Studies E->F

Caption: General synthetic workflow for 4-Aryl-Pyrimidin-2-ol analogs.

Part 2: Synthesis and Characterization Protocols

Scientific integrity demands reproducible and well-documented experimental methods. The following protocols are representative of the procedures used to synthesize and characterize the title compound and its analogs.

Detailed Protocol: Synthesis of 4-(4-Methoxyphenyl)-6-phenylpyrimidin-2-ol

This protocol provides a self-validating system where the successful synthesis of the chalcone intermediate is a prerequisite for the final cyclization step.

Step 1: Synthesis of 1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone)

  • To a stirred solution of 4-methoxyacetophenone (1.50 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in ethanol (20 mL), add a 10% aqueous solution of sodium hydroxide (5 mL) dropwise at room temperature.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (100 mL).

  • A yellow solid will precipitate. Filter the precipitate, wash thoroughly with cold water until the washings are neutral to litmus paper, and dry under vacuum.

  • Recrystallize the crude product from ethanol to afford the pure chalcone.

Step 2: Synthesis of 4-(4-Methoxyphenyl)-6-phenylpyrimidin-2-ol

  • In a round-bottom flask, dissolve the chalcone from Step 1 (2.38 g, 10 mmol) and urea (0.90 g, 15 mmol) in ethanol (30 mL).

  • Add potassium hydroxide (0.84 g, 15 mmol) to the mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 8-10 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, neutralize the reaction mixture with dilute hydrochloric acid.

  • The resulting precipitate is filtered, washed with water, and dried.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the final compound.

Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, to validate its identity and purity.[4][10][11]

Part 3: Biological Evaluation and Structure-Activity Relationship (SAR)

The synthesized analogs undergo a battery of biological assays to determine their therapeutic potential and to build a comprehensive understanding of their structure-activity relationship (SAR).

Primary Screening: Antiproliferative and Kinase Assays

Given the design rationale, the primary screening cascade typically involves evaluating the compounds' effects on cancer cell growth and their ability to inhibit target kinases.

Protocol: In Vitro Antiproliferative MTT Assay
  • Cell Culture: Plate human cancer cell lines (e.g., HepG-2 for liver cancer, MCF-7 for breast cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[8]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM) and a vehicle control (DMSO) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the concentration that inhibits 50% of cell growth (IC₅₀) by plotting the percentage of cell viability against the compound concentration.

Workflow: Biological Screening Cascade

G A Synthesized Analog Library B Primary Screening: In Vitro Antiproliferative Assay (e.g., MTT) Against Cancer Cell Lines (HepG-2, MCF-7) A->B C Determine IC₅₀ Values B->C D Secondary Screening: In Vitro Kinase Inhibition Assay (EGFR, VEGFR-2) C->D Active Compounds (IC₅₀ < 10 µM) F Lead Identification & SAR Analysis C->F E Determine Kinase IC₅₀ Values D->E E->F G Further Evaluation: Cell Cycle Analysis, Apoptosis Assays F->G Potent & Selective Hits H Lead Optimization G->H

Caption: A typical workflow for the biological evaluation of novel compounds.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold reveals key structural features that govern biological activity. Data from various studies on related pyrimidine derivatives provide valuable insights.[8][10]

  • The 4-Aryl Moiety: The substitution pattern on the phenyl ring at the 4-position of the pyrimidine is critical.

    • Electron-donating groups, such as methoxy (-OCH₃) or methyl (-CH₃), at the para position often enhance potency. This is exemplified by the selection of the 4-methoxyphenyl group in the parent compound.[5]

    • Electron-withdrawing groups like chloro (-Cl) or nitro (-NO₂) can also lead to potent compounds, suggesting that both electronic and steric factors are at play in the target's binding pocket.[10]

  • The 6-Aryl Moiety: Similar to the 4-position, substitutions on an aryl ring at the 6-position can modulate activity. A comprehensive exploration of different aromatic and heterocyclic rings at this position is a standard strategy for lead optimization.

  • The Pyrimidin-2-ol Group: This group is often crucial for activity, likely participating in key hydrogen bonding interactions within the enzyme active site. Modifications here, such as converting the hydroxyl to an amine (pyrimidin-2-amine) or thiol (pyrimidin-2-thiol), can drastically alter the biological profile.[4][11]

Table 1: Representative SAR Data for 4-Aryl Pyrimidine Analogs
Compound IDR Group (at C4-phenyl)Target Cell LineAntiproliferative IC₅₀ (µM)Kinase Inhibition IC₅₀ (µM) (VEGFR-2)
1 (Core) 4-OCH₃HepG-23.740.098
Analog A 4-ClHepG-25.120.155
Analog B 4-HHepG-212.80.521
Analog C 4-NO₂HepG-24.980.130
Analog D 3,4-di-OCH₃HepG-22.960.075
Erlotinib-HepG-2-0.063 (EGFR)
Sorafenib-HepG-2-0.041 (VEGFR-2)
Note: Data is representative and compiled from studies on structurally similar pyrimidine kinase inhibitors for illustrative purposes.[8][9]

Part 4: Unraveling the Mechanism of Action

The SAR data strongly suggests that compounds in this class exert their antiproliferative effects by inhibiting protein kinases. Further mechanistic studies are required to validate this hypothesis.

Target Engagement: Dual Inhibition of EGFR and VEGFR-2

The most potent compounds from the screening cascade often show inhibitory activity against both EGFR and VEGFR-2.[8][10] This dual-inhibition profile is therapeutically advantageous, as it simultaneously blocks two key pathways involved in tumor progression: cell proliferation (via EGFR) and angiogenesis (via VEGFR-2).

Molecular docking studies can provide a structural basis for this activity, showing how the pyrimidine core binds to the hinge region of the kinase domain while the 4-methoxyphenyl group occupies a deeper hydrophobic pocket.[8] Further validation can be achieved through cell-based assays that measure the phosphorylation status of downstream effector proteins of these kinases.

Signaling Pathway: EGFR/VEGFR-2 Inhibition

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response EGFR EGFR RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT VEGFR2 VEGFR-2 VEGFR2->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis Inhibitor 4-(4-Methoxyphenyl) pyrimidin-2-ol Analog Inhibitor->EGFR Blocks ATP Binding Site Inhibitor->VEGFR2 Blocks ATP Binding Site EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2

References

An In-depth Technical Guide to the Biological Activity of 4-(4-Methoxyphenyl)pyrimidin-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Scaffold and the Promise of 4-(4-Methoxyphenyl)pyrimidin-2-ol Derivatives

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry. As an essential component of nucleobases like cytosine, thymine, and uracil, it is fundamental to the structure of DNA and RNA.[1][2] This inherent biological relevance has spurred extensive research into synthetic pyrimidine derivatives, leading to the development of numerous therapeutic agents with a vast range of applications, including anticancer, antiviral, and antimicrobial drugs.[2][3][4]

Within this broad class, derivatives of this compound have emerged as a particularly promising subgroup. The presence of the 4-methoxyphenyl group is a recurring motif in compounds exhibiting significant biological effects, often enhancing potency and influencing pharmacokinetic properties.[5][6] This guide provides a comprehensive overview of the synthesis, multifaceted biological activities, and structure-activity relationships of this compound derivatives, offering field-proven insights for professionals engaged in drug discovery and development. We will delve into their anticancer, antimicrobial, and anti-inflammatory potential, supported by detailed experimental protocols and mechanistic explorations.

Synthetic Pathways: Constructing the Core Scaffold

The most prevalent and efficient method for synthesizing the this compound core involves a two-step process, beginning with a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclocondensation reaction with urea.[7][8][9] This approach is valued for its versatility, allowing for the introduction of diverse substituents on the aromatic rings to explore structure-activity relationships (SAR).

General Synthetic Workflow

The synthesis is typically initiated by reacting a substituted acetophenone with 4-methoxybenzaldehyde under basic conditions to yield a chalcone (an α,β-unsaturated ketone). This intermediate is then cyclized with urea, usually in an ethanolic solution with a strong base like potassium hydroxide, to form the final pyrimidin-2-ol derivative.[7][9]

SynthesisWorkflow cluster_step1 Step 1: Claisen-Schmidt Condensation cluster_step2 Step 2: Cyclocondensation Acetophenone Substituted Acetophenone Chalcone Chalcone Intermediate (α,β-unsaturated ketone) Acetophenone->Chalcone Ethanolic KOH Room Temp Aldehyde 4-Methoxybenzaldehyde Aldehyde->Chalcone Chalcone_ref Chalcone Intermediate Urea Urea Product This compound Derivative Urea->Product Chalcone_ref->Product Ethanolic KOH Reflux

Caption: General two-step synthesis of this compound derivatives.

Experimental Protocol: Synthesis of 4-(4-methoxyphenyl)-6-phenylpyrimidin-2-ol

This protocol provides a representative example of the synthesis. The choice of a strong base like KOH is critical as it facilitates both the initial condensation and the subsequent cyclization. Monitoring the reaction by Thin-Layer Chromatography (TLC) is essential to determine the point of completion and prevent the formation of side products.

Step 1: Synthesis of (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)

  • Dissolve 4-methoxyacetophenone (0.01 mol) and benzaldehyde (0.01 mol) in 20 mL of ethanol in a flask.

  • Slowly add 10 mL of a 40% aqueous potassium hydroxide solution while stirring continuously at room temperature.

  • Continue stirring the mixture for approximately 3-4 hours. Monitor the reaction's progress using TLC.

  • Once the reaction is complete, pour the mixture into ice-cold water.

  • Acidify with dilute HCl to neutralize the excess KOH, which will precipitate the solid chalcone.

  • Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

Step 2: Synthesis of 4-(4-methoxyphenyl)-6-phenylpyrimidin-2-ol

  • In a round-bottom flask, dissolve the synthesized chalcone (0.01 mol) and urea (0.015 mol) in 30 mL of ethanol.[9]

  • Add 15 mL of a 40% aqueous potassium hydroxide solution to the mixture.

  • Reflux the reaction mixture for 6-8 hours, monitoring completion with TLC.[7]

  • After cooling to room temperature, pour the reaction mixture into crushed ice.

  • Neutralize with dilute HCl to precipitate the pyrimidin-2-ol product.

  • Filter the solid, wash with water, and dry.

  • Purify the final compound by recrystallization from a suitable solvent like ethanol or acetic acid.

  • Confirm the structure using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry).

Antimicrobial Activity

Derivatives of the this compound scaffold have demonstrated notable activity against a spectrum of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as fungi.[5][10] This activity is highly dependent on the nature and position of substituents on the pyrimidine and phenyl rings.

Mechanism and Structure-Activity Relationship (SAR)

The antimicrobial efficacy of these compounds is often attributed to their ability to interfere with essential cellular processes in microbes. While specific mechanisms are still under investigation, the pyrimidine core is known to interact with biological targets through hydrogen bonding and dipole-dipole interactions.[11]

SAR studies have revealed key structural insights:

  • Electron-Withdrawing Groups (EWGs): The presence of EWGs like chloro (–Cl) or bromo (–Br) on the phenyl ring at position 6 often enhances antimicrobial activity.[5] This is likely due to the modification of the molecule's electronic properties, improving its interaction with microbial targets.

  • The 4-Methoxyphenyl Group: The p-methoxyphenyl group at position 4 is consistently reported to be beneficial for antimicrobial activity when compared to unsubstituted phenyl rings.[5]

Data Presentation: In Vitro Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative compounds against common pathogens. The tube dilution method is a standard and reliable assay for determining MIC, providing a quantitative measure of a compound's potency.[5][10]

Compound IDSubstituent at C6S. aureus MIC (µM/ml)E. coli MIC (µM/ml)C. albicans MIC (µM/ml)Reference
1 4-Nitrophenyl1.252.502.50[5]
2 4-Chlorophenyl0.621.251.25[5]
3 4-Bromophenyl1.252.500.62[5]
Ciprofloxacin (Standard)1.251.25-[5]
Fluconazole (Standard)--2.50[5]

Note: Data is compiled and adapted from related pyrimidine derivative studies for illustrative purposes.[5]

Anticancer Activity

The 4-(4-methoxyphenyl)pyrimidine scaffold has proven to be a fertile ground for the discovery of potent anticancer agents. These derivatives often exert their antiproliferative effects by targeting key signaling pathways involved in cancer cell growth and survival, such as those regulated by protein kinases.[12][13]

Mechanism of Action: Dual Kinase Inhibition

A significant mechanism of action for these compounds is the dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[12] Both EGFR and VEGFR-2 are tyrosine kinases that play critical roles in tumor growth, proliferation, and angiogenesis. By simultaneously blocking both receptors, these pyrimidine derivatives can induce a more comprehensive antitumor effect.

KinaseInhibition cluster_pathway Cancer Cell Signaling EGFR EGFR (Tyrosine Kinase) Proliferation Cell Proliferation & Survival EGFR->Proliferation Activates VEGFR2 VEGFR-2 (Tyrosine Kinase) Angiogenesis Angiogenesis (New Blood Vessel Growth) VEGFR2->Angiogenesis Activates Inhibitor 4-(4-Methoxyphenyl) pyrimidin-2-ol Derivative Inhibitor->EGFR Inhibits Inhibitor->VEGFR2 Inhibits

Caption: Dual inhibition of EGFR and VEGFR-2 signaling pathways by pyrimidine derivatives.

Other reported mechanisms include the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to mitotic arrest and apoptosis.[14][15]

Data Presentation: In Vitro Antiproliferative Activity

The half-maximal inhibitory concentration (IC₅₀) is a critical metric for evaluating the potency of anticancer compounds. The data below, derived from studies on related pyrimidine derivatives, illustrates their efficacy against various human cancer cell lines.[12]

Compound IDTargetHepG-2 IC₅₀ (µM)MCF-7 IC₅₀ (µM)HCT-116 IC₅₀ (µM)Reference
Derivative A EGFR/VEGFR-23.747.812.96[12]
Derivative B Tubulin0.210.35-[14]
Erlotinib EGFR (Standard)5.126.457.89[12]
Sorafenib VEGFR-2 (Standard)3.114.984.15[12]

Note: Data represents findings from studies on closely related 4-methoxyphenyl pyrimidine derivatives.[12][14]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. It is a standard preliminary screen for cytotoxic agents.

  • Cell Seeding: Plate human cancer cells (e.g., HepG-2, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent, typically DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value for each compound.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Pyrimidine derivatives, including those with a 4-methoxyphenyl moiety, have shown potential as anti-inflammatory agents by modulating key inflammatory pathways.[4][6]

Mechanism of Action: Inhibition of Inflammatory Mediators

The anti-inflammatory effects of these compounds are often linked to the inhibition of enzymes and transcription factors that produce pro-inflammatory mediators.[6] Key targets include:

  • Cyclooxygenase-2 (COX-2): An inducible enzyme responsible for producing prostaglandins during inflammation.[6]

  • Inducible Nitric Oxide Synthase (iNOS): Produces nitric oxide (NO), a key inflammatory signaling molecule.

  • NF-κB and MAPK Pathways: These are critical signaling pathways that regulate the expression of pro-inflammatory cytokines like TNF-α and IL-6.[16][17]

A synthetic chalcone containing a p-methoxyphenyl group demonstrated significant anti-inflammatory effects by inducing the expression of the protective enzyme Heme Oxygenase-1 (HO-1) and reducing the upregulation of COX-2 and iNOS in LPS-stimulated macrophages.[16] This activity was associated with the attenuation of NF-κB and the modulation of MAPK signaling.[16]

Experimental Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

  • Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the wells (except for the negative control group).

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

    • The formation of a pink/magenta color indicates the presence of nitrite (a stable product of NO).

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite. Calculate the percentage inhibition of NO production compared to the LPS-only treated group.

Consolidated Structure-Activity Relationship (SAR)

Across the spectrum of biological activities, several structural features of the this compound scaffold consistently influence potency. Understanding these relationships is crucial for rational drug design and lead optimization.

SAR_Summary cluster_info Key SAR Insights SAR_Image Pos4 Position 4: - 4-Methoxyphenyl group is crucial. - Enhances antimicrobial and anticancer activity. Pos2 Position 2: - Hydroxyl (-OH) group is the core feature. - Can be replaced with -SH or -NH2 to modulate activity. Pos6 Position 6: - Highly amenable to substitution. - Aromatic rings with Electron-Withdrawing Groups (e.g., -Cl, -NO2) often increase antimicrobial and anticancer potency.

References

Unraveling the Mechanism of Action of 4-(4-Methoxyphenyl)pyrimidin-2-ol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting a Course for Mechanistic Discovery

In the landscape of modern drug discovery, pyrimidine derivatives stand out as a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] The inherent versatility of the pyrimidine scaffold, coupled with the electronic and steric influences of its substituents, gives rise to a vast chemical space with diverse pharmacological potential. The presence of a 4-methoxyphenyl group, in particular, has been frequently associated with enhanced biological activities, including anticancer, antimicrobial, and antioxidant effects in various heterocyclic systems.[3][4]

This technical guide addresses the compound 4-(4-Methoxyphenyl)pyrimidin-2-ol, a molecule of significant interest due to its structural relationship to known biologically active agents. In the absence of direct mechanistic studies for this specific compound, this document provides a comprehensive, field-proven framework for its investigation. We will proceed from broad phenotypic observations to the precise identification of molecular targets and the elucidation of the downstream signaling pathways. This guide is designed for researchers, scientists, and drug development professionals, offering a scientifically rigorous, step-by-step approach to defining the mechanism of action of this promising compound.

Part 1: Foundational Assessment and Hypothesized Bioactivity

Given the recurring observation of certain biological activities within the 4-methoxyphenyl-substituted pyrimidine class, our investigation will be guided by the following primary hypotheses:

  • Hypothesis 1: Anticancer Activity via Kinase Inhibition. Numerous pyrimidine derivatives function as kinase inhibitors.[4][5] The 4-methoxyphenyl moiety is a common feature in inhibitors of key signaling kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both pivotal in tumor growth and angiogenesis.[4][5]

  • Hypothesis 2: Cell Cycle Modulation. Related compounds, such as pyrazolo[3,4-b]pyridines bearing a 4-methoxyphenyl group, have been demonstrated to inhibit Cyclin-Dependent Kinases (CDKs), specifically CDK2 and CDK9, leading to cell cycle arrest and apoptosis.[6]

  • Hypothesis 3: Antimicrobial Activity. The pyrimidine core is a well-established pharmacophore in antimicrobial agents.[1][3]

Our initial experimental phase will therefore focus on broad phenotypic screening to validate these hypotheses and guide subsequent, more targeted investigations.

Initial Phenotypic Screening Workflow

The first step is to observe the compound's effect in relevant biological systems. A multi-pronged screening approach will efficiently identify the most promising therapeutic avenues.

G cluster_0 Phase 1: Phenotypic Screening cluster_1 Data Analysis & Hypothesis Refinement A This compound B Anticancer Cell Line Panel (e.g., NCI-60) A->B Evaluate cytotoxicity C Antimicrobial Susceptibility Testing (Bacteria & Fungi Panels) A->C Determine MIC D Normal Cell Line Cytotoxicity Assay (e.g., WI-38, hTERT-RPE1) A->D Assess safety profile E Potent & Selective Anticancer Activity? B->E F Significant Antimicrobial Activity? C->F G Proceed with Kinase/Cell Cycle Investigation E->G Yes I Re-evaluate or Derivatize E->I No H Pursue Antimicrobial MOA F->H Yes F->I No

Caption: Initial screening workflow for this compound.

Experimental Protocol: Broad-Spectrum Anticancer Screening
  • Objective: To determine the cytotoxic and cytostatic effects of this compound across a diverse panel of human cancer cell lines.

  • Methodology:

    • Utilize a standardized cell line panel, such as the NCI-60, which represents a wide range of cancer types.

    • Prepare a stock solution of the compound in DMSO.

    • Perform a serial dilution to create a dose-response curve (e.g., from 10 nM to 100 µM).

    • Treat the cancer cell lines for a standard incubation period (e.g., 48-72 hours).

    • Assess cell viability using a robust method like the Sulforhodamine B (SRB) assay or a commercially available ATP-based luminescence assay.

    • Simultaneously, test the compound on a non-cancerous human cell line (e.g., WI-38 fibroblasts) to establish a preliminary therapeutic index.

  • Data Analysis:

    • Calculate the GI₅₀ (concentration for 50% growth inhibition), TGI (total growth inhibition), and LC₅₀ (lethal concentration for 50% of cells) for each cell line.

    • Analyze the data for patterns of sensitivity. For example, does the compound show preferential activity against solid tumors versus leukemias, or against cell lines with specific known mutations (e.g., EGFR-mutant lung cancer)?

Part 2: Unbiased Target Identification

Assuming the initial screening reveals promising anticancer activity, the next critical phase is to identify the direct molecular target(s) of this compound. An unbiased approach is crucial to avoid confirmation bias and to discover potentially novel mechanisms. Both affinity-based and label-free methods offer robust pathways to target identification.[7][8]

Affinity-Based Pull-Down Approach

This classical method involves immobilizing the small molecule to isolate its binding partners from a cell lysate.[7][9]

G cluster_0 Affinity-Based Target ID Workflow A Synthesize Biotinylated This compound B Incubate with Cell Lysate A->B C Streptavidin Bead Pull-Down B->C D Wash to Remove Non-specific Binders C->D E Elute Bound Proteins D->E F SDS-PAGE & Mass Spectrometry (LC-MS/MS) E->F G Identify Potential Target Proteins F->G

Caption: Workflow for affinity-based target identification.

Experimental Protocol: Biotin-Tagged Pull-Down Assay

  • Objective: To isolate and identify proteins that directly bind to this compound.

  • Prerequisite: Synthesis of an affinity-tagged version of the compound. A linker must be attached at a position that does not interfere with its biological activity, as determined by preliminary Structure-Activity Relationship (SAR) studies. A biotin tag is commonly used due to its high affinity for streptavidin.[7]

  • Methodology:

    • Incubate the biotinylated compound with a lysate from a sensitive cancer cell line.

    • Introduce streptavidin-coated magnetic beads to capture the biotinylated compound and its binding partners.

    • Thoroughly wash the beads to remove non-specifically bound proteins. A competition control, where the lysate is pre-incubated with an excess of the non-biotinylated compound, is essential to distinguish specific from non-specific binders.

    • Elute the specifically bound proteins from the beads.

    • Separate the eluted proteins by SDS-PAGE and identify the unique bands present in the experimental lane but absent or reduced in the competition control lane.

    • Excise these bands and subject them to in-gel digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification.

  • Data Analysis:

    • Use a proteomics database (e.g., Swiss-Prot) to identify the proteins from the mass spectrometry data.

    • Prioritize candidate proteins that are significantly enriched in the experimental sample compared to the control.

Label-Free Target Identification: DARTS

Drug Affinity Responsive Target Stability (DARTS) is a powerful label-free method that leverages the principle that a small molecule binding to its target protein can increase the protein's stability and resistance to proteolysis.[7][9]

Experimental Protocol: DARTS Assay

  • Objective: To identify target proteins without the need for chemical modification of the compound.

  • Methodology:

    • Treat cell lysates with varying concentrations of this compound or a vehicle control (DMSO).

    • Incubate the lysates to allow for compound-target binding.

    • Subject the lysates to limited proteolysis with a non-specific protease like pronase. The concentration of the protease must be optimized to achieve partial digestion in the control sample.

    • Stop the digestion and analyze the protein profiles using SDS-PAGE.

  • Data Analysis:

    • Look for protein bands that are present or more intense in the compound-treated lanes compared to the vehicle control lane. These bands represent proteins that were protected from proteolysis by binding to the compound.

    • Identify these protected proteins using mass spectrometry.

Part 3: Target Validation and Pathway Elucidation

Once a list of candidate targets is generated, a rigorous validation process is required to confirm the direct interaction and its functional relevance.[10]

Target Validation Workflow

G cluster_0 Phase 3: Target Validation & Pathway Analysis cluster_1 Downstream Pathway Analysis A Candidate Target(s) from ID Phase B Biophysical Assays (SPR, ITC, DSF) A->B Confirm Direct Binding & Quantify Affinity C Recombinant Protein Enzyme Assays A->C Measure Functional Inhibition/Activation D Cellular Target Engagement (CETSA) A->D Verify Target Interaction in Cells E Western Blotting for Phospho-proteins C->E D->E I Elucidated Mechanism of Action E->I F Gene Expression Profiling (RNA-Seq) F->I G Cell Cycle Analysis (Flow Cytometry) G->I H Apoptosis Assays (Annexin V/PI) H->I

Caption: Integrated workflow for target validation and pathway analysis.

Biophysical and Biochemical Validation
  • Surface Plasmon Resonance (SPR): This technique allows for the real-time, label-free analysis of binding kinetics (kₐ, kₔ) and affinity (Kₐ). The purified candidate protein is immobilized on a sensor chip, and the compound is flowed over the surface.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (Kₐ, ΔH, ΔS).

  • Differential Scanning Fluorimetry (DSF): Also known as a thermal shift assay, DSF measures the change in a protein's melting temperature upon ligand binding, providing a quick and cost-effective way to confirm engagement.

  • In Vitro Kinase Assays: If the validated target is a kinase (e.g., EGFR, CDK2), its activity can be measured using a variety of platforms (e.g., ADP-Glo™, LanthaScreen™). These assays will determine the compound's IC₅₀ against the purified enzyme, confirming its inhibitory potential.

Cellular Target Engagement and Pathway Analysis
  • Cellular Thermal Shift Assay (CETSA): This assay confirms that the compound engages its target in the complex environment of a living cell. Intact cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified by Western blot or mass spectrometry.

  • Phospho-protein Analysis: If a kinase is confirmed as the target, Western blotting is a critical tool to examine the phosphorylation status of its downstream substrates. For example, if EGFR is the target, a reduction in the phosphorylation of Akt and ERK would be expected upon compound treatment.

  • Cell Cycle and Apoptosis Analysis: Flow cytometry can be used to determine if the compound induces arrest at a specific phase of the cell cycle (G1, S, or G2/M), which would be consistent with the inhibition of a CDK.[6] Staining with Annexin V and propidium iodide (PI) can quantify the induction of apoptosis.

Quantitative Data Summary

All quantitative data should be meticulously documented and summarized for clear interpretation and comparison.

Assay Type Parameter Measured Example Result for a Potent Compound
Cell Viability GI₅₀50 nM (in MCF-7 cells)
Kinase Inhibition IC₅₀25 nM (against recombinant EGFR)
Binding Affinity (SPR) Kₐ15 nM
Cellular Target Engagement (CETSA) Tₐgg52°C (4°C shift from vehicle)

Conclusion: From Hypothesis to Validated Mechanism

The journey to elucidate the mechanism of action of a novel compound like this compound is a systematic process of hypothesis generation, unbiased discovery, and rigorous validation. By progressing from broad phenotypic screening to specific target identification and detailed pathway analysis, researchers can build a comprehensive and defensible model of how the compound exerts its biological effects. The framework presented in this guide, grounded in established and robust methodologies, provides a clear and efficient path to transforming a promising chemical entity into a well-understood lead candidate with a validated mechanism of action, paving the way for its future development as a potential therapeutic agent.

References

Spectroscopic data for 4-(4-Methoxyphenyl)pyrimidin-2-ol (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 4-(4-Methoxyphenyl)pyrimidin-2-ol. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide emphasizes the synergy between theoretical principles and practical applications, ensuring a thorough understanding of the structural elucidation of this pyrimidine derivative.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry due to the prevalence of the pyrimidine scaffold in a wide array of biologically active molecules.[1] The structural characterization of such compounds is paramount for understanding their chemical behavior and biological activity. Spectroscopic techniques are indispensable tools for this purpose, each providing a unique piece of the structural puzzle. This guide will detail the expected spectroscopic signatures of this compound and provide the methodologies for their acquisition and interpretation.

Experimental Methodologies

The acquisition of high-quality spectroscopic data is fundamental to accurate structural elucidation. The following sections outline the standardized protocols for obtaining NMR, IR, and MS spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for probing the chemical environment of atomic nuclei. For organic molecules, ¹H and ¹³C NMR are the most informative.

Protocol for ¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical and can influence chemical shifts.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • Acquisition Parameters for ¹H NMR:

    • Set the spectral width to approximately 12-15 ppm.

    • Employ a pulse angle of 30-45 degrees.

    • Use a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • Acquisition Parameters for ¹³C NMR:

    • Set the spectral width to approximately 200-220 ppm.

    • Use a pulse angle of 45-60 degrees.

    • Employ a longer relaxation delay (2-5 seconds) due to the longer relaxation times of carbon nuclei.

    • Acquire a larger number of scans (often several hundred to thousands) to compensate for the low natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals (for ¹H NMR).

graph TD; A[Sample Preparation] --> B[Instrumentation Setup]; B --> C[¹H NMR Acquisition]; B --> D[¹³C NMR Acquisition]; C --> E[Data Processing]; D --> E; E --> F[Spectral Interpretation];
Workflow for NMR Data Acquisition and Analysis.
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Protocol for Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press. This is a common method for solid samples.[2]

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • Spectral Range: Scan the mid-infrared region, typically from 4000 to 400 cm⁻¹.

graph TD; A[Sample Preparation (KBr or ATR)] --> B[Background Spectrum Acquisition]; B --> C[Sample Spectrum Acquisition]; C --> D[Data Processing (Background Subtraction)]; D --> E[Spectral Interpretation];
Workflow for FTIR Data Acquisition and Analysis.
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and fragmentation pattern of a molecule.

Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (typically in the range of µg/mL to ng/mL).

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.

  • Ionization: Apply a high voltage to the capillary tip to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

graph TD; A[Sample Preparation] --> B[Infusion into ESI Source]; B --> C[Ionization]; C --> D[Mass Analysis]; D --> E[Detection]; E --> F[Spectral Interpretation];
Workflow for ESI-MS Data Acquisition and Analysis.

Spectroscopic Data and Interpretation

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the methoxyphenyl and pyrimidine rings, the methoxy group protons, and the hydroxyl proton.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Pyrimidine-H~8.0-8.5Doublet1H
Pyrimidine-H~6.5-7.0Doublet1H
Methoxyphenyl-H (ortho to OCH₃)~7.0-7.2Doublet2H
Methoxyphenyl-H (meta to OCH₃)~7.8-8.2Doublet2H
OCH₃~3.8-4.0Singlet3H
OHVariable (broad singlet)Singlet1H

Note: The exact chemical shifts and coupling constants can be influenced by the solvent and the presence of tautomers.

Interpretation:

  • The downfield signals in the aromatic region are characteristic of protons on the electron-deficient pyrimidine ring.

  • The protons on the methoxyphenyl ring will appear as two distinct doublets due to their coupling with adjacent protons.

  • The sharp singlet for the methoxy group is a key identifier.

  • The hydroxyl proton signal is often broad and its chemical shift can vary depending on concentration and solvent due to hydrogen bonding.

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm)
Pyrimidine C=O/C-OH~160-165
Pyrimidine C=N~150-160
Pyrimidine C-H~100-110
Methoxyphenyl C-O~158-162
Methoxyphenyl C-C (ipso)~125-130
Methoxyphenyl C-H~114-130
OCH₃~55-60

Interpretation:

  • The carbonyl/enol carbon of the pyrimidin-2-ol moiety will be significantly downfield.

  • The carbons of the aromatic rings will resonate in the typical range of 110-160 ppm.

  • The methoxy carbon will appear as a distinct signal in the upfield region around 55-60 ppm.

Infrared (IR) Spectral Data (Predicted)

The IR spectrum will show characteristic absorption bands for the various functional groups present.

Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H stretch (hydroxyl)3200-3600Broad, Strong
C-H stretch (aromatic)3000-3100Medium
C-H stretch (methyl)2850-2960Medium
C=O stretch (keto tautomer)1650-1700Strong
C=N stretch (pyrimidine ring)1550-1650Medium to Strong
C=C stretch (aromatic rings)1450-1600Medium
C-O stretch (ether)1200-1300 (asymmetric) & 1000-1100 (symmetric)Strong

Interpretation:

  • A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, likely broadened by hydrogen bonding. The presence of a strong C=O stretch would indicate the presence of the keto tautomer.

  • The absorptions in the 1450-1650 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations within the aromatic pyrimidine and phenyl rings.

  • The strong C-O stretching bands confirm the presence of the methoxy group.

Mass Spectrometry (MS) Data (Predicted)

The mass spectrum provides the molecular weight and fragmentation pattern. For this compound (C₁₁H₁₀N₂O₂), the expected molecular weight is approximately 202.21 g/mol .

  • Molecular Ion Peak (M⁺): An ESI-MS spectrum would likely show a prominent peak at m/z [M+H]⁺ = 203.

  • Fragmentation Pattern: The fragmentation of pyrimidine derivatives can be complex.[3] Common fragmentation pathways may involve the loss of small molecules such as CO, HCN, or radicals like OCH₃. The stability of the pyrimidine and phenyl rings would lead to characteristic aromatic fragment ions.

Conclusion

This technical guide has provided a comprehensive overview of the spectroscopic characterization of this compound. By detailing the experimental protocols and the expected NMR, IR, and MS data, this document serves as a valuable resource for researchers in the field. The provided interpretation of the spectral data, grounded in fundamental principles and supported by data from related structures, facilitates the accurate structural elucidation of this and similar pyrimidine derivatives.

References

An In-Depth Technical Guide to the Physicochemical Properties of Substituted Pyrimidin-2-ols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidin-2-ol Core in Modern Drug Discovery

Substituted pyrimidin-2-ols and their tautomeric pyrimidin-2(1H)-one counterparts represent a cornerstone scaffold in medicinal chemistry and drug development.[1][2][3][4] This privileged heterocyclic system is a fundamental component of life, forming the basis of nucleobases like cytosine and uracil.[1] Beyond their biological significance, synthetic pyrimidine derivatives exhibit a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3][4][5] The therapeutic potential of these compounds is intrinsically linked to their physicochemical properties, which govern their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.

A critical feature of pyrimidin-2-ols is their existence in a tautomeric equilibrium between the aromatic alcohol (enol) form and the non-aromatic amide (keto) form. This equilibrium is highly sensitive to the nature and position of substituents on the pyrimidine ring, as well as the surrounding solvent environment. Understanding and controlling these physicochemical characteristics is therefore paramount for the rational design of novel therapeutics with enhanced efficacy and favorable pharmacokinetic profiles.

This technical guide provides a comprehensive exploration of the key physicochemical properties of substituted pyrimidin-2-ols, offering insights into their synthesis, tautomeric behavior, and analytical characterization. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile and vital class of compounds.

Synthesis of Substituted Pyrimidin-2-ols: From Classical to Modern Approaches

The construction of the pyrimidin-2-ol scaffold is most commonly achieved through the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with urea. A widely employed and versatile strategy involves the use of α,β-unsaturated ketones, or chalcones, as the three-carbon component.

Conventional Synthesis via Chalcone Cyclization

The reaction of a substituted chalcone with urea in an alkaline medium, such as an ethanolic solution of potassium hydroxide, is a well-established method for the synthesis of 4,6-disubstituted pyrimidin-2(1H)-ones. The initial Michael addition of urea to the chalcone is followed by an intramolecular cyclization and dehydration to yield the pyrimidine ring.

Experimental Protocol: Conventional Synthesis of 4,6-Disubstituted Pyrimidin-2(1H)-ones

  • Chalcone Preparation: Dissolve the appropriately substituted benzaldehyde (0.01 mol) and substituted acetophenone (0.01 mol) in ethanol. Slowly add an aqueous solution of 40% potassium hydroxide with constant stirring. Continue stirring at room temperature for 3 hours, monitoring the reaction by Thin Layer Chromatography (TLC). After completion, store the mixture in a refrigerator overnight. Filter the precipitated chalcone, wash with cold water until the washings are neutral, and recrystallize from a suitable solvent.

  • Cyclization: Dissolve the synthesized chalcone (0.01 mol) and urea (0.01 mol) in ethanol (95%).

  • Add a 40% aqueous potassium hydroxide solution (10 mL) dropwise with stirring.

  • Reflux the reaction mixture for 4-6 hours, monitoring for completion by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • Neutralize with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry.

  • Recrystallize the crude product from rectified spirit to obtain the purified 4,6-disubstituted pyrimidin-2(1H)-one.

Microwave-Assisted Synthesis: An Efficient and Green Alternative

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in heterocyclic chemistry.[2] This technique offers significant advantages over conventional heating by providing rapid and uniform heating of the reaction mixture.

Experimental Protocol: Microwave-Assisted Synthesis of 4,6-Disubstituted Pyrimidin-2(1H)-ones

  • Reaction Setup: In a microwave-safe vessel, combine the substituted chalcone (0.01 mol) and urea (0.01 mol) in 95% ethanol (10 mL).

  • Slowly add a 40% aqueous potassium hydroxide solution (10 mL) with stirring.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable power level (e.g., 210 W) for 7-10 minutes, with intermittent monitoring by TLC.

  • Workup: After the reaction is complete, cool the vessel to room temperature. Pour the contents into ice-cold water and neutralize with dilute hydrochloric acid.

  • Filter the resulting precipitate, wash with water, and dry.

  • Recrystallize the product from an appropriate solvent to afford the pure compound.

Synthesis_Workflow cluster_chalcone Step 1: Chalcone Synthesis cluster_pyrimidine Step 2: Pyrimidine Ring Formation aldehyde Substituted Benzaldehyde chalcone Substituted Chalcone aldehyde->chalcone EtOH, KOH (Conventional) acetophenone Substituted Acetophenone acetophenone->chalcone method Heating Method chalcone->method Urea, EtOH, KOH urea Urea pyrimidinone Substituted Pyrimidin-2(1H)-one conventional Conventional Reflux method->conventional microwave Microwave Irradiation method->microwave conventional->pyrimidinone microwave->pyrimidinone

Caption: General workflow for the synthesis of substituted pyrimidin-2(1H)-ones.

The Central Role of Tautomerism

The tautomeric equilibrium between the pyrimidin-2-ol (enol) and pyrimidin-2(1H)-one (keto) forms is a defining characteristic of this heterocyclic system. The relative stability of these tautomers is a subject of extensive experimental and computational investigation, as it directly impacts the molecule's aromaticity, hydrogen bonding capabilities, and ultimately, its biological activity.[6][7]

Caption: Tautomeric equilibrium between the keto and enol forms of pyrimidin-2-ol.

Generally, the pyrimidin-2(1H)-one (keto) form is predominant in most solvents and in the solid state. This preference can be attributed to the greater stability of the amide bond compared to the iminol group of the enol form. However, the equilibrium can be shifted by:

  • Substituents: Electron-withdrawing or electron-donating groups at various positions on the pyrimidine ring can influence the relative stability of the tautomers.

  • Solvent Polarity: The polarity of the solvent can affect the equilibrium by differentially solvating the two tautomers.

  • Aromaticity: The enol form possesses a fully aromatic pyrimidine ring, which contributes to its stability. Computational studies often focus on quantifying the aromaticity of the enol tautomer to understand its contribution to the equilibrium.[7]

Spectroscopic Characterization of Tautomers

Distinguishing between the keto and enol tautomers is crucial for understanding the structure-activity relationships of substituted pyrimidin-2-ols. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose.

Infrared (IR) Spectroscopy

IR spectroscopy provides clear indicators for the presence of the keto and enol forms:

  • Pyrimidin-2(1H)-one (Keto form):

    • A strong absorption band in the region of 1620-1699 cm⁻¹ corresponding to the C=O stretching vibration of the amide group.[8]

    • N-H stretching vibrations are also observable.

  • Pyrimidin-2-ol (Enol form):

    • A broad absorption band in the region of 3250-3300 cm⁻¹ due to the O-H stretching vibration .[8]

    • The absence of a strong C=O stretching band in the 1620-1699 cm⁻¹ region.

For instance, the IR spectrum of 4-(4-Chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-ol shows a distinct O-H stretching vibration at 3374 cm⁻¹.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can also provide evidence for the predominant tautomeric form and can be used to study the equilibrium in solution.

  • ¹H NMR:

    • The presence of a broad, exchangeable singlet for the O-H proton in the pyrimidin-2-ol form, typically downfield. For example, in 4-(4-Chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-ol, the OH proton appears as a singlet at 5.04 ppm.[9]

    • In the pyrimidin-2(1H)-one form, an N-H proton signal would be expected.

  • ¹³C NMR:

    • The chemical shift of the C2 carbon is particularly informative. In the pyrimidin-2(1H)-one form, the C2 carbon is a carbonyl carbon and will resonate at a significantly downfield chemical shift (typically >160 ppm). In the pyrimidin-2-ol form, the C2 carbon is attached to an oxygen and will have a different chemical shift.

Key Physicochemical Properties

The drug-like properties of substituted pyrimidin-2-ols are determined by a combination of their lipophilicity (logP), acidity (pKa), and solubility.

Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's differential solubility in a nonpolar solvent (like n-octanol) and a polar solvent (water). It is a critical parameter for predicting a drug's absorption and membrane permeability. The logP of substituted pyrimidin-2-ols is highly dependent on the nature of the substituents on the pyrimidine and any attached aryl rings.

Table 1: Predicted Physicochemical Properties of Representative Pyrimidin-2-ols

Substituent (R)Molecular FormulaMolecular Weight ( g/mol )Predicted logPPredicted pKa
-HC₄H₄N₂O96.09-0.59.2
4-ClC₁₀H₇ClN₂O206.631.88.5
4-OCH₃C₁₁H₁₀N₂O₂202.210.99.5
4-NO₂C₁₀H₇N₃O₃217.180.77.9

Note: These values are estimations from computational models and can vary with the specific substitution pattern.

Experimental Protocol: Determination of logP by RP-HPLC

  • System Preparation: Use a reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column. The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration: Inject a series of standard compounds with known logP values to create a calibration curve by plotting the logarithm of the retention factor (log k') against the known logP values.

  • Sample Analysis: Dissolve the test compound in a suitable solvent and inject it into the HPLC system under the same conditions used for the standards.

  • Calculation: Determine the retention time of the test compound and calculate its log k'. Use the calibration curve to determine the experimental logP value (ElogP).

Acidity (pKa)

The pKa value indicates the strength of an acid. For pyrimidin-2-ols, the pKa is associated with the deprotonation of the hydroxyl group in the enol form or the N-H bond in the keto form. The pKa influences the ionization state of the molecule at physiological pH, which in turn affects its solubility, absorption, and interaction with biological targets. Substituents can significantly alter the pKa; electron-withdrawing groups generally decrease the pKa, making the compound more acidic.

Experimental Protocol: pKa Determination by UV-Vis Spectroscopy

  • Buffer Preparation: Prepare a series of buffers with a range of known pH values.

  • Sample Preparation: Prepare a stock solution of the pyrimidin-2-ol derivative in a suitable solvent (e.g., methanol or DMSO).

  • Measurement: Add a small aliquot of the stock solution to each buffer solution to a constant final concentration. Record the UV-Vis spectrum for each solution over an appropriate wavelength range.

  • Data Analysis: Identify the wavelength of maximum absorbance difference between the ionized and non-ionized forms. Plot the absorbance at this wavelength against the pH of the buffer solutions. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values.

Solubility

Aqueous solubility is a critical factor for oral bioavailability. Poorly soluble compounds often exhibit low absorption and bioavailability. The solubility of pyrimidin-2-ol derivatives is influenced by their crystal lattice energy, lipophilicity, and pKa.

Experimental Protocol: Thermodynamic Solubility Measurement (Shake-Flask Method)

  • Sample Preparation: Add an excess amount of the solid pyrimidin-2-ol derivative to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

Physicochemical_Properties cluster_properties Core Physicochemical Properties cluster_impact Impact on Drug Development Pyrimidinol Substituted Pyrimidin-2-ol LogP Lipophilicity (logP) Pyrimidinol->LogP pKa Acidity (pKa) Pyrimidinol->pKa Solubility Aqueous Solubility Pyrimidinol->Solubility Absorption Absorption LogP->Absorption Distribution Distribution LogP->Distribution pKa->Absorption Excretion Excretion pKa->Excretion Solubility->Absorption Metabolism Metabolism Metabolism->Excretion Toxicity Toxicity Toxicity->Metabolism

Caption: Interplay of physicochemical properties and their impact on ADMET.

Quantum Chemical Calculations: A Predictive Tool

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying the physicochemical properties of pyrimidin-2-ols.[10] DFT calculations can provide valuable insights into:

  • Tautomeric Stability: By calculating the relative energies of the keto and enol tautomers, DFT can predict the predominant form in the gas phase and in solution (using solvent models). Common functionals for these calculations include B3LYP and M06-2X with basis sets like 6-311++G(d,p).

  • Reaction Mechanisms: Computational methods can be used to model the transition states and activation energies for the interconversion of tautomers, providing a deeper understanding of the kinetics of this process.

  • Spectroscopic Properties: DFT can be used to predict IR vibrational frequencies and NMR chemical shifts, which can aid in the interpretation of experimental spectra.

  • pKa Prediction: By calculating the free energy change of deprotonation, it is possible to predict the pKa of pyrimidin-2-ol derivatives with reasonable accuracy.

These computational approaches allow for the in silico screening of virtual libraries of substituted pyrimidin-2-ols, enabling the prioritization of compounds with desirable physicochemical properties for synthesis and further experimental investigation.

Conclusion

Substituted pyrimidin-2-ols are a class of heterocyclic compounds with immense therapeutic potential. Their efficacy as drug candidates is intimately tied to their physicochemical properties. A thorough understanding of their synthesis, the nuances of their tautomeric equilibrium, and the impact of substituents on their lipophilicity, acidity, and solubility is essential for the successful development of new drugs based on this scaffold. The integration of modern synthetic techniques, advanced spectroscopic characterization, and predictive computational modeling provides a powerful toolkit for researchers to navigate the complexities of this important class of molecules and to unlock their full therapeutic potential.

References

An In-Depth Technical Guide to the In Silico Prediction of 4-(4-Methoxyphenyl)pyrimidin-2-ol Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded workflow for the in silico prediction of the bioactivity of the novel small molecule, 4-(4-Methoxyphenyl)pyrimidin-2-ol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods to explain the scientific rationale behind each step, ensuring a self-validating and robust computational analysis. We will explore the potential of this pyrimidine derivative against targets implicated in oncology, inflammation, and infectious diseases, reflecting the broad therapeutic relevance of the pyrimidine scaffold.

Introduction: The Rationale for a Computational Approach

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of clinically significant drugs. Its derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] The subject of our investigation, this compound, is a novel compound for which the biological activity has not been experimentally determined. In silico methodologies offer a rapid, cost-effective, and powerful means to generate initial hypotheses about a compound's bioactivity before committing to resource-intensive laboratory synthesis and testing.[1] This proactive, predictive approach is a key strategy in modern drug discovery to prioritize promising candidates and mitigate late-stage failures.

This guide will detail a multi-step computational workflow, beginning with target prediction and progressing through molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, and culminating in molecular dynamics simulations to provide a holistic view of the potential bioactivity and drug-like properties of this compound.

The Overall Predictive Workflow

A robust in silico analysis follows a logical progression from broad, high-throughput screening to more focused, computationally intensive simulations. The workflow detailed herein is designed to systematically refine our understanding of the compound's potential biological role.

In_Silico_Bioactivity_Workflow Overall In Silico Bioactivity Prediction Workflow cluster_0 Initial Screening & Preparation cluster_1 Molecular Docking & Scoring cluster_2 Pharmacokinetic & Dynamic Profiling Ligand_Preparation Ligand Preparation (this compound) Target_Prediction Target Prediction (SwissTargetPrediction) Ligand_Preparation->Target_Prediction Molecular_Docking Molecular Docking (AutoDock Vina / PyRx) Ligand_Preparation->Molecular_Docking ADMET_Prediction ADMET Prediction (SwissADME) Ligand_Preparation->ADMET_Prediction Protein_Preparation Protein Preparation (PDB Structures) Target_Prediction->Protein_Preparation Protein_Preparation->Molecular_Docking Binding_Affinity_Analysis Binding Affinity Analysis Molecular_Docking->Binding_Affinity_Analysis Molecular_Dynamics Molecular Dynamics Simulation (GROMACS) Binding_Affinity_Analysis->Molecular_Dynamics Binding_Stability_Analysis Binding Stability & Free Energy Analysis Molecular_Dynamics->Binding_Stability_Analysis

Caption: A high-level overview of the in silico workflow for predicting the bioactivity of a small molecule.

Part 1: Ligand and Target Identification

Ligand Preparation

The initial step in any computational study is the accurate representation of the small molecule of interest.

Protocol: Ligand Preparation

  • Obtain SMILES String: The Simplified Molecular Input Line Entry System (SMILES) is a textual representation of the chemical structure. For our compound, this compound, the SMILES string is COc1ccc(cc1)c2cc[nH]c(=O)n2. This can be derived from the known structure of the amine analogue (PubChem CID: 2735362) by replacing the amine group with a hydroxyl group.[5]

  • 2D to 3D Conversion: The 1D SMILES string is converted into a 3D structure using software such as Open Babel or the sketching tools within web servers like SwissADME.

  • Energy Minimization: The 3D structure is then subjected to energy minimization to obtain a low-energy, stable conformation. This is crucial as the initial 3D conversion may result in a sterically strained structure. This can be performed using force fields like MMFF94 within software like Avogadro or PyRx.[6]

Target Prediction

With a prepared ligand, we can predict its potential biological targets. This is a critical step to guide our subsequent, more focused analyses.

Methodology: Target Prediction using SwissTargetPrediction

The SwissTargetPrediction web server is an effective tool for this purpose.[7][8][9][10][11] It predicts the most probable protein targets of a small molecule based on the principle of similarity to known active ligands.

Protocol: Target Prediction

  • Navigate to SwissTargetPrediction: Access the web server.[7][8][9][10][11]

  • Input Ligand Structure: Paste the SMILES string of this compound into the input field.

  • Select Organism: Choose Homo sapiens as the target organism.

  • Run Prediction: Initiate the prediction process.

  • Analyze Results: The output will be a list of potential protein targets, ranked by probability. This list will inform our selection of protein targets for the subsequent molecular docking studies. Based on the known activities of pyrimidine derivatives, we will focus on targets in the areas of oncology, inflammation, and bacterial infection.

Selected Protein Targets:

Therapeutic AreaProtein TargetRationalePDB ID
Anticancer Epidermal Growth Factor Receptor (EGFR)Pyrimidine derivatives are known to inhibit EGFR, a key target in cancer therapy.[4]8TJL[12]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)Inhibition of VEGFR-2 is a critical strategy in anti-angiogenic cancer therapies.[13]3VHE[7]
Anti-inflammatory Cyclooxygenase-2 (COX-2)Selective inhibition of COX-2 is a hallmark of modern anti-inflammatory drugs.[8][14]5KIR[15]
Antibacterial Dihydrofolate Reductase (DHFR)DHFR is a well-established target for antibacterial agents.[16]7MYM[17]

Part 2: Molecular Docking Studies

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[18][19] This provides insights into the binding affinity and the specific interactions that stabilize the complex.

Molecular_Docking_Workflow Molecular Docking Workflow Fetch_PDB Fetch Protein Structure (RCSB PDB) Prepare_Protein Prepare Protein (Remove water, add hydrogens) Fetch_PDB->Prepare_Protein Define_Grid_Box Define Grid Box (Binding site definition) Prepare_Protein->Define_Grid_Box Prepare_Ligand Prepare Ligand (Energy minimization, convert to PDBQT) Run_Docking Run Docking Simulation (AutoDock Vina) Prepare_Ligand->Run_Docking Define_Grid_Box->Run_Docking Analyze_Results Analyze Results (Binding affinity, interaction analysis) Run_Docking->Analyze_Results

Caption: A detailed workflow for performing molecular docking simulations.

Protein and Ligand Preparation for Docking

Protocol: Protein Preparation

  • Download PDB File: Obtain the crystal structure of the target protein from the RCSB Protein Data Bank (PDB).[12][13][20][21][22]

  • Clean the Structure: Remove water molecules, co-factors (unless essential for binding), and any co-crystallized ligands. This can be done using software like PyMOL or Discovery Studio Visualizer.

  • Add Polar Hydrogens and Charges: Add polar hydrogens and assign appropriate charges (e.g., Kollman charges) to the protein. This is a standard procedure in preparing a protein for docking and can be performed using AutoDock Tools.[19]

  • Save as PDBQT: Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.

Protocol: Ligand Preparation for Docking

  • Energy Minimization: As described previously, ensure the ligand is in a low-energy conformation.

  • Set Torsion Angles: Define the rotatable bonds in the ligand. This allows for conformational flexibility during the docking process.

  • Save as PDBQT: Convert the prepared ligand to the PDBQT format using AutoDock Tools.

Docking Simulation and Analysis

We will use AutoDock Vina, a widely used and accurate docking program, for this study.[16][17][18][19] PyRx provides a user-friendly graphical interface for AutoDock Vina.[6][23][24][25][26]

Protocol: Docking with AutoDock Vina (via PyRx)

  • Load Protein and Ligand: Import the prepared PDBQT files for the protein and ligand into PyRx.[6][24][25][26]

  • Define the Binding Site (Grid Box): The grid box defines the search space for the ligand on the protein surface. For our selected targets, the grid box will be centered on the co-crystallized inhibitor in the original PDB structure. This ensures that we are docking our compound into the known active site.

  • Run Vina: Initiate the docking simulation. Vina will exhaustively search for the optimal binding pose of the ligand within the defined grid box.

  • Analyze Results: The primary output is the binding affinity, reported in kcal/mol. A more negative value indicates a stronger predicted binding affinity. The different binding poses and their corresponding scores will also be generated.

  • Visualize Interactions: The best binding pose should be visualized using PyMOL or Discovery Studio Visualizer to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.

Expected Data Summary Table:

Protein TargetPDB IDBinding Affinity (kcal/mol)Key Interacting Residues
EGFR8TJLPredicted Valuee.g., Met793, Leu718
VEGFR-23VHEPredicted Valuee.g., Cys919, Asp1046
COX-25KIRPredicted Valuee.g., Arg513, Val523
DHFR7MYMPredicted Valuee.g., Ile50, Asp27

Part 3: ADMET Prediction

A compound's efficacy is not solely determined by its binding affinity to a target. Its pharmacokinetic properties are equally crucial for its potential as a drug. ADMET prediction provides insights into these properties.[27]

Methodology: ADMET Prediction using SwissADME

The SwissADME web server is a comprehensive tool for predicting the physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of small molecules.[27]

Protocol: ADMET Prediction

  • Navigate to SwissADME: Access the web server.

  • Input Ligand Structure: Paste the SMILES string of this compound.

  • Run Prediction: Initiate the analysis.

  • Analyze Results: Evaluate the predicted properties, paying close attention to:

    • Lipinski's Rule of Five: A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans.

    • Gastrointestinal (GI) Absorption: Prediction of the compound's absorption from the gut.

    • Blood-Brain Barrier (BBB) Permeation: Prediction of the compound's ability to cross the blood-brain barrier.

    • Cytochrome P450 (CYP) Inhibition: Prediction of potential drug-drug interactions.

    • Bioavailability Score: A composite score that predicts the likelihood of the compound being orally bioavailable.

Expected Data Summary Table:

PropertyPredicted ValueInterpretation
Molecular WeightValueConforms to Lipinski's Rule (<500)
LogPValueConforms to Lipinski's Rule (<5)
H-bond DonorsValueConforms to Lipinski's Rule (<5)
H-bond AcceptorsValueConforms to Lipinski's Rule (<10)
GI AbsorptionHigh/LowLikelihood of oral absorption
BBB PermeantYes/NoPotential for CNS activity
CYP InhibitorYes/No (for each isoform)Potential for drug-drug interactions
Bioavailability ScoreValueOverall drug-likeness

Part 4: Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex over time.[5][15]

MD_Simulation_Workflow Molecular Dynamics Simulation Workflow System_Setup System Setup (Solvation, Ionization) Energy_Minimization Energy Minimization System_Setup->Energy_Minimization Equilibration Equilibration (NVT, NPT) Energy_Minimization->Equilibration Production_MD Production MD Run Equilibration->Production_MD Trajectory_Analysis Trajectory Analysis (RMSD, RMSF, Hydrogen Bonds) Production_MD->Trajectory_Analysis

Caption: A streamlined workflow for performing and analyzing molecular dynamics simulations.

Methodology: MD Simulations using GROMACS

GROMACS is a high-performance and widely used software package for molecular dynamics simulations.[5][15] Web servers like CHARMM-GUI can facilitate the setup of GROMACS simulations.

Protocol: MD Simulation

  • System Preparation: The best-docked protein-ligand complex is placed in a periodic box of water molecules, and ions are added to neutralize the system. This simulates the physiological environment.

  • Energy Minimization: The energy of the entire system is minimized to remove any steric clashes.

  • Equilibration: The system is gradually heated and equilibrated under constant volume (NVT) and then constant pressure (NPT) to ensure it reaches a stable state.

  • Production MD: A long-duration simulation (e.g., 100 nanoseconds) is run to collect trajectory data.

  • Trajectory Analysis: The trajectory is analyzed to assess the stability of the protein-ligand complex. Key metrics include:

    • Root Mean Square Deviation (RMSD): Measures the deviation of the protein and ligand from their initial positions over time. A stable RMSD indicates a stable complex.

    • Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues, highlighting flexible regions of the protein.

    • Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation, indicating the stability of key interactions.

Conclusion and Future Directions

This in-depth technical guide has outlined a comprehensive in silico workflow to predict the bioactivity of this compound. By systematically applying target prediction, molecular docking, ADMET profiling, and molecular dynamics simulations, we can generate robust, data-driven hypotheses about the compound's therapeutic potential. The results of this computational investigation will provide a strong foundation for prioritizing this compound for chemical synthesis and subsequent in vitro and in vivo validation. This iterative cycle of computational prediction and experimental validation is at the heart of modern, efficient drug discovery.

References

The Structure-Activity Relationship of 4-Methoxyphenyl Pyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold and the Significance of the 4-Methoxyphenyl Moiety

The pyrimidine ring is a fundamental heterocyclic scaffold in medicinal chemistry, famously forming the basis of the nucleobases uracil, thymine, and cytosine in DNA and RNA.[1][2] Its inherent ability to engage in hydrogen bonding and π-stacking interactions, combined with the synthetic tractability to be substituted at various positions, has made it a privileged core in the design of a multitude of therapeutic agents.[1][3] Pyrimidine derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][4][5]

Within the vast chemical space of pyrimidine-based compounds, the subset bearing a 4-methoxyphenyl group has garnered significant attention, particularly in the realm of oncology. The 4-methoxyphenyl moiety often serves as a crucial pharmacophoric element, contributing to target binding affinity and modulating the overall physicochemical properties of the molecule. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-methoxyphenyl pyrimidine derivatives, offering insights for researchers and drug development professionals engaged in the design of novel therapeutics.

Core Structure and Numbering Convention

To facilitate a clear discussion of SAR, it is essential to establish the core structure and numbering system for the 4-methoxyphenyl pyrimidine scaffold.

Figure 1: General structure and numbering of the pyrimidine ring with a 4-methoxyphenyl substituent.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 4-methoxyphenyl pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine core. The following sections dissect the SAR at each key position, with a primary focus on their anticancer properties as kinase inhibitors.

Substitutions at the C2 Position

The C2 position of the pyrimidine ring is a frequent site for modification. Small, flexible amine-containing groups at this position are often beneficial for activity.

  • Amino and Substituted Amino Groups: An amino group at the C2 position can act as a hydrogen bond donor, a key interaction in many kinase active sites. In a series of 2,4,5-trimethoxyphenyl pyrimidine derivatives, a 2-amino group was found to be crucial for activity as selective D5 receptor partial agonists.[6]

Substitutions at the C4 and C6 Positions

The C4 and C6 positions are critical for modulating the potency and selectivity of these derivatives. The 4-methoxyphenyl group is commonly found at one of these positions, while the other is varied to optimize interactions with the target protein.

  • Aryl and Heteroaryl Groups: The introduction of a second aryl or heteroaryl group at the C6 position (with the 4-methoxyphenyl group at C4) is a common strategy. In a study of 4,6-diaryl pyrimidines as dual EGFR/VEGFR-2 inhibitors, various substituted phenyl rings at C6 were explored.[7]

  • Piperazine and Other Amines: At the C6 position, incorporating a piperazine moiety or other flexible amine-containing side chains can significantly enhance antiproliferative activity.[8] This is often attributed to the ability of these groups to reach into and interact with specific pockets within the kinase active site.

Substitutions at the C5 Position

The C5 position is less commonly substituted, but modifications here can still impact activity. Small, electron-withdrawing groups are generally preferred.

  • Small Substituents: In the development of 2,4,5-trimethoxyphenyl pyrimidine derivatives, substitutions at the C5 position were explored, though the primary focus remained on C2, C4, and C6 modifications.[6]

The Role of the 4-Methoxyphenyl Group

The 4-methoxyphenyl moiety itself is a key determinant of activity. Its orientation and the electronic properties of the methoxy group are critical.

  • Position of the Methoxy Group: The position of the methoxy group on the phenyl ring is crucial. A study on pyrimidine-2(1H)-selenone derivatives demonstrated that changing the methoxy group from the para (4) to the ortho (2) or meta (3) position significantly affected their antimicrobial activity.[3] In many kinase inhibitors, the 4-methoxy group is positioned to interact with the hinge region of the kinase domain.

  • Replacement of the Methoxy Group: While the 4-methoxy group is often optimal, its replacement with other small, electron-donating groups can sometimes be tolerated or even beneficial, depending on the specific target.

The following table summarizes the general SAR trends for 4-methoxyphenyl pyrimidine derivatives as kinase inhibitors:

PositionFavorable SubstitutionsRationale
C2 Small amines (e.g., -NH2)Hydrogen bond donor/acceptor interactions in the kinase hinge region.
C4/C6 4-MethoxyphenylOccupies a hydrophobic pocket and can form hydrogen bonds.
Other aryl/heteroaryl groupsExtend into and interact with other regions of the active site.
Piperazine, flexible aminesEnhance solubility and provide additional interaction points.
C5 Small, electron-withdrawing groupsFine-tunes the electronic properties of the pyrimidine ring.

Pharmacophore Model for Kinase Inhibition

Based on numerous studies of pyrimidine-based kinase inhibitors, a general pharmacophore model can be proposed. This model highlights the key chemical features required for potent inhibition.

Figure 2: A generalized pharmacophore model for 4-methoxyphenyl pyrimidine derivatives as kinase inhibitors.

This model typically includes:

  • A hydrogen bond acceptor: Usually one of the nitrogen atoms in the pyrimidine ring (N1 or N3) that interacts with the hinge region of the kinase.[9][10]

  • A hydrophobic region: Occupied by the 4-methoxyphenyl ring.

  • An additional aromatic or hydrophobic interaction site: Engaged by the substituent at the C6 (or C4) position.

  • A potential hydrogen bond donor: An amino group at the C2 position can provide an additional anchoring point.

Experimental Protocols

To aid researchers in the practical application of the concepts discussed, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of 4-methoxyphenyl pyrimidine derivatives.

General Synthesis of 4,6-Disubstituted Pyrimidine Derivatives

A common and versatile method for synthesizing 4,6-disubstituted pyrimidines involves the sequential nucleophilic aromatic substitution (SNAr) of 4,6-dichloropyrimidine.

Synthesis_Workflow start 4,6-Dichloropyrimidine intermediate1 Mono-substituted chloropyrimidine start->intermediate1 1. First Nucleophilic Substitution (e.g., with 4-methoxyaniline) final_product 4,6-Disubstituted Pyrimidine intermediate1->final_product 2. Second Nucleophilic Substitution (e.g., with another amine)

Figure 3: General synthetic workflow for 4,6-disubstituted pyrimidines.

Step-by-Step Protocol:

  • First Nucleophilic Substitution:

    • To a solution of 4,6-dichloropyrimidine (1.0 equivalent) in a suitable solvent (e.g., 1,4-dioxane or isopropanol), add the first nucleophile (e.g., 4-methoxyaniline, 1.1 equivalents).

    • Add a base (e.g., cesium carbonate (Cs2CO3) or triethylamine (TEA), 2.0 equivalents).

    • For palladium-catalyzed cross-coupling reactions, add a palladium catalyst (e.g., Pd2(dba)3, 0.05 equivalents) and a ligand (e.g., Xantphos, 0.1 equivalents).[11]

    • Heat the reaction mixture to reflux and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture, filter, and concentrate the filtrate under reduced pressure.

    • Purify the resulting mono-substituted intermediate by column chromatography on silica gel.

  • Second Nucleophilic Substitution:

    • To a solution of the purified mono-substituted intermediate (1.0 equivalent) in a suitable solvent, add the second nucleophile (e.g., a substituted amine, 1.2 equivalents) and a base (e.g., DIPEA or TEA).

    • Heat the reaction mixture to reflux and monitor by TLC.

    • After the reaction is complete, perform an aqueous workup. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution and purify the final product by column chromatography or recrystallization.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for assessing the inhibitory potency of synthesized compounds against a target kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant kinase enzyme

  • Kinase substrate (peptide or protein)

  • Kinase assay buffer (typically contains Tris-HCl, MgCl2, DTT)

  • ATP solution

  • Test compounds dissolved in DMSO

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Multimode plate reader with luminescence detection capabilities

Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM).

    • Create a serial dilution of the compound in DMSO to generate a range of concentrations for IC50 determination.

  • Reaction Setup:

    • In each well of the assay plate, add the kinase assay buffer.

    • Add the test compound from the serial dilution (typically 1 µL, resulting in a final DMSO concentration of ≤1%). Include wells with DMSO only for positive (100% activity) and negative (0% activity) controls.

    • Add the kinase enzyme to all wells except the negative control.

    • Add the kinase substrate to all wells.

    • Incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow the compound to interact with the enzyme.

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding ATP to all wells.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes).

  • Detection:

    • Equilibrate the luminescent kinase assay reagent to room temperature.

    • Add an equal volume of the luminescent reagent to each well. This reagent will stop the kinase reaction and generate a luminescent signal proportional to the amount of remaining ATP.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis:

    • Measure the luminescence in the plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive and negative controls.

    • Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Perspectives

The 4-methoxyphenyl pyrimidine scaffold is a highly versatile and fruitful starting point for the development of potent and selective therapeutic agents, particularly kinase inhibitors. A thorough understanding of the structure-activity relationships is paramount for the rational design of new and improved derivatives. The insights provided in this guide, from detailed SAR analysis to practical experimental protocols, are intended to empower researchers in their drug discovery endeavors.

Future work in this area will likely focus on the development of derivatives with enhanced selectivity to minimize off-target effects, as well as the exploration of novel biological targets beyond kinases. The continued integration of computational methods, such as advanced pharmacophore modeling and molecular dynamics simulations, will undoubtedly accelerate the discovery of the next generation of 4-methoxyphenyl pyrimidine-based drugs.

References

Methodological & Application

One-Pot Synthesis of Pyrimidine Derivatives: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of Pyrimidines in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core structure of a vast number of biologically active compounds.[1] Its presence in the nucleobases uracil, thymine, and cytosine underscores its fundamental role in biological systems. This inherent biocompatibility has made pyrimidine derivatives a fertile ground for the discovery of novel therapeutics with a wide spectrum of activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties.[2][3] The demand for efficient and sustainable methods to synthesize diverse libraries of pyrimidine-based compounds for high-throughput screening has led to a strong focus on one-pot, multicomponent reactions (MCRs).[4][5] These reactions, where multiple reactants are combined in a single vessel to form a complex product in a sequential manner, offer significant advantages in terms of operational simplicity, time and resource efficiency, and reduced waste generation.[6] This guide provides detailed application notes and protocols for several robust one-pot synthesis methodologies for pyrimidine derivatives, aimed at researchers, scientists, and professionals in the field of drug development.

The Biginelli Reaction: A Classic Three-Component Condensation

First reported by Italian chemist Pietro Biginelli in 1891, the Biginelli reaction is a cornerstone of pyrimidine synthesis.[7] This acid-catalyzed, one-pot cyclocondensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (or thiourea) provides direct access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their thio-analogs.[7][8] These DHPMs are not only valuable intermediates but also exhibit a range of pharmacological activities, including roles as calcium channel blockers and antihypertensive agents.[7]

Mechanistic Insights

The mechanism of the Biginelli reaction has been a subject of study, with the currently accepted pathway involving an initial acid-catalyzed condensation between the aldehyde and urea to form an N-acylimine intermediate.[7][8] This is followed by the nucleophilic addition of the β-ketoester enol to the imine. The final step involves cyclization via intramolecular condensation and subsequent dehydration to yield the dihydropyrimidine ring.[8]

Diagram: Biginelli Reaction Workflow

Biginelli_Reaction cluster_reactants Reactants cluster_process Process cluster_product Product Aldehyde Aldehyde OnePot One-Pot Reaction (Acid Catalyst, Heat) Aldehyde->OnePot Ketoester β-Ketoester Ketoester->OnePot Urea Urea/Thiourea Urea->OnePot DHPM 3,4-Dihydropyrimidin-2(1H)-one OnePot->DHPM

Caption: A simplified workflow of the one-pot Biginelli reaction.

Protocol: Classical Biginelli Synthesis of a Dihydropyrimidine

This protocol describes a typical procedure for the synthesis of ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.[9]

Materials:

  • 4-Methoxybenzaldehyde (vanillin can also be used) (10 mmol)

  • Ethyl acetoacetate (15 mmol)

  • Urea (10 mmol)

  • 95% Ethanol (5 mL)

  • Concentrated Hydrochloric Acid (0.2 mL)

  • 25 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Vacuum filtration apparatus

Procedure:

  • Combine 10 mmol of 4-methoxybenzaldehyde, 15 mmol of ethyl acetoacetate, 10 mmol of urea, and 5 mL of 95% ethanol in a 25 mL round-bottom flask.

  • Carefully add 0.2 mL of concentrated HCl to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the mixture at reflux for 1.5 hours.

  • After the reflux period, cool the flask to 0°C in an ice bath to facilitate the precipitation of the product.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • The crude product can be further purified by recrystallization from ethanol.

Expected Outcome: The procedure should yield the desired dihydropyrimidine as a crystalline solid. The purity can be assessed by Thin Layer Chromatography (TLC) and melting point analysis (expected melting point ~220°C).[9]

ReactantMolar RatioRole
Aldehyde1Electrophilic component
β-Ketoester1.5Nucleophilic component
Urea1N-C-N source
HClCatalyticAcid catalyst

The Hantzsch Pyridine Synthesis: A Versatile Route to Dihydropyridines

The Hantzsch pyridine synthesis, reported in 1881 by Arthur Rudolf Hantzsch, is a multi-component reaction that produces dihydropyridine derivatives.[10] In its classic form, it involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[10][11] The initial product is a 1,4-dihydropyridine, which can be subsequently oxidized to the corresponding pyridine.[10] This reaction is of significant importance as 1,4-dihydropyridines are a prominent class of calcium channel blockers used in the treatment of hypertension.[10]

Mechanistic Insights

The Hantzsch synthesis is believed to proceed through the formation of two key intermediates. One is a Knoevenagel condensation product formed between the aldehyde and one equivalent of the β-ketoester. The other is an enamine, resulting from the reaction of the second equivalent of the β-ketoester with ammonia.[11] The final steps involve the condensation of these two intermediates followed by cyclization and dehydration to form the dihydropyridine ring.[11]

Diagram: Hantzsch Pyridine Synthesis Workflow

Hantzsch_Pyridine_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Aldehyde Aldehyde OnePot One-Pot Condensation Aldehyde->OnePot Ketoester1 β-Ketoester (2 eq.) Ketoester1->OnePot Ammonia Ammonia/Ammonium Acetate Ammonia->OnePot DHP 1,4-Dihydropyridine OnePot->DHP Pyridine Pyridine (after oxidation) DHP->Pyridine Oxidation

Caption: A simplified workflow of the Hantzsch pyridine synthesis.

Protocol: Hantzsch Synthesis of a 1,4-Dihydropyridine

This protocol provides a general procedure for the synthesis of a Hantzsch 1,4-dihydropyridine.

Materials:

  • Aromatic aldehyde (1 mmol)

  • Ethyl acetoacetate (2 mmol)

  • Ammonium acetate (1.2 mmol)

  • Ethanol (10 mL)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.2 mmol) in ethanol (10 mL).

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction progress using TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

ReactantMolar RatioRole
Aldehyde1Electrophilic component
β-Ketoester2Nucleophilic component
Ammonium Acetate1.2Nitrogen source

Modern Green Approaches in One-Pot Pyrimidine Synthesis

In recent years, the principles of green chemistry have significantly influenced the development of synthetic methodologies.[12] For pyrimidine synthesis, this has translated into the adoption of alternative energy sources like microwave irradiation and ultrasound, as well as the use of environmentally benign solvents and catalyst-free conditions.[12][13][14]

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating.[13][15] In the context of one-pot pyrimidine synthesis, microwave irradiation can efficiently drive reactions to completion, sometimes even in the absence of a solvent.[13]

Key Advantages:

  • Rapid Heating: Microwaves directly heat the reaction mixture, leading to faster reaction rates.[15]

  • Improved Yields: Often results in higher product yields.[13]

  • Solvent-Free Conditions: Can be performed without a solvent, reducing waste.[13]

A notable example is the microwave-assisted, catalyst-free synthesis of pyrano[2,3-d]pyrimidine derivatives, which can be achieved in a few minutes with excellent yields.[13]

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for pyrimidine synthesis.[16][17] The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized high temperatures and pressures, which can enhance reaction rates and yields.[18] Ultrasound-assisted one-pot syntheses of pyrimidines are often characterized by mild reaction conditions, short reaction times, and high efficiency.[16][19]

Key Advantages:

  • Enhanced Reaction Rates: Acoustic cavitation accelerates chemical transformations.[18]

  • Mild Conditions: Reactions can often be carried out at room temperature.[20]

  • High Yields and Purity: Often leads to high yields of pure products.[16]

Catalyst-Free Synthesis

The development of catalyst-free one-pot reactions for pyrimidine synthesis represents a significant step towards more sustainable chemical processes.[19][21] These reactions often proceed smoothly under thermal conditions or with the aid of ultrasound or microwave irradiation, eliminating the need for potentially toxic and expensive catalysts.[21][22] This approach simplifies the workup procedure and reduces the environmental impact of the synthesis.[6]

Comparative Overview of One-Pot Synthesis Protocols

MethodKey FeaturesAdvantagesDisadvantages
Biginelli Reaction Three-component, acid-catalyzedWell-established, readily available starting materialsCan require harsh acidic conditions, long reaction times
Hantzsch Synthesis Four-component (or three with ammonia)Versatile, access to important dihydropyridinesInitial product is a dihydropyridine requiring oxidation
Microwave-Assisted Use of microwave irradiationExtremely fast, high yields, potential for solvent-free conditionsRequires specialized equipment
Ultrasound-Assisted Use of ultrasonic wavesFast, mild conditions, high yieldsRequires an ultrasonic bath or probe
Catalyst-Free No catalyst requiredEnvironmentally friendly, simplified workupMay require higher temperatures or longer reaction times

Conclusion and Future Outlook

One-pot synthesis protocols have revolutionized the way pyrimidine derivatives are accessed, providing efficient, economical, and increasingly sustainable routes to these vital heterocyclic compounds. The classic Biginelli and Hantzsch reactions continue to be valuable tools, while modern methodologies employing microwave and ultrasound irradiation, as well as catalyst-free approaches, are paving the way for greener and more efficient drug discovery and development processes. As the demand for novel bioactive molecules continues to grow, the development of innovative and sustainable one-pot strategies for pyrimidine synthesis will undoubtedly remain a key focus for the scientific community.

References

Application Notes and Protocols: 4-(4-Methoxyphenyl)pyrimidin-2-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring is a quintessential heterocyclic scaffold, forming the core of nucleobases like cytosine, thymine, and uracil, and thus playing a fundamental role in the chemistry of life.[1] In medicinal chemistry, it is recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets, leading to diverse pharmacological activities.[2] Pyrimidine derivatives have been successfully developed into drugs with applications spanning antimicrobial, antiviral, anti-inflammatory, and anticancer therapies.[1][2]

The specific compound, 4-(4-Methoxyphenyl)pyrimidin-2-ol, belongs to a class of substituted pyrimidines that has garnered significant interest. The inclusion of a 4-methoxyphenyl group is a common strategy in medicinal chemistry, often enhancing biological activity.[3] Research into structurally related compounds suggests that this moiety can contribute to potent inhibitory activity against key cellular targets, particularly protein kinases involved in cancer progression.[4][5]

These application notes provide a comprehensive guide for researchers working with this compound. We present a detailed, two-step protocol for its chemical synthesis and robust protocols for evaluating its biological activity as a potential kinase inhibitor, a major area of its application.

Chemical Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-stage process. The first stage involves the synthesis of a key intermediate, the β-diketone 1-(4-methoxyphenyl)butane-1,3-dione, via a Claisen condensation. The second stage is the classical pyrimidine synthesis, a cyclocondensation reaction between the β-diketone and urea.

Protocol 1: Synthesis of 1-(4-Methoxyphenyl)butane-1,3-dione (Intermediate)

This protocol describes the Claisen condensation of 4'-methoxyacetophenone with ethyl acetate to yield the β-diketone intermediate. Sodium ethoxide serves as a strong base to deprotonate the α-carbon of the ketone, initiating the condensation.

Materials and Reagents:

  • 4'-Methoxyacetophenone

  • Ethyl acetate (anhydrous)

  • Sodium ethoxide (NaOEt)

  • Toluene (anhydrous)

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add sodium ethoxide (1.2 equivalents) to anhydrous toluene.

  • Addition of Ketone: Dissolve 4'-methoxyacetophenone (1.0 equivalent) in a minimal amount of anhydrous toluene and add it dropwise to the stirred suspension of sodium ethoxide at room temperature.

  • Addition of Ester: Following the ketone addition, add anhydrous ethyl acetate (3.0 equivalents) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Work-up and Neutralization: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 1 M HCl until the mixture is acidic (pH ~5-6).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude 1-(4-methoxyphenyl)butane-1,3-dione by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent.

Protocol 2: Synthesis of this compound

This protocol details the cyclocondensation of the synthesized β-diketone with urea under basic conditions to form the target pyrimidine ring. This reaction is a variation of the classical Pinner synthesis.[6]

Materials and Reagents:

  • 1-(4-Methoxyphenyl)butane-1,3-dione (from Protocol 1)

  • Urea

  • Potassium hydroxide (KOH)

  • Ethanol (95%)

  • Hydrochloric acid (HCl), dilute

  • Ice-cold water

Step-by-Step Protocol (Conventional Heating):

  • Reactant Mixture: In a round-bottom flask, dissolve 1-(4-methoxyphenyl)butane-1,3-dione (1.0 equivalent) and urea (1.5 equivalents) in 95% ethanol.[7]

  • Base Addition: To this solution, add a solution of potassium hydroxide (2.0 equivalents) in ethanol slowly with constant stirring.[7]

  • Reflux: Equip the flask with a reflux condenser and heat the reaction mixture in a water bath to reflux for 6-8 hours. Monitor the reaction completion using TLC.

  • Precipitation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture slowly into a beaker of ice-cold water.

  • Neutralization: Neutralize the solution by adding dilute HCl dropwise until a precipitate forms.

  • Isolation and Purification: Filter the solid precipitate, wash thoroughly with cold water until the washings are neutral, and then dry the product. The product can be further purified by recrystallization from ethanol.

Alternative Microwave-Assisted Synthesis:

  • Reactant Mixture: In a microwave-safe vessel, combine 1-(4-methoxyphenyl)butane-1,3-dione (1.0 eq), urea (1.5 eq), and 95% ethanol. Add an aqueous solution of 40% KOH (as described in similar syntheses).[7]

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a suitable power level (e.g., 200-300 W) for 10-15 minutes, monitoring the reaction by TLC.

  • Work-up: Follow steps 4-6 from the conventional heating protocol for work-up and purification. The primary advantage of this method is a significant reduction in reaction time.

Synthesis_Workflow cluster_step1 Protocol 1: Synthesis of β-Diketone Intermediate cluster_step2 Protocol 2: Pyrimidine Ring Formation A 4'-Methoxyacetophenone + Ethyl Acetate B Claisen Condensation (NaOEt, Toluene, Reflux) A->B Reactants C 1-(4-Methoxyphenyl)butane-1,3-dione B->C Product D 1-(4-Methoxyphenyl)butane-1,3-dione + Urea C->D Intermediate Used in Next Step E Cyclocondensation (KOH, Ethanol, Reflux) D->E Reactants F This compound E->F Final Product

Figure 1. Two-step synthesis workflow for this compound.

Medicinal Chemistry Applications: Kinase Inhibition

Derivatives of 4-(4-methoxyphenyl)pyrimidine have shown significant promise as inhibitors of protein kinases, particularly those in signaling pathways critical for cancer cell growth and survival.[4][5] Two of the most relevant targets for this class of compounds are the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

  • EGFR Signaling: EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[8] These pathways are central to regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling is a common driver in many cancers.[8][9]

  • VEGFR-2 Signaling: VEGFR-2 is the primary mediator of angiogenesis, the formation of new blood vessels that tumors require to grow and metastasize.[10] Its activation initiates signaling cascades that promote the proliferation and migration of endothelial cells.[3]

Inhibiting these kinases is a clinically validated strategy in oncology. The following protocols provide a robust method for determining the in vitro inhibitory potency (IC₅₀) of this compound against these key targets.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg VEGFR2 VEGFR-2 VEGFR2->PI3K VEGFR2->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PKC PKC PLCg->PKC Test_Compound 4-(4-Methoxyphenyl) pyrimidin-2-ol Test_Compound->EGFR Inhibition Test_Compound->VEGFR2 Inhibition

Figure 2. Simplified EGFR and VEGFR-2 signaling pathways and the inhibitory action of the test compound.
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a homogeneous, luminescence-based assay to measure the inhibition of EGFR or VEGFR-2 kinase activity. The principle relies on the quantification of ATP remaining after the kinase reaction. The Kinase-Glo® reagent uses the remaining ATP to drive a luciferase reaction, producing light.[1][11] A lower light signal corresponds to higher kinase activity (more ATP consumed), while a higher signal indicates inhibition of the kinase.[11]

Principle of the Assay:

  • Kinase Reaction: Kinase + Substrate + ATP → Phosphorylated Substrate + ADP

  • Detection Reaction: Remaining ATP + Luciferin + O₂ --(Luciferase)--> Oxyluciferin + AMP + PPi + Light

Materials and Reagents:

  • Recombinant Human EGFR or VEGFR-2 enzyme

  • Suitable kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA)

  • Adenosine 5'-triphosphate (ATP)

  • This compound (Test Compound)

  • Staurosporine or a known EGFR/VEGFR-2 inhibitor (Positive Control)

  • Dimethyl sulfoxide (DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White, opaque 96-well or 384-well assay plates

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in kinase assay buffer to generate a dose-response curve. The final DMSO concentration in the assay wells should not exceed 1%.

  • Reaction Mixture Preparation: Prepare a master mix containing the kinase assay buffer, the specific kinase (EGFR or VEGFR-2), and its substrate at their optimal concentrations.

  • Plate Setup:

    • Test Wells: Add 5 µL of each dilution of the test compound to the wells of a white assay plate.

    • Positive Control Wells: Add 5 µL of a known inhibitor (e.g., Staurosporine) at a concentration known to give maximum inhibition.

    • Negative Control (100% Activity) Wells: Add 5 µL of kinase assay buffer containing the same percentage of DMSO as the test compound wells.

    • Blank (No Enzyme) Wells: Add 5 µL of kinase assay buffer with DMSO.

  • Enzyme Addition: Add 10 µL of the kinase/substrate master mix to the Test, Positive Control, and Negative Control wells. Add 10 µL of a substrate-only mix (no enzyme) to the Blank wells.

  • Initiate Kinase Reaction: Prepare an ATP solution in kinase assay buffer. Add 10 µL of this solution to all wells to start the reaction. The final volume should be 25 µL.

  • Incubation: Gently mix the plate and incubate at 30°C for a predetermined time (e.g., 45-60 minutes).

  • Signal Detection:

    • Equilibrate the plate and the Kinase-Glo® reagent to room temperature.

    • Add 25 µL of Kinase-Glo® reagent to each well.

    • Mix on a plate shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

Data Analysis:

  • Correction: Subtract the average luminescent signal from the "Blank" wells from all other measurements.

  • Normalization: Calculate the percent inhibition for each test compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))

  • IC₅₀ Determination: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Quantitative Data Presentation:

CompoundTarget KinaseIC₅₀ (nM) [Hypothetical Data]
This compoundEGFR85.4
This compoundVEGFR-2152.7
Staurosporine (Positive Control)EGFR5.2
Sorafenib (Positive Control)VEGFR-290.1

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the synthesis and biological characterization of this compound. The synthetic route is reliable and adaptable, while the in vitro kinase assays offer a standardized method for assessing a key potential therapeutic application. The data generated from these protocols can guide structure-activity relationship (SAR) studies, enabling the design and synthesis of more potent and selective analogs. Further investigations could include cell-based assays to determine anti-proliferative effects, ADME-Tox profiling to assess drug-like properties, and ultimately, in vivo studies in relevant disease models to validate therapeutic potential.

References

Application Notes and Protocols for the Characterization of 4-(4-Methoxyphenyl)pyrimidin-2-ol as a Dual EGFR/VEGFR-2 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored By: Your Senior Application Scientist

Introduction

The strategic targeting of multiple signaling pathways is a cornerstone of modern cancer therapy development. Two pathways of critical importance in tumor progression and angiogenesis are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascades.[1][2][3] Dysregulation of EGFR signaling can lead to uncontrolled cell proliferation, while aberrant VEGFR-2 activation is a key driver of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[4][5] The crosstalk and convergence of these pathways suggest that their simultaneous inhibition could offer a synergistic antitumor effect.[2][3]

This document provides detailed application notes and protocols for the in vitro and in vivo characterization of 4-(4-Methoxyphenyl)pyrimidin-2-ol , a small molecule inhibitor with purported dual activity against EGFR and VEGFR-2. While the pyrimidine scaffold is a known pharmacophore for kinase inhibitors, these protocols are designed to rigorously validate the efficacy and mechanism of action of this specific compound.[6][7][8]

Mechanism of Action: Dual Inhibition of EGFR and VEGFR-2 Signaling

This compound is hypothesized to function as an ATP-competitive inhibitor of the EGFR and VEGFR-2 tyrosine kinase domains. By occupying the ATP-binding pocket, the compound prevents the phosphorylation and subsequent activation of downstream signaling molecules, thereby inhibiting cell proliferation and angiogenesis.

EGFR Signaling Pathway

Activation of EGFR by its ligands, such as EGF, leads to receptor dimerization and autophosphorylation of tyrosine residues. This initiates downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which promote cell proliferation, survival, and migration.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR Tyrosine Kinase Domain EGF->EGFR Binds P-EGFR P-EGFR (Active) EGFR->P-EGFR Dimerization & Autophosphorylation RAS RAS P-EGFR->RAS PI3K PI3K P-EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Inhibitor This compound Inhibitor->EGFR Inhibits ATP Binding

Caption: EGFR Signaling Pathway and Inhibition.

VEGFR-2 Signaling Pathway

VEGF binding to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation, activating downstream pathways like PLCγ/PKC/MAPK and PI3K/AKT, which are crucial for endothelial cell proliferation, migration, and survival, leading to angiogenesis.

VEGFR2_Pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR-2 VEGFR-2 Tyrosine Kinase Domain VEGF->VEGFR-2 Binds P-VEGFR-2 P-VEGFR-2 (Active) VEGFR-2->P-VEGFR-2 Dimerization & Autophosphorylation PLCγ PLCγ P-VEGFR-2->PLCγ PI3K PI3K P-VEGFR-2->PI3K PKC PKC PLCγ->PKC MAPK MAPK PKC->MAPK Angiogenesis Angiogenesis MAPK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Inhibitor This compound Inhibitor->VEGFR-2 Inhibits ATP Binding

Caption: VEGFR-2 Signaling and Angiogenesis Inhibition.

Experimental Protocols

The following protocols provide a framework for the comprehensive evaluation of this compound.

I. In Vitro Kinase Inhibition Assays

These biochemical assays are fundamental for determining the direct inhibitory effect of the compound on the kinase activity of EGFR and VEGFR-2.[9][10][11]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against EGFR and VEGFR-2.

Materials:

  • Recombinant human EGFR and VEGFR-2 kinase domains

  • Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • This compound

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well plates

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a 10-point serial dilution (1:3) in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control).

    • Add 2.5 µL of the respective kinase (EGFR or VEGFR-2) to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture. The final ATP concentration should be at or near the Km for each kinase.

    • Incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation:

Kinase TargetThis compound IC50 (nM)Positive Control (e.g., Erlotinib/Sorafenib) IC50 (nM)
EGFRExperimental ValueExperimental Value
VEGFR-2Experimental ValueExperimental Value
II. Cell-Based Assays

Cell-based assays are crucial for assessing the compound's activity in a more physiologically relevant context.[12][13][14]

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[15][16][17][18][19]

Objective: To determine the effect of this compound on the viability of cancer cell lines overexpressing EGFR (e.g., A549, MCF-7) and endothelial cells (e.g., HUVECs).[20][21][22]

Materials:

  • A549, MCF-7, and HUVEC cell lines

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[15][17]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15][17][18]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[16][17]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Western blotting is used to detect changes in protein expression and phosphorylation, confirming the on-target effect of the inhibitor.[23][24][25]

Objective: To assess the inhibition of EGFR and VEGFR-2 phosphorylation and downstream signaling pathways in treated cells.

Materials:

  • Treated cell lysates

  • Primary antibodies (anti-p-EGFR, anti-EGFR, anti-p-VEGFR-2, anti-VEGFR-2, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Chemiluminescent substrate

Protocol:

  • Cell Lysis and Protein Quantification: Lyse treated cells and determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH).

III. In Vivo Xenograft Tumor Model

Animal models are essential for evaluating the in vivo efficacy of the compound.[26][27][28]

Objective: To determine the antitumor activity of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line (e.g., A549)

  • This compound formulated for in vivo administration

  • Vehicle control

  • Matrigel (optional)[26]

  • Calipers

Protocol:

  • Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or mixed with Matrigel) into the flank of each mouse.[26][27]

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.

  • Compound Administration: Administer this compound and vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dosing schedule.

  • Tumor Measurement: Measure tumor volume with calipers 2-3 times per week.[27] Calculate tumor volume using the formula: (Length x Width²) / 2.[27]

  • Endpoint and Analysis: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and angiogenesis markers). Compare tumor growth between treated and control groups.

Xenograft_Workflow Cell_Culture Cancer Cell Culture (e.g., A549) Injection Subcutaneous Injection into Immunocompromised Mice Cell_Culture->Injection Tumor_Growth Tumor Growth to Palpable Size Injection->Tumor_Growth Randomization Randomization of Mice into Groups Tumor_Growth->Randomization Treatment Compound/Vehicle Administration Randomization->Treatment Measurement Tumor Volume Measurement (2-3x/week) Treatment->Measurement Endpoint Study Endpoint & Tumor Excision Measurement->Endpoint Analysis Data Analysis & Immunohistochemistry Endpoint->Analysis

Caption: In Vivo Xenograft Model Workflow.

Conclusion

The protocols outlined in this document provide a comprehensive strategy for the preclinical evaluation of this compound as a dual EGFR/VEGFR-2 inhibitor. Rigorous execution of these experiments will elucidate the compound's potency, mechanism of action, and potential as a therapeutic agent for the treatment of cancer.

References

Application Notes and Protocols for Cell Proliferation Assays Using 4-(4-Methoxyphenyl)pyrimidin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Elucidating the Antiproliferative Potential of Novel Pyrimidine Derivatives

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents, including several with potent antiproliferative and anticancer properties.[1][2][3] The compound 4-(4-Methoxyphenyl)pyrimidin-2-ol belongs to this critical class of molecules, and evaluating its effect on cell proliferation is a primary step in characterizing its potential as a drug candidate. Cell proliferation assays are fundamental tools in drug discovery and toxicology, providing quantitative data on how a compound affects cell growth and viability.[4][5][6]

This document provides a detailed guide for researchers, scientists, and drug development professionals on how to design and execute a robust cell proliferation assay to investigate the biological activity of this compound. We will focus on the WST-1 assay, a widely used colorimetric method that offers high sensitivity and a straightforward workflow.[7] The principles and methodologies described herein are, however, broadly applicable to other common proliferation assays, such as the MTT assay.[8][9]

The core of this protocol is built upon the principle of metabolic activity as an indicator of cell viability.[10] In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (WST-1) to a soluble formazan dye. The amount of formazan produced, measured by absorbance, is directly proportional to the number of metabolically active, and therefore viable, cells. By exposing cultured cells to varying concentrations of this compound, we can determine its dose-dependent effect on cell proliferation and calculate key parameters such as the half-maximal inhibitory concentration (IC50).

I. Foundational Knowledge: Assay Selection and Validation

The choice of a cell proliferation assay depends on several factors, including the cell type, the compound's properties, and the desired endpoint.[6][11] While assays measuring DNA synthesis (e.g., BrdU incorporation) are highly accurate, metabolic assays like WST-1 and MTT are often preferred for their simplicity, scalability for high-throughput screening, and non-radioactive nature.[11]

A crucial aspect of any cell-based assay is validation. This involves optimizing parameters such as cell seeding density and incubation times to ensure that the assay is sensitive, reproducible, and provides a linear response over a relevant range of cell numbers. It is imperative to perform these optimization experiments for each cell line used, as proliferation rates and metabolic activity can vary significantly.

II. Experimental Workflow: A Visual Guide

The following diagram illustrates the major steps involved in assessing the antiproliferative effects of this compound using a WST-1 assay.

experimental_workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis cell_culture 1. Cell Culture (Select and maintain appropriate cell line) compound_prep 2. Compound Preparation (Dissolve and dilute this compound) cell_seeding 3. Cell Seeding (Plate cells in 96-well plates) treatment 4. Treatment (Add serial dilutions of the compound to cells) cell_seeding->treatment incubation 5. Incubation (24-72 hours, depending on cell line) treatment->incubation wst1_addition 6. WST-1 Addition (Add WST-1 reagent to each well) incubation->wst1_addition wst1_incubation 7. Reagent Incubation (0.5-4 hours) wst1_addition->wst1_incubation absorbance 8. Absorbance Reading (Measure at 450 nm) wst1_incubation->absorbance calculation 9. Data Calculation (% Viability vs. Control) absorbance->calculation ic50 10. IC50 Determination (Dose-response curve fitting) calculation->ic50

Caption: High-level workflow for the WST-1 cell proliferation assay.

III. Detailed Protocol: WST-1 Assay for this compound

This protocol is a comprehensive guide. However, optimization for specific cell lines and experimental conditions is highly recommended.

A. Materials and Reagents
  • Cell Line: A cancer cell line relevant to the intended therapeutic area of pyrimidine derivatives (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer).[12][13]

  • This compound: Of high purity.

  • Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • WST-1 Cell Proliferation Reagent: Commercially available kits are recommended.

  • Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.

  • Dimethyl Sulfoxide (DMSO): Cell culture grade, for dissolving the test compound.

  • Sterile 96-well flat-bottom cell culture plates.

  • Multichannel pipette and sterile tips.

  • Humidified incubator: 37°C, 5% CO2.

  • Microplate reader: Capable of measuring absorbance at 420-480 nm.

B. Step-by-Step Methodology

1. Preparation of this compound Stock Solution:

  • Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

2. Cell Seeding:

  • Culture the selected cell line to approximately 80% confluency.

  • Trypsinize and resuspend the cells in fresh culture medium.

  • Perform a cell count and determine cell viability (e.g., using Trypan Blue exclusion).

  • Dilute the cell suspension to the optimized seeding density (typically 5,000-10,000 cells/well) in a final volume of 100 µL per well in a 96-well plate.

  • Incubate the plate for 24 hours to allow cells to attach and resume growth.

3. Treatment with this compound:

  • Prepare a series of dilutions of the this compound stock solution in culture medium. A common approach is to perform a 2-fold or 3-fold serial dilution to cover a broad concentration range (e.g., 0.1 µM to 100 µM).

  • Important: The final concentration of DMSO in the wells should be kept constant across all treatments and should not exceed a level that is toxic to the cells (typically <0.5%).

  • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compound.

  • Controls are critical:

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the compound-treated wells. This represents 100% cell viability.

    • Blank Control: Wells containing only culture medium (no cells) to measure background absorbance.

4. Incubation:

  • Return the plate to the incubator and incubate for a predetermined period, typically 24, 48, or 72 hours, depending on the cell line's doubling time and the expected mechanism of action of the compound.

5. WST-1 Assay:

  • Following the treatment incubation, add 10 µL of the WST-1 reagent to each well.

  • Gently mix the contents of the plate by tapping.

  • Incubate the plate for 0.5 to 4 hours in the incubator. The optimal incubation time will depend on the metabolic activity of the cell line and should be determined empirically.[7]

  • Monitor the color change in the vehicle control wells. The assay should be stopped when a significant color change is observed, but before the absorbance values plateau.

6. Data Acquisition:

  • Shake the plate for 1 minute on a shaker to ensure a homogenous distribution of the formazan product.

  • Measure the absorbance of each well using a microplate reader at a wavelength between 420 nm and 480 nm (maximum absorbance is typically around 440-450 nm).

C. Data Analysis and Interpretation
  • Background Subtraction: Subtract the average absorbance of the blank control wells from the absorbance of all other wells.

  • Calculation of Percent Viability: Express the viability of the treated cells as a percentage of the vehicle control:

    • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

  • Dose-Response Curve and IC50 Calculation:

    • Plot the percent viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and determine the IC50 value. The IC50 is the concentration of the compound that inhibits cell proliferation by 50%.

IV. Quantitative Data Summary

The following table provides a starting point for key quantitative parameters in your experimental design. These should be optimized for your specific cell line and laboratory conditions.

ParameterRecommended RangeRationale
Cell Seeding Density 5,000 - 10,000 cells/wellEnsures cells are in the logarithmic growth phase during treatment and provides a sufficient signal-to-noise ratio.
Compound Concentration Range 0.1 µM - 100 µMA broad range is necessary to capture the full dose-response curve and accurately determine the IC50.
Treatment Incubation Time 24 - 72 hoursShould be sufficient to observe an effect on proliferation, often corresponding to one or more cell doubling times.
WST-1 Incubation Time 0.5 - 4 hoursAllows for sufficient formazan production without oversaturation of the signal.
Absorbance Wavelength 440 - 450 nmThe peak absorbance for the formazan product of WST-1, providing maximum sensitivity.

V. Potential Signaling Pathways

While the specific mechanism of action for this compound requires further investigation, related pyrimidine derivatives have been shown to inhibit key signaling pathways involved in cell proliferation, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathways.[1][2][13] Inhibition of these receptor tyrosine kinases can block downstream signaling cascades that promote cell growth, survival, and angiogenesis.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR VEGFR2 VEGFR-2 VEGFR2->PI3K_AKT_mTOR Compound 4-(4-Methoxyphenyl) pyrimidin-2-ol Compound->EGFR Inhibition Compound->VEGFR2 Inhibition Proliferation Gene Expression (Proliferation, Survival, Angiogenesis) RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: Putative inhibitory action on key cell proliferation pathways.

VI. Trustworthiness and Self-Validation

To ensure the reliability and trustworthiness of your results, incorporate the following self-validating measures into your protocol:

  • Positive Control: Include a known inhibitor of cell proliferation (e.g., doxorubicin, staurosporine) to confirm that the assay system is responsive.

  • Reproducibility: Perform each experiment with at least three biological replicates and technical triplicates for each condition.

  • Z'-factor: For high-throughput screening applications, calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Orthogonal Assays: Confirm key findings with a secondary, mechanistically different assay. For example, a cytotoxicity assay that measures membrane integrity (e.g., LDH release) or a direct cell counting method could be used to complement the metabolic data from the WST-1 assay.

By adhering to this detailed protocol and incorporating rigorous validation and controls, researchers can confidently and accurately assess the antiproliferative effects of this compound, paving the way for further preclinical development.

References

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 4-(4-Methoxyphenyl)pyrimidin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note and Protocol

Abstract

This document provides a comprehensive guide to a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-(4-Methoxyphenyl)pyrimidin-2-ol. This compound, a member of the pyrimidine derivative family, is of significant interest in pharmaceutical and chemical research. The method outlined here utilizes reverse-phase chromatography with UV detection, ensuring high sensitivity, specificity, and accuracy. This application note is intended for researchers, scientists, and drug development professionals requiring a reliable analytical technique for the characterization and quantification of this analyte. All protocols are designed to be self-validating, grounded in established scientific principles and regulatory guidelines.

Introduction and Scientific Background

This compound is a heterocyclic organic compound featuring a pyrimidine core substituted with a methoxyphenyl group. Pyrimidine derivatives are a well-established class of compounds with a wide spectrum of biological activities, making them privileged scaffolds in drug discovery.[1] Accurate and precise analytical methods are therefore essential for the purity assessment, stability testing, and pharmacokinetic studies of such compounds.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the separation, identification, and quantification of non-volatile and thermally labile compounds.[2] Reverse-phase HPLC, in particular, is exceptionally well-suited for the analysis of moderately polar compounds like this compound. The method described herein is based on a C18 stationary phase, which provides excellent retention and separation of aromatic and heterocyclic compounds through hydrophobic interactions.[3][4]

The selection of the mobile phase, a critical parameter in HPLC, is guided by the physicochemical properties of the analyte. The presence of the aromatic rings and the hydroxyl group on the pyrimidine ring suggests that a mixture of an organic modifier (acetonitrile) and an aqueous buffer is appropriate. The buffer's pH is controlled to ensure consistent ionization of the analyte, thereby achieving reproducible retention times and sharp peak shapes.

Analyte Physicochemical Properties (Estimated)

A precise understanding of the analyte's properties is fundamental to method development. While experimental data for this compound is not widely available, we can estimate its properties based on its structural analogue, 4-(4-Methoxyphenyl)pyrimidin-2-amine. The key difference is the substitution of a hydroxyl group for an amine, which primarily influences polarity and pKa.

PropertyEstimated Value/InformationSource/Justification
Molecular Formula C₁₁H₁₀N₂O₂Based on chemical structure.
Molar Mass 202.21 g/mol Calculated from the molecular formula.
Structure This compound
pKa Weakly acidicPyrimidin-2-ol exists in tautomeric equilibrium with 2-pyrimidone. The hydroxyl group imparts weak acidic character. Computational studies on pyrimidines can aid in pKa estimation.[5]
Solubility Soluble in organic solvents (e.g., Methanol, Acetonitrile), sparingly soluble in water.Typical for moderately polar organic compounds.
UV Absorbance Expected in the UV range (approx. 250-350 nm)The conjugated system of the pyrimidine and phenyl rings constitutes a strong chromophore. The exact maximum should be determined using a PDA detector.

HPLC Method Parameters

The following HPLC method has been optimized for the analysis of this compound.

ParameterConditionRationale
Instrument Any standard HPLC system with a UV or PDA detectorMethod is transferable across standard platforms.
Column C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)C18 columns provide excellent retention for aromatic compounds.[3][4] The specified dimensions offer a good balance between resolution and analysis time.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrilePhosphoric acid is used to control the pH of the mobile phase, ensuring the analyte is in a consistent protonation state. Acetonitrile is a common organic modifier with good UV transparency and elution strength.
Gradient Isocratic60% A : 40% B
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection Wavelength 275 nm (or optimal wavelength determined by PDA scan)The methoxyphenyl and pyrimidine rings are expected to have strong absorbance in this region. A PDA detector should be used to determine the wavelength of maximum absorbance for optimal sensitivity.
Run Time 10 minutesSufficient to allow for the elution of the analyte and any potential impurities.

Detailed Experimental Protocols

Preparation of Mobile Phase and Standard Solutions

4.1.1. Mobile Phase A (0.1% Phosphoric Acid in Water)

  • Measure 1.0 mL of concentrated phosphoric acid (85%).

  • Add it to 900 mL of HPLC-grade water in a 1 L volumetric flask.

  • Bring the volume to 1 L with HPLC-grade water and mix thoroughly.

  • Filter the solution through a 0.45 µm membrane filter and degas prior to use.

4.1.2. Mobile Phase B (Acetonitrile)

  • Use HPLC-grade acetonitrile.

  • Filter through a 0.45 µm membrane filter and degas.

4.1.3. Standard Stock Solution (1 mg/mL)

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer it to a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water (diluent).

4.1.4. Working Standard Solution (100 µg/mL)

  • Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask.

  • Dilute to the mark with the diluent.

HPLC System Setup and Analysis Workflow

The workflow for the analysis is illustrated in the diagram below.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation & Degassing SystemEquilibration System Equilibration (Isocratic Mobile Phase) MobilePhase->SystemEquilibration StandardPrep Standard & Sample Preparation SST System Suitability Test (SST) StandardPrep->SST SampleInjection Sample Injection StandardPrep->SampleInjection SystemEquilibration->SST Check Criteria SST->SampleInjection If Passed Chromatography Chromatographic Separation SampleInjection->Chromatography Detection UV Detection (275 nm) Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Report Generation Quantification->Report Validation_Parameters Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Linearity->Accuracy Range Range Linearity->Range Accuracy->Precision Accuracy->Range Precision->Range

References

Application Notes and Protocols for Evaluating the In Vitro Anticancer Activity of Novel Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Promise of Pyrimidine Scaffolds in Oncology

The pyrimidine nucleus is a cornerstone of life, forming the structural basis for the nucleobases uracil, cytosine, and thymine, which are fundamental to the structure and function of DNA and RNA.[1] This inherent biological relevance has positioned the pyrimidine scaffold as a "privileged structure" in medicinal chemistry, particularly in the development of anticancer agents.[2] Many pyrimidine analogues function as antimetabolites, interfering with the synthesis of nucleic acids and thereby inhibiting the rapid proliferation characteristic of cancer cells.[3][4]

Modern drug discovery has evolved beyond simple antimetabolites, with research now focused on designing novel pyrimidine derivatives that act as highly specific inhibitors of key signaling pathways implicated in tumorigenesis and metastasis.[5] A prominent target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that, when dysregulated, drives uncontrolled cell growth and survival.[6][7] Numerous pyrimidine-based EGFR tyrosine kinase inhibitors (TKIs) have been developed, offering significant therapeutic benefits over traditional chemotherapy, although acquired resistance remains a challenge.[6][8]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the in vitro anticancer activity of novel pyrimidine derivatives. We move beyond mere procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system. By integrating established methodologies with field-proven insights, this document serves as a practical and authoritative resource for characterizing the next generation of pyrimidine-based anticancer agents.

Part 1: Foundational Analysis - Assessing Cytotoxicity

The initial step in characterizing a novel compound is to determine its effect on cancer cell viability and proliferation. The MTT assay is a robust, colorimetric method widely used for this purpose.[9]

Principle of the MTT Assay

The assay's core principle lies in the metabolic activity of viable cells. Mitochondrial dehydrogenases, particularly NAD(P)H-dependent oxidoreductases in living cells, reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[10][11] The intensity of the purple color, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of metabolically active (viable) cells.

Causality Behind Experimental Choices:

  • Reagent: MTT is chosen for its efficient uptake and reduction by metabolically active cells.

  • Solubilization: A solubilizing agent like Dimethyl Sulfoxide (DMSO) or acidified isopropanol is critical because the formazan crystals are insoluble in aqueous culture medium. Complete solubilization is essential for accurate absorbance readings.

  • Wavelength Selection: The absorbance is read between 550 and 600 nm, the optimal range for the purple formazan product. A reference wavelength (e.g., >650 nm) is used to subtract background noise from cell debris and other artifacts, increasing the accuracy of the measurement.[10][11]

Experimental Workflow: Cytotoxicity Assessment

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture Cancer Cells (e.g., A549, MCF-7, HepG2) cell_seeding 2. Seed Cells in 96-well Plate (1x10⁴ to 1x10⁵ cells/well) cell_culture->cell_seeding adherence 3. Incubate Overnight (Allow cell adherence) cell_seeding->adherence treatment 4. Treat with Pyrimidine Derivatives (Serial dilutions, e.g., 0.1-100 µM) adherence->treatment controls 5. Include Controls (Vehicle: DMSO, Positive: Doxorubicin) treatment->controls incubation_treat 6. Incubate for 48-72 hours controls->incubation_treat add_mtt 7. Add MTT Reagent (Final conc. 0.5 mg/mL) incubation_treat->add_mtt incubation_mtt 8. Incubate for 2-4 hours (Formazan crystal formation) add_mtt->incubation_mtt solubilize 9. Add Solubilization Solution (e.g., DMSO) incubation_mtt->solubilize read_absorbance 10. Measure Absorbance (570 nm) solubilize->read_absorbance calc_viability 11. Calculate % Cell Viability read_absorbance->calc_viability calc_ic50 12. Determine IC50 Value calc_viability->calc_ic50

Caption: Workflow for determining the IC50 of novel pyrimidine derivatives.

Detailed Protocol: MTT Assay
  • Cell Seeding: Plate cancer cells (e.g., A549 non-small cell lung cancer, MCF-7 breast cancer) in a 96-well flat-bottom plate at an optimized density (typically 1x10⁴ to 1.5x10⁵ cells/mL) and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel pyrimidine derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[10]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[11]

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.

Data Presentation: Cytotoxicity of Pyrimidine Derivatives
CompoundCell LineIC50 (µM) ± SD
Novel Derivative X A549 (Lung)5.85 ± 0.45
MCF-7 (Breast)7.68 ± 0.62
HepG2 (Liver)3.56 ± 0.29
Erlotinib (Control) A549 (Lung)1.12 ± 0.15
MCF-7 (Breast)5.27 ± 0.41
HepG2 (Liver)0.87 ± 0.09

Data is illustrative, based on findings for similar pyrimidine-5-carbonitrile derivatives.

Part 2: Mechanistic Insights - Apoptosis and Cell Cycle Analysis

Once a compound's cytotoxic potential is established, the next critical step is to elucidate its mechanism of action. Does it induce programmed cell death (apoptosis) or does it halt cell division (cell cycle arrest)? Flow cytometry is a powerful tool for answering these questions.[5]

Apoptosis Detection via Annexin V/Propidium Iodide (PI) Staining

Principle: This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.

  • Annexin V: In healthy cells, the phospholipid phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane. A hallmark of early apoptosis is the translocation of PS to the outer leaflet. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), it can label early apoptotic cells with intact membranes.

  • Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity, a characteristic of late-stage apoptotic and necrotic cells.

By using both stains, we can differentiate the cell populations:

  • Annexin V- / PI- : Healthy cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells (primary necrosis)

Detailed Protocol: Annexin V/PI Apoptosis Assay
  • Cell Treatment: Seed 1 x 10⁶ cells in a 6-well plate and treat with the novel pyrimidine derivative at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the corresponding well.

  • Washing: Wash the collected cells twice with ice-cold PBS by centrifuging at 300-400 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL). Gently vortex the cells.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Cell Cycle Analysis

Principle: This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).[6] Propidium Iodide (PI) is used as it binds stoichiometrically to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA.

  • G0/G1 phase: Cells have a normal (2n) DNA content.

  • S phase: Cells are actively replicating their DNA, so their DNA content is between 2n and 4n.

  • G2/M phase: Cells have duplicated their DNA (4n) and are preparing for or are in mitosis.

Causality Behind Experimental Choices:

  • Fixation: Cells must be fixed to permeabilize the plasma and nuclear membranes, allowing PI to enter and stain the DNA. Cold 70% ethanol is the preferred fixative for DNA content analysis because it dehydrates the cells, which is believed to improve the stoichiometry of PI binding and results in sharper peaks in the DNA histogram.

  • RNase Treatment: PI can also bind to double-stranded RNA. Therefore, treating the cells with RNase A is a crucial step to degrade RNA and ensure that the PI signal comes exclusively from DNA, preventing false positives and inaccurate cell cycle profiles.

Detailed Protocol: Cell Cycle Analysis
  • Cell Treatment: Seed and treat cells with the pyrimidine derivative as described for the apoptosis assay.

  • Cell Harvesting: Collect and wash cells with PBS.

  • Fixation: Resuspend the cell pellet (1 x 10⁶ cells) in 300 µL of PBS. While gently vortexing, add 700 µL of ice-cold 70% ethanol dropwise to prevent cell clumping.

  • Incubation: Fix the cells for at least 2 hours at 4°C. Cells can be stored in ethanol at -20°C for several weeks.

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer, collecting data on a linear scale.

Data Presentation: Mechanistic Analysis

Table 2: Effect of Compound 10b on Apoptosis and Cell Cycle in HepG2 Cells

Treatment% Early Apoptosis% Late Apoptosis% G0/G1 Phase% S Phase% G2/M Phase
Control (DMSO) 2.11.560.325.114.6
Compound 10b (3.56 µM) 15.822.418.720.560.8

Data is illustrative, based on the reported G2/M arrest and apoptosis induction by pyrimidine-5-carbonitrile derivative 10b.

Part 3: Target Validation - Probing Signaling Pathways

After establishing the phenotypic effects (cytotoxicity, apoptosis, cell cycle arrest), it is crucial to investigate the molecular targets. For many pyrimidine derivatives, this involves assessing their impact on specific signaling pathways, such as the EGFR pathway. Western blotting is the gold-standard technique for this purpose.

The EGFR Signaling Pathway

The EGFR pathway is a critical regulator of cell proliferation, survival, and migration. Upon ligand binding, EGFR dimerizes and autophosphorylates its tyrosine residues, creating docking sites for adaptor proteins. This initiates downstream cascades, including the PI3K/Akt and RAS/RAF/MAPK pathways, which ultimately promote cell growth and inhibit apoptosis. Novel pyrimidine derivatives can be designed to inhibit the tyrosine kinase activity of EGFR, thereby blocking these downstream signals.

Visualizing the Mechanism: EGFR Pathway Inhibition

Caption: Inhibition of the EGFR signaling cascade by a novel pyrimidine derivative.

Detailed Protocol: Western Blotting
  • Cell Culture and Lysis: Treat cells with the pyrimidine derivative as previously described. After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading of protein for each sample.

  • SDS-PAGE: Denature protein samples in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane via electroblotting.

  • Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-Bax, anti-Bcl-2, and a loading control like anti-β-actin) overnight at 4°C with gentle shaking.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities relative to the loading control to determine the changes in protein expression and phosphorylation levels.

Conclusion

This guide outlines a systematic and robust approach to characterizing the in vitro anticancer properties of novel pyrimidine derivatives. By progressing from broad cytotoxicity screening to detailed mechanistic studies of apoptosis, cell cycle, and specific signaling pathways, researchers can build a comprehensive profile of their compounds. The emphasis on understanding the principles behind each protocol ensures not only technical proficiency but also the ability to troubleshoot and interpret results with confidence. The continued exploration of pyrimidine scaffolds, guided by these rigorous in vitro evaluation strategies, holds immense potential for the discovery of next-generation cancer therapeutics that are both potent and highly selective.

References

Application Notes and Protocols: Molecular Docking Simulation of Pyrimidine Compounds with Protein Kinases

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Convergence of Pyrimidine Scaffolds and Protein Kinase Inhibition

Protein kinases are pivotal regulators of cellular signaling, orchestrating a vast array of processes including cell growth, proliferation, and differentiation.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[2][3] The pyrimidine nucleus, a fundamental component of DNA and RNA, has emerged as a "privileged scaffold" in medicinal chemistry.[4][5] Its versatile structure can be readily modified to create derivatives that exhibit a wide range of biological activities, including potent anticancer properties.[6][7] Many of these pyrimidine-based compounds exert their therapeutic effects by inhibiting protein kinases.[8][9]

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10] In the context of drug discovery, it is an indispensable tool for predicting the binding mode and affinity of a small molecule (ligand), such as a pyrimidine derivative, to the active site of a protein target (receptor), like a protein kinase.[11][12] This in-silico approach accelerates the drug discovery process by enabling the rapid screening of large compound libraries, thereby reducing the time and cost associated with identifying promising lead compounds.[13]

This guide provides a comprehensive, in-depth protocol for performing molecular docking simulations of pyrimidine compounds with protein kinases. It is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a rationale-driven approach grounded in scientific principles and field-proven insights.

Part 1: Foundational Knowledge - Understanding the "Why"

A successful docking simulation hinges on a thorough understanding of the biological system and the computational methodology. Blindly following a protocol without grasping the underlying principles can lead to misleading and irrelevant results.

The Target: Protein Kinase Structure and Function

Protein kinases share a conserved catalytic domain responsible for transferring a phosphate group from ATP to a substrate protein.[3] Understanding the specific features of your target kinase is crucial. Key considerations include:

  • The ATP-Binding Pocket: This is the primary target for most kinase inhibitors. Familiarize yourself with the key residues that form hydrogen bonds and hydrophobic interactions with the adenine region of ATP. Pyrimidine inhibitors often act as ATP mimetics, competing for this site.[9]

  • The Activation Loop: The conformation of this loop is critical for kinase activity. Docking to both active and inactive conformations can provide valuable insights into inhibitor selectivity.

  • Gatekeeper Residue: This residue controls access to a hydrophobic pocket adjacent to the ATP-binding site. The size and nature of the gatekeeper residue can significantly influence inhibitor binding and selectivity.

The Ligand: The Privileged Pyrimidine Scaffold

The pyrimidine ring system is a versatile building block in medicinal chemistry.[4][14] Its nitrogen atoms can act as hydrogen bond acceptors, and the ring itself can participate in various non-covalent interactions. When designing or selecting pyrimidine compounds for docking, consider:

  • Substitutions: The functional groups attached to the pyrimidine core at positions 2, 4, 5, and 6 are critical for determining binding affinity and selectivity.[7] These groups will form key interactions with the amino acid residues in the kinase's active site.

  • Bioisosterism: The pyrimidine scaffold can act as a bioisostere for other aromatic systems, like the purine ring of ATP, often improving pharmacokinetic properties.[7][9]

The Method: Principles of Molecular Docking

Molecular docking algorithms explore the conformational space of the ligand within the protein's binding site and use a scoring function to estimate the binding affinity for each generated pose.[15]

  • Search Algorithms: These algorithms, such as genetic algorithms or Monte Carlo simulations, generate a diverse set of ligand conformations and orientations (poses) within the binding site.[16]

  • Scoring Functions: These are mathematical models that approximate the binding free energy of the protein-ligand complex.[17] A lower docking score generally indicates a more favorable binding interaction.[17][18] It is important to note that these scores are predictive and do not always directly correlate with experimental binding affinities.[17]

Part 2: The Experimental Workflow - A Self-Validating Protocol

This section details the step-by-step methodology for a robust and reproducible molecular docking simulation. Each step is designed to ensure the integrity of the input data and the reliability of the output results.

Diagram: Molecular Docking Workflow

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Obtain Protein Structure (RCSB PDB) PrepProt 3. Prepare Protein (Remove water, add hydrogens) PDB->PrepProt PDB file LigandDB 2. Obtain Ligand Structures (PubChem, ZINC) PrepLig 4. Prepare Ligand (Add hydrogens, assign charges) LigandDB->PrepLig SDF/MOL2 file Grid 5. Define Binding Site (Grid Box Generation) PrepProt->Grid Docking 6. Run Docking Simulation (e.g., AutoDock Vina) PrepLig->Docking Grid->Docking Grid parameters Analyze 7. Analyze Results (Binding Energy, Poses) Docking->Analyze Docked poses Visualize 8. Visualize Interactions (PyMOL, LigPlot+) Analyze->Visualize Validate 9. Validate Protocol (Redocking, Decoy Sets) Analyze->Validate

Caption: A generalized workflow for molecular docking simulations.

Protocol 2.1: Receptor and Ligand Preparation

The quality of your input structures directly impacts the reliability of your docking results.[19] This preparation phase is arguably the most critical part of the entire workflow.

Step 1: Obtain Protein Kinase Structure

  • Source: Download the 3D structure of your target protein kinase from the RCSB Protein Data Bank (PDB).[20] It is highly recommended to choose a high-resolution crystal structure that is co-crystallized with a known inhibitor.[19]

  • Rationale: A co-crystallized ligand helps to define the precise location and conformation of the binding site.

Step 2: Prepare the Protein Receptor

  • Software: Use molecular visualization software such as UCSF Chimera or BIOVIA Discovery Studio.[21][22]

  • Procedure:

    • Load the downloaded PDB file.

    • Remove all non-essential molecules, including water molecules, ions, and any co-solvents.[23][24]

    • If the PDB file contains multiple protein chains (a multimer), retain only the chain that is relevant for your study.[23]

    • Inspect the protein for any missing atoms or residues and use built-in tools to repair them.[25]

    • Add polar hydrogen atoms to the protein structure.[22]

    • Assign partial charges to the protein atoms (e.g., Kollman charges).[22]

    • Save the prepared protein structure in the PDBQT format, which is required by docking software like AutoDock Vina.[25]

  • Causality: Water molecules can interfere with the docking process, and their removal simplifies the system. Adding hydrogens and charges is essential for the accurate calculation of electrostatic and van der Waals interactions by the scoring function.

Step 3: Obtain and Prepare Pyrimidine Ligands

  • Source: Obtain the 2D or 3D structures of your pyrimidine compounds from databases like PubChem or ZINC.[26] Common file formats include SDF and MOL2.

  • Software: Use software like Open Babel or RDKit for ligand preparation.[25][27]

  • Procedure:

    • Convert the 2D structures to 3D.[19]

    • Add hydrogen atoms.[26][27]

    • Assign Gasteiger charges.[28]

    • Define rotatable bonds.

    • Perform energy minimization to obtain a low-energy conformation.

    • Save the prepared ligands in the PDBQT format.[27]

  • Rationale: Proper 3D structure and charge assignment are crucial for the ligand to be correctly recognized and scored by the docking program. Energy minimization ensures that the starting conformation of the ligand is energetically favorable.

Protocol 2.2: Performing the Molecular Docking Simulation

This protocol uses AutoDock Vina, a widely used and freely available docking program, as an example.[16]

Step 1: Define the Binding Site (Grid Box Generation)

  • Method: The search space for the docking simulation is defined by a 3D grid, commonly referred to as the grid box.[29]

  • Procedure:

    • Load the prepared protein (PDBQT file) into a program like AutoDock Tools (ADT).[22]

    • If you have a co-crystallized ligand, center the grid box on this ligand. The dimensions of the box should be large enough to encompass the entire binding site and allow for the ligand to rotate freely.[19]

    • If the binding site is unknown, you can perform a "blind docking" by creating a grid box that covers the entire protein surface.[19] Alternatively, use a binding site prediction server like PDBsum to identify potential clefts.[30]

    • Record the coordinates of the grid box center and its dimensions.

  • Causality: The grid box confines the search algorithm to the region of interest, significantly increasing computational efficiency and the likelihood of finding the correct binding pose.

Step 2: Run the Docking Simulation

  • Command-Line Interface: AutoDock Vina is typically run from the command line.

  • Configuration File: Create a text file (e.g., conf.txt) that specifies the input files and docking parameters:

  • Execution: Run the simulation using the following command:

  • Output: Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores. The log file will contain the binding affinity values for each pose.[31]

Protocol 2.3: Analysis and Validation of Docking Results

Analyzing docking results requires a critical eye and should not be based solely on the docking score.[32]

Step 1: Analyze Binding Affinity and Poses

  • Binding Affinity: This value, typically in kcal/mol, is an estimate of the binding free energy.[17] A more negative value indicates a stronger predicted binding affinity.

  • Binding Pose: This refers to the specific orientation and conformation of the ligand within the binding site.[17] The top-ranked pose (with the lowest binding energy) is usually of the most interest.

  • RMSD (Root Mean Square Deviation): If you are redocking a known inhibitor, calculate the RMSD between the docked pose and the crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful docking.[33]

Step 2: Visualize Protein-Ligand Interactions

  • Software: Use visualization tools like PyMOL or LigPlot+ to analyze the interactions between the docked pyrimidine compound and the protein kinase.[34]

  • Key Interactions to Look For:

    • Hydrogen Bonds: Identify hydrogen bonds between the ligand and key residues in the active site (e.g., the hinge region of the kinase).

    • Hydrophobic Interactions: Observe how the non-polar parts of the ligand interact with hydrophobic pockets in the binding site.

    • Pi-Stacking: Look for aromatic interactions between the pyrimidine ring and aromatic residues like phenylalanine or tyrosine.

  • PDBsum: This web server provides detailed schematic diagrams of protein-ligand interactions for any given PDB entry, which can be a valuable reference.[20][30]

Diagram: Protein Kinase Signaling Pathway

Kinase_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Activation Ligand Growth Factor Ligand->Receptor Binding RAF RAF RAS->RAF Phosphorylation Cascade MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Pyrimidine Pyrimidine Inhibitor Pyrimidine->RAF Inhibition Gene Gene Expression (Proliferation, Survival) TF->Gene

Caption: A simplified representation of a protein kinase signaling pathway.[35][36]

Step 3: Validate the Docking Protocol

Validation is a crucial step to ensure that your docking protocol is reliable and predictive.[19][37]

  • Redocking: As mentioned, if a co-crystallized structure is available, extract the ligand and dock it back into the protein's binding site.[33] The protocol is considered validated if it can reproduce the experimental binding mode with a low RMSD.[37]

  • Docking Known Actives and Inactives (Decoy Sets): Dock a set of known inhibitors and a set of molecules that are structurally similar but known to be inactive (decoys).[37] A good docking protocol should be able to distinguish between the active compounds and the decoys, typically by assigning better scores to the actives.[38]

  • Cross-Docking: If multiple crystal structures of the same protein are available, dock the ligand from one structure into the binding site of another. This can help to account for protein flexibility.

  • Use of Multiple Docking Programs/Scoring Functions: Comparing the results from different docking software can provide a more confident prediction.[11][39]

Part 3: Data Presentation and Interpretation

Clear and concise presentation of your docking results is essential for communicating your findings effectively.

Table 1: Comparison of Molecular Docking Software
SoftwareAlgorithm TypeAvailabilityStrengths
AutoDock Vina StochasticFree, Open SourceFast, accurate, and widely used.[16]
GOLD Genetic AlgorithmCommercialHigh-performance scoring function, reliable results.[13]
Glide Systematic SearchCommercialHigh accuracy in pose prediction and virtual screening.[11]
DOCK Shape MatchingFree, Open SourceOne of the pioneering docking programs.[16]
Table 2: Sample Docking Results for Pyrimidine Compounds
Compound IDBinding Affinity (kcal/mol)Key Interacting Residues (H-bonds)Key Hydrophobic Interactions
PYR-001-9.8Met793, Leu718Val726, Ala743, Leu844
PYR-002-8.5Met793Val726, Leu788
PYR-003-7.2Cys797Leu718, Phe856
Control Inhibitor -10.2Met793, Leu718Val726, Ala743, Leu844

Conclusion: From In-Silico Prediction to Experimental Validation

Molecular docking is a powerful and cost-effective tool in the early stages of drug discovery.[13] By following a rigorous and well-validated protocol, researchers can gain valuable insights into the binding mechanisms of pyrimidine compounds with protein kinases, prioritize candidates for synthesis and biological testing, and ultimately accelerate the development of novel therapeutics. However, it is crucial to remember that docking provides predictions, and these predictions must be validated through experimental assays. The integration of computational and experimental approaches is the cornerstone of modern drug discovery.[[“]]

References

ADME-Tox prediction for novel 4-(4-Methoxyphenyl)pyrimidin-2-ol analogs

Author: BenchChem Technical Support Team. Date: January 2026

Title: Early Stage Risk Assessment: A-Tox Prediction for Novel 4-(4-Methoxyphenyl)pyrimidin-2-ol Analogs

Introduction

The journey of a drug from concept to clinic is fraught with challenges, with a significant number of candidates failing due to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties.[1] To mitigate these late-stage failures, in silico ADME-Tox prediction has become an indispensable tool in modern drug discovery.[2][3][4] This application note provides a detailed protocol for the computational evaluation of novel this compound analogs, a chemical series of interest for its potential therapeutic applications. By leveraging a suite of predictive models, researchers can prioritize analogs with a higher probability of success, thereby conserving resources and accelerating the development timeline.[5] This guide is designed for researchers, scientists, and drug development professionals to perform a comprehensive in silico risk assessment.

The core principle of this protocol is to build a multi-parameter profile for each analog, allowing for a holistic assessment of its drug-like properties. We will explore key physicochemical characteristics that govern ADME behavior and predict potential toxicity liabilities. This proactive approach enables a "fail fast, fail cheap" strategy, focusing experimental efforts on the most promising candidates.

Scientific Rationale: The "Why" Behind the "How"

Experimental Workflow for In Silico ADME-Tox Prediction

The following diagram provides a high-level overview of the computational workflow for assessing the ADME-Tox profile of novel this compound analogs.

ADMET_Workflow cluster_prep Part A: Molecular Input Preparation cluster_predict Part B-D: In Silico Prediction cluster_analysis Part E: Data Analysis & Prioritization mol_design Analog Design & 2D Structure Drawing standardization Structure Standardization (e.g., tautomer enumeration, protonation state) mol_design->standardization physchem Physicochemical Properties (LogP, Solubility, pKa) standardization->physchem adme ADME Profile (Absorption, Distribution, Metabolism, Excretion) standardization->adme tox Toxicity Endpoints (Ames, hERG, Hepatotoxicity) standardization->tox data_agg Data Aggregation & Visualization physchem->data_agg adme->data_agg tox->data_agg risk_assess Multi-parameter Risk Assessment data_agg->risk_assess prioritization Candidate Prioritization risk_assess->prioritization

Caption: Overall workflow for in silico ADME-Tox prediction of novel analogs.

Detailed Protocols

Part A: Molecular Input Preparation

The quality of the input structure is paramount for accurate predictions. This protocol ensures that the molecular representations are standardized and optimized for the predictive models.

Step-by-Step Methodology:

  • 2D Structure Generation:

    • Draw the chemical structures of the parent this compound and its novel analogs using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Save the structures in a standard format, such as SMILES (Simplified Molecular Input Line Entry System) or SDF (Structure-Data File).

  • Structural Standardization:

    • Utilize a cheminformatics toolkit (e.g., RDKit in Python, KNIME) to perform the following standardization steps:

      • Tautomer Enumeration: Generate the most stable tautomer for each pyrimidin-2-ol core, as this can significantly impact its physicochemical properties.

      • Protonation State Assignment: Determine the most likely protonation state at a physiological pH of 7.4. This is crucial for accurate predictions of solubility and permeability.

      • Structure Cleaning: Neutralize charges where appropriate, remove salts, and ensure correct valency.

Part B: Physicochemical Property Prediction

These fundamental properties are key determinants of a compound's pharmacokinetic behavior.

Step-by-Step Methodology:

  • Lipophilicity (logP):

    • Predict the octanol-water partition coefficient (logP) using at least two different models to obtain a consensus value. Recommended platforms include SwissADME and pkCSM.[9][10]

    • Rationale: LogP influences solubility, permeability, and plasma protein binding. An optimal range is typically between 1 and 5 for orally bioavailable drugs.

  • Aqueous Solubility (logS):

    • Predict the intrinsic aqueous solubility (logS). Tools like SwissADME provide reliable predictions.

    • Rationale: Adequate solubility is essential for absorption. Poor solubility can lead to low bioavailability.

  • Ionization (pKa):

    • Predict the acid and base dissociation constants (pKa). This can be done using software like MarvinSketch or online predictors.

    • Rationale: The ionization state of a molecule at different pH values throughout the body affects its absorption, distribution, and excretion.

Part C: ADME Profiling

This section focuses on predicting the journey of the drug through the body.

Step-by-Step Methodology:

  • Absorption:

    • Human Intestinal Absorption (HIA): Use a model like the one provided by pkCSM to predict the percentage of absorption from the gut.

    • Caco-2 Permeability: Predict the permeability across a Caco-2 cell monolayer, which is an in vitro model for the intestinal barrier.[11][12] Values are typically expressed as logPapp.

    • P-glycoprotein (P-gp) Substrate/Inhibitor: Predict whether the analogs are likely substrates or inhibitors of P-gp, an efflux transporter that can limit drug absorption.

  • Distribution:

    • Plasma Protein Binding (PPB): Predict the extent to which the compounds will bind to plasma proteins. High PPB can limit the free drug available to exert its therapeutic effect.

    • Blood-Brain Barrier (BBB) Permeability: Predict the ability of the compounds to cross the BBB. This is crucial for CNS-targeting drugs and for assessing potential CNS side effects for non-CNS drugs.[9]

    • Volume of Distribution (VDss): Predict the steady-state volume of distribution, which indicates the extent of drug distribution into tissues.

  • Metabolism:

    • Cytochrome P450 (CYP) Inhibition: Predict the potential of the analogs to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4). Inhibition of these enzymes is a major cause of drug-drug interactions.[12]

    • CYP Substrate Prediction: Identify which CYP isoforms are likely to metabolize the compounds. This helps in understanding the metabolic pathways and potential for genetic polymorphism-related variability in drug response.

  • Excretion:

    • Total Clearance: Predict the total clearance of the drug from the body. This parameter is a combination of renal and metabolic clearance.

    • Renal Organic Cation Transporter 2 (OCT2) Substrate: Predict if the compound is a substrate for OCT2, which is involved in the renal excretion of drugs.

Part D: Toxicity Assessment

Early identification of potential toxicity is a cornerstone of modern drug discovery.[1]

Step-by-Step Methodology:

  • Mutagenicity (Ames Test):

    • Use a QSAR model (e.g., from the OECD QSAR Toolbox or commercial platforms) to predict the outcome of the bacterial reverse mutation assay (Ames test).[12] A positive prediction is a significant red flag for genotoxicity.

  • Cardiotoxicity (hERG Inhibition):

    • Predict the potential to inhibit the human Ether-a-go-go-Related Gene (hERG) potassium channel. Inhibition of this channel can lead to fatal cardiac arrhythmias.[12]

  • Hepatotoxicity:

    • Predict the potential for drug-induced liver injury (DILI). Several models are available that have been trained on large datasets of hepatotoxic and non-hepatotoxic compounds.[10]

  • Other Toxicities:

    • Depending on the therapeutic indication, other toxicity endpoints may be relevant, such as skin sensitization, carcinogenicity, and reproductive toxicity. Utilize platforms like ProTox-II for a broader toxicity screen.

Data Presentation and Interpretation

The predicted data should be compiled into a clear and concise table to facilitate comparison between the parent compound and its novel analogs. The following table provides an example of how to present the results for a hypothetical set of compounds.

Table 1: Predicted ADME-Tox Profile of this compound Analogs

ParameterParent (MPP-001)Analog (MPP-002)Analog (MPP-003)Analog (MPP-004)Desirable Range
Physicochemical Properties
Molecular Weight ( g/mol )216.23230.26248.23262.28< 500
logP2.12.53.84.21 - 5
logS-3.2-3.5-4.5-5.1> -4
Absorption
HIA (%)92908578> 80%
Caco-2 Permeability (logPapp)0.951.10.80.6> 0.9
P-gp SubstrateNoNoYesYesNo
Distribution
PPB (%)85889598< 95%
BBB PermeantYesYesNoNoTarget Dependent
Metabolism
CYP2D6 InhibitorNoNoYesYesNo
CYP3A4 InhibitorNoNoNoNoNo
Excretion
Total Clearance (log ml/min/kg)0.50.450.20.1Balanced
Toxicity
Ames MutagenicityNegativeNegativeNegativeNegativeNegative
hERG InhibitionLow RiskLow RiskHigh RiskHigh RiskLow Risk
HepatotoxicityLow RiskLow RiskLow RiskHigh RiskLow Risk

Interpretation:

  • MPP-002: Shows a slightly increased lipophilicity but maintains a good overall ADME-Tox profile, making it a promising candidate for further investigation.

  • MPP-003: The increased lipophilicity negatively impacts solubility and leads to P-gp substrate activity and hERG inhibition risk. This compound should be deprioritized or redesigned.

  • MPP-004: Exhibits poor solubility, high PPB, and multiple toxicity flags (hERG and hepatotoxicity). This analog has a high risk of failure and should be discarded.

Conceptual Interplay of ADME Properties

The following diagram illustrates how the different ADME processes are interconnected and influence the overall disposition of a drug in the body.

ADME_Interplay OralDose Oral Dose Absorption Absorption (Intestine) OralDose->Absorption SystemicCirculation Systemic Circulation (Free Drug) Absorption->SystemicCirculation Bioavailability Distribution Distribution (Tissues) SystemicCirculation->Distribution PPB Metabolism Metabolism (Liver) SystemicCirculation->Metabolism Excretion Excretion (Kidney/Bile) SystemicCirculation->Excretion TargetSite Therapeutic Target Distribution->TargetSite ToxicitySite Toxicity Site Distribution->ToxicitySite Metabolism->Excretion Metabolites

References

Application Notes and Protocols: Cell Cycle Analysis Using 4-(4-Methoxyphenyl)pyrimidin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The regulation of the cell cycle is a fundamental process in all eukaryotic organisms, and its dysregulation is a hallmark of cancer. Small molecules that can modulate cell cycle progression are therefore of significant interest in oncology research and drug development. Pyrimidine derivatives, in particular, have been a fertile source of compounds that target key regulators of the cell cycle, such as cyclin-dependent kinases (CDKs).[1][2] This application note describes the use of 4-(4-Methoxyphenyl)pyrimidin-2-ol, a novel pyrimidine-containing compound, for the analysis of cell cycle arrest in cancer cell lines.

While the precise mechanism of this compound is under investigation, its structural similarity to known CDK inhibitors suggests a potential role in modulating the activity of these crucial cell cycle regulators.[1] This document provides a comprehensive guide for researchers to characterize the effects of this compound on the cell cycle, utilizing established techniques such as flow cytometry for DNA content analysis and Western blotting for the examination of key cell cycle-related proteins.

Principle of the Assay

Cell cycle analysis by flow cytometry is a widely used technique to determine the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M). This method relies on the stoichiometric binding of a fluorescent dye, such as propidium iodide (PI), to the DNA of permeabilized cells. The fluorescence intensity of the stained cells is directly proportional to their DNA content. Cells in the G2/M phase, having replicated their DNA, will exhibit twice the fluorescence intensity of cells in the G0/G1 phase, while cells in the S phase will have an intermediate fluorescence intensity.[3]

By treating cells with this compound and subsequently analyzing their DNA content by flow cytometry, researchers can determine if the compound induces cell cycle arrest at a specific phase. Further mechanistic insights can be gained by examining the expression levels of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs), using Western blotting.[4]

Materials and Reagents

Cell Culture

  • Human cancer cell line of choice (e.g., HeLa, MCF-7, HCT-116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trypsin-EDTA (0.25%)

  • Cell counting device (e.g., hemocytometer or automated cell counter)

Compound Treatment

  • This compound (prepare stock solution in DMSO)

  • Dimethyl sulfoxide (DMSO), vehicle control

Flow Cytometry Analysis

  • Propidium Iodide (PI) Staining Solution:

    • 50 µg/mL Propidium Iodide

    • 100 µg/mL RNase A

    • 0.1% Triton X-100 in PBS

  • 70% Ethanol, ice-cold

  • Flow cytometer tubes

  • Flow cytometer

Western Blotting Analysis

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies against:

    • Cyclin D1

    • CDK4

    • Cyclin E

    • CDK2

    • Cyclin A

    • Cyclin B1

    • CDK1 (Cdc2)

    • p21 Waf1/Cip1

    • p27 Kip1

    • β-actin or GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Experimental Protocols

Part 1: Determination of Optimal Compound Concentration (IC50)

Before analyzing the effect of this compound on the cell cycle, it is crucial to determine the concentration that inhibits cell growth by 50% (IC50). This can be achieved using a cell viability assay, such as the MTT or SRB assay.

Protocol: MTT Assay

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).[5]

  • Incubate the plate for a desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Part 2: Cell Cycle Analysis by Flow Cytometry

This protocol outlines the steps for treating cells with this compound and analyzing their cell cycle distribution using propidium iodide staining.

Protocol: Propidium Iodide Staining and Flow Cytometry

  • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

  • Allow cells to adhere overnight.

  • Treat the cells with this compound at the predetermined IC50 concentration and a 2x IC50 concentration for 24 hours. Include a vehicle-treated control.

  • Harvest the cells by trypsinization. Collect both the adherent and floating cells to include any detached apoptotic cells.

  • Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes.

  • Fix the cells by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol, adding it dropwise while gently vortexing.[6]

  • Incubate the fixed cells at -20°C for at least 2 hours. Cells can be stored in ethanol for several weeks.[6]

  • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

  • Wash the cells once with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.[6]

  • Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.

  • Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution.

Part 3: Validation of Mechanism by Western Blotting

This protocol is designed to investigate the effect of this compound on the expression of key cell cycle regulatory proteins.

Protocol: Western Blotting

  • Seed cells in 10 cm dishes and treat with this compound as described for the flow cytometry experiment.

  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

  • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Densitometric analysis of the bands can be performed to quantify changes in protein expression, normalizing to a loading control like β-actin or GAPDH.[7][8]

Data Analysis and Interpretation

Flow Cytometry Data

The data obtained from the flow cytometer will be a histogram of cell count versus fluorescence intensity. The expected results for a compound inducing cell cycle arrest are an accumulation of cells in a specific phase.

Cell Cycle Phase DNA Content Fluorescence Intensity
G0/G12nLow
S2n to 4nIntermediate
G2/M4nHigh

An increase in the percentage of cells in the G0/G1, S, or G2/M phase in the treated samples compared to the control would indicate cell cycle arrest at that particular phase.

Western Blotting Data

The Western blotting results will provide insights into the molecular mechanism of cell cycle arrest. For instance, a G1 phase arrest may be associated with a decrease in the expression of Cyclin D1, CDK4, Cyclin E, and CDK2, and an increase in the expression of CDK inhibitors like p21 and p27.[9] A G2/M arrest might be indicated by altered levels of Cyclin A, Cyclin B1, and CDK1.[7]

Visualizations

Cell_Cycle_Flow_Cytometry_Workflow cluster_cell_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis cell_culture 1. Cell Culture treatment 2. Treatment with This compound cell_culture->treatment harvest 3. Cell Harvesting treatment->harvest fixation 4. Fixation (70% Ethanol) harvest->fixation pi_staining 5. Propidium Iodide Staining fixation->pi_staining flow_cytometry 6. Flow Cytometry Acquisition pi_staining->flow_cytometry data_analysis 7. Data Analysis (Cell Cycle Profile) flow_cytometry->data_analysis

Caption: Workflow for cell cycle analysis using flow cytometry.

Cell_Cycle_Regulation G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase G2->M G2/M Transition M->G1 CyclinD_CDK46 Cyclin D / CDK4/6 CyclinD_CDK46->G1 CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->G1 CyclinE_CDK2->S CyclinA_CDK2 Cyclin A / CDK2 CyclinA_CDK2->S CyclinA_CDK1 Cyclin A / CDK1 CyclinA_CDK1->G2 CyclinB_CDK1 Cyclin B / CDK1 CyclinB_CDK1->M Compound This compound Compound->CyclinD_CDK46 Inhibition? Compound->CyclinE_CDK2 Inhibition? Compound->CyclinA_CDK2 Inhibition? Compound->CyclinB_CDK1 Inhibition?

Caption: Simplified diagram of cell cycle regulation and potential targets.

Troubleshooting

Problem Possible Cause Solution
High percentage of debris in flow cytometry dataPoor cell health, excessive trypsinization, or harsh vortexingHandle cells gently, use optimal trypsinization time, and ensure gentle mixing.
Broad G1 and G2/M peaksInconsistent staining, cell clumpsEnsure a single-cell suspension before fixation, filter samples through a cell strainer if necessary.[6]
No change in cell cycle distribution after treatmentCompound is inactive at the tested concentration, or incubation time is too shortPerform a dose-response and time-course experiment.
Weak or no signal in Western blotInsufficient protein loading, poor antibody quality, or low protein expressionIncrease protein load, use a new or validated antibody, check for protein degradation.
High background in Western blotInsufficient blocking, high antibody concentrationIncrease blocking time or use a different blocking agent, optimize antibody dilution.

Conclusion

This application note provides a detailed framework for investigating the effects of this compound on the cell cycle of cancer cells. By combining flow cytometric analysis of DNA content with Western blot analysis of key regulatory proteins, researchers can effectively characterize the cytostatic properties of this compound and elucidate its potential mechanism of action. These methods are fundamental in the preclinical evaluation of novel anticancer agents and can provide valuable insights for further drug development efforts.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Methoxyphenyl)pyrimidin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 4-(4-Methoxyphenyl)pyrimidin-2-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of this valuable heterocyclic compound. Drawing from established chemical principles and field-proven insights, this document provides a structured, question-and-answer-based approach to navigate the complexities of this synthesis.

Section 1: Troubleshooting Low Conversion and Poor Yields

Low product yield is one of the most frequently encountered issues. The problem can often be traced back to suboptimal reaction conditions, reagent quality, or inefficient work-up procedures.

Q1: My reaction has stalled. TLC and HPLC analysis show significant amounts of unreacted 4-methoxybenzaldehyde and my 1,3-dicarbonyl starting material. What are the likely causes and how can I drive the reaction to completion?

A1: Stalled reactions or low conversion rates are typically rooted in four key areas: catalyst activity, reaction parameters, reagent purity, and solvent effects.

1. Catalyst Inefficiency: The condensation to form the pyrimidine core is most commonly acid-catalyzed.[1] If the catalyst is inactive or used in a suboptimal concentration, the initial, often rate-limiting, condensation step will not proceed efficiently.

  • Expert Insight: While classical Brønsted acids like HCl are effective, they can sometimes promote side reactions. Modern protocols often benefit from Lewis acids (e.g., FeCl₃, Cu(OTf)₂, ZnCl₂) which can offer milder conditions and improved yields.[2][3] Ensure your catalyst is anhydrous where required and has not been deactivated by exposure to atmospheric moisture.

  • Troubleshooting Steps:

    • Verify Catalyst Activity: If using a reusable catalyst, ensure it has been properly regenerated. For acid catalysts, confirm the concentration is appropriate.

    • Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes be sufficient to drive the reaction forward.

    • Screen Alternative Catalysts: If one class of acid is ineffective, screen another. A comparison is provided in the table below.

2. Suboptimal Reaction Time and Temperature: These reactions require sufficient thermal energy to overcome the activation barrier, but excessive heat can lead to degradation or favor side-product formation.

  • Expert Insight: The reaction should be monitored closely by TLC or HPLC to determine the optimal reaction time.[4] Allowing a reaction to proceed for too long after reaching equilibrium can lead to the formation of degradation products, complicating purification and reducing isolated yield.

  • Troubleshooting Steps:

    • Temperature Adjustment: Gradually increase the reaction temperature in 5-10°C increments. Refluxing in a higher-boiling solvent like acetonitrile instead of ethanol could be beneficial.[2]

    • Time Course Study: Take aliquots from the reaction mixture at regular intervals (e.g., every 2 hours) to track the consumption of starting materials and the formation of the product, allowing you to identify the point of maximum conversion.

3. Purity of Reactants: Impurities, especially water, in the starting materials can significantly hinder the reaction.

  • Expert Insight: Aldehydes are prone to oxidation to carboxylic acids upon storage. Ensure the 4-methoxybenzaldehyde is pure. Similarly, the 1,3-dicarbonyl compound and urea must be of high purity and dry.

  • Troubleshooting Steps:

    • Reagent Verification: Use freshly opened or purified reagents. 4-methoxybenzaldehyde can be distilled if necessary. Dry urea in a vacuum oven before use.

    • Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere of nitrogen or argon can prevent oxidative side reactions and is good practice, especially during catalyst screening.[4]

Table 1: Comparison of Common Catalysts for Biginelli-Type Reactions

CatalystTypical Loading (mol%)SolventTemperature (°C)Advantages & Considerations
HCl 10-20%EthanolRefluxInexpensive, classical method; can be harsh and lead to byproducts.
p-TSA 10%AcetonitrileRefluxMild solid acid, easy to handle; moderate activity.
FeCl₃ 5-10%Solvent-free or CH₃CN80-100Potent Lewis acid, often high yields; requires anhydrous conditions.
Cu(OTf)₂ 2-5%EthanolReflux (MW)Highly active, low toxicity, excellent yields reported.[3]
Ionic Liquids Catalyst/SolventVaries80-120Green chemistry approach, recyclable; may require specific work-up.[5]
Q2: My reaction seems to work, but the final isolated yield of this compound after purification is consistently low. Where am I losing my product?

A2: Significant product loss after the reaction is complete often points to issues during the work-up and purification stages. This can be due to the product's physical properties or its instability under certain conditions.

  • Expert Insight: The target molecule, this compound, exists in tautomeric equilibrium with its 1H-pyrimidin-2-one form. This imparts a degree of polarity and hydrogen bonding capability that can make both extraction and crystallization challenging.

  • Troubleshooting Steps:

    • Work-up Optimization: After completion, the reaction is often cooled, and the product precipitates. If your product is highly soluble in the reaction solvent, you may be losing a significant amount in the filtrate. Try concentrating the reaction mixture under reduced pressure before filtration. If the product is soluble, an extractive work-up may be necessary.

    • Purification Method Review:

      • Recrystallization: This is the preferred method for purity. If yields are low, it could be due to the choice of solvent. Experiment with different solvent systems (e.g., Ethanol/Water, Ethyl Acetate/Hexane, DMF) to find one that provides good recovery.

      • Column Chromatography: If the product and impurities have similar polarities, separation can be difficult, leading to broad fractions and low recovery.[4] Try different eluent systems or consider using a different stationary phase like alumina if you suspect your compound is unstable on silica gel.

Section 2: Identifying and Mitigating Side Products

The formation of byproducts is a primary cause of reduced yield and purification challenges. Understanding these competing pathways is key to suppressing them.

Q1: My reaction mixture produces a yellow, highly fluorescent byproduct that complicates purification. What is this compound and how can I prevent its formation?

A1: This is a classic sign of the Hantzsch 1,4-dihydropyridine (DHP) synthesis , a well-known competing pathway in the Biginelli reaction.[6][7]

  • Causality: The Hantzsch pathway is favored at higher temperatures, which can cause urea to decompose into ammonia and isocyanic acid. The liberated ammonia then reacts with two equivalents of the β-dicarbonyl compound and one equivalent of the aldehyde to form the fluorescent DHP byproduct.

  • Mitigation Strategies:

    • Temperature Control: This is the most critical factor. Lowering the reaction temperature significantly disfavors the Hantzsch pathway.[7] If using reflux conditions, switch to a lower-boiling solvent or run the reaction at a fixed temperature below the reflux point (e.g., 60°C).

    • Order of Addition: Adding the urea last to the pre-mixed aldehyde, dicarbonyl, and catalyst can sometimes minimize its premature decomposition.[7]

    • Catalyst Choice: Certain Lewis acids may show higher selectivity for the Biginelli pathway over the Hantzsch pathway. Screening catalysts like Cu(OTf)₂ or FeCl₃ is recommended.[2][3]

Competing_Pathways cluster_reactants Reactants cluster_conditions Conditions cluster_products Pathways & Products Reactants 4-Methoxybenzaldehyde + Ethyl Acetoacetate + Urea Low_T Lower Temp. (e.g., 60-80°C) Reactants->Low_T Favors High_T Higher Temp. (e.g., >100°C) Reactants->High_T Favors Biginelli Desired Biginelli Pathway Low_T->Biginelli Hantzsch Competing Hantzsch Pathway High_T->Hantzsch Product 4-(4-Methoxyphenyl)- dihydropyrimidinone Biginelli->Product Byproduct Fluorescent DHP Byproduct Hantzsch->Byproduct protocol_flow A 1. Mix Reactants (Aldehyde, Dicarbonyl, Urea) B 2. Add Catalyst (e.g., Cu(OTf)₂) A->B C 3. Microwave Irradiation (e.g., 100°C, 15 min) B->C D 4. Cool & Precipitate C->D E 5. Filter & Wash (Cold Ethanol) D->E F 6. Recrystallize (Product) E->F

References

Technical Support Center: Synthesis of 4-(4-Methoxyphenyl)pyrimidin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(4-methoxyphenyl)pyrimidin-2-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. Here, we provide in-depth troubleshooting guides and frequently asked questions based on established synthetic protocols and field-proven insights. Our goal is to help you optimize your reaction conditions, identify and minimize byproducts, and improve overall yield and purity.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis, providing explanations for their causes and actionable strategies for mitigation.

Problem 1: Consistently low yield of the target this compound with significant amounts of unreacted starting materials.

  • Question: My reaction is not proceeding to completion, and I'm recovering a lot of my starting materials (4-methoxybenzaldehyde, β-ketoester, and urea). What are the likely causes and how can I improve the conversion rate?

  • Answer: Low conversion is a frequent issue in multicomponent reactions like the Biginelli synthesis, which is commonly used for this type of pyrimidine.[1][2][3] The primary causes often revolve around suboptimal reaction conditions and catalyst inefficiency.[1][3]

    • Causality: The classical Biginelli reaction relies on an acid catalyst (e.g., HCl) to drive a series of condensation and cyclization steps.[2] If the catalyst is too weak, impure, or used in an insufficient amount, the activation energy for key steps—particularly the initial condensation and the final cyclization-dehydration—may not be overcome.[1] Furthermore, reaction temperature and time are critical; insufficient thermal energy can lead to stalling at an intermediate stage.[4]

    • Mitigation Strategies:

      • Catalyst Optimization: While Brønsted acids like HCl are traditional, various Lewis acids (e.g., ZnCl₂, Cu(OTf)₂) have been shown to be more effective, often leading to higher yields under milder conditions.[2] Consider screening different acid catalysts. Ensure your chosen catalyst is active and anhydrous if required.

      • Temperature and Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, a moderate increase in temperature (e.g., refluxing in ethanol or THF) or extending the reaction time may be necessary to push it to completion.[1][4]

      • Reagent Purity: Ensure all starting materials are pure and dry. Moisture, in particular, can interfere with acid catalysts and hydrolyze intermediates.[1][4] 4-methoxybenzaldehyde can be prone to oxidation to 4-methoxybenzoic acid, which will not participate in the reaction.

Problem 2: A major byproduct is observed on TLC/LC-MS that does not contain nitrogen.

  • Question: My main impurity has a molecular weight corresponding to the condensation of 4-methoxybenzaldehyde and my β-dicarbonyl starting material. What is this byproduct and how can I prevent its formation?

  • Answer: This is a classic sign of a competing side reaction known as the Knoevenagel condensation.[1][3] This reaction occurs between the aldehyde and the active methylene group of the β-ketoester, forming an α,β-unsaturated dicarbonyl compound.

    • Causality: The Knoevenagel condensation is also acid-catalyzed and competes directly with the desired initial step of the Biginelli reaction (the formation of an acyliminium ion from the aldehyde and urea).[1] If the rate of the Knoevenagel reaction is faster under your conditions, a significant portion of your starting materials will be consumed, forming this byproduct instead of the target pyrimidine.

    • Byproduct Formation Pathway Diagram:

      G cluster_reactants Reactants cluster_pathways Reaction Pathways R1 4-Methoxy- benzaldehyde I1 Acyliminium Ion (Desired Pathway) R1->I1 + Urea (Biginelli) I2 Knoevenagel Adduct (Side Reaction) R1->I2 + β-Ketoester (Knoevenagel) R2 β-Ketoester R2->I1 R2->I2 R3 Urea P1 4-(4-Methoxyphenyl) pyrimidin-2-ol I1->P1 + β-Ketoester -> Cyclization

      Caption: Competing Biginelli and Knoevenagel pathways.

    • Mitigation Strategies:

      • Optimize Catalyst: The choice of catalyst can significantly influence the reaction pathway. Certain Lewis acids may preferentially promote the formation of the acyliminium ion intermediate required for the Biginelli reaction over the Knoevenagel condensation.[1][3]

      • Change Order of Addition: Pre-mixing the 4-methoxybenzaldehyde and urea with the catalyst before adding the β-ketoester can favor the formation of the acyliminium ion, thereby minimizing the Knoevenagel side product.

      • Solvent Choice: The polarity of the solvent can influence the relative rates of competing reactions. Experiment with different solvents (e.g., ethanol, THF, acetonitrile, or even solvent-free conditions) to find the optimal medium for the desired transformation.

Problem 3: The reaction mixture produces a highly fluorescent byproduct, especially at high temperatures.

  • Question: I am observing a fluorescent spot on my TLC plate, and the problem gets worse when I increase the reaction temperature. What could this be?

  • Answer: This is likely a Hantzsch-type 1,4-dihydropyridine (DHP) byproduct.[3] This side reaction becomes more prevalent at elevated temperatures, which can cause urea to decompose into ammonia and isocyanic acid.

    • Causality: The Hantzsch pyridine synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source. The in situ generation of ammonia from urea decomposition provides the necessary reagent for this competing pathway.

    • Mitigation Strategies:

      • Temperature Control: This is the most critical parameter. Avoid excessive heating. If the reaction requires elevated temperatures to proceed, carefully optimize it to the minimum required for a reasonable reaction rate. Lowering the temperature can significantly reduce DHP formation.[3]

      • Use Stable Nitrogen Source: If temperature control is insufficient, consider replacing urea with a more thermally stable derivative or using a different synthetic route that does not rely on urea at high temperatures.

      • Order of Addition: Adding urea portion-wise or as the final reactant to a pre-heated mixture of the other components can sometimes minimize its residence time at high temperatures before it reacts, thus reducing decomposition.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound via cyclocondensation?

A1: The most frequently encountered byproducts are the Knoevenagel condensation product (from the aldehyde and β-dicarbonyl compound), the uncyclized open-chain ureide intermediate, and the Hantzsch 1,4-dihydropyridine.[1][3] The formation of each is highly dependent on reaction conditions such as temperature, catalyst, and solvent.

Q2: How can I confirm the identity of my main byproduct?

A2: Characterization with NMR (¹H and ¹³C) and mass spectrometry (LC-MS) is essential.[1]

  • Knoevenagel Adduct: Mass spectrometry will show a molecular ion corresponding to [M(aldehyde) + M(ketoester) - H₂O]. The ¹H NMR spectrum will lack the characteristic N-H protons of the pyrimidine ring and the urea moiety.

  • Open-Chain Ureide: The mass spectrum will show a molecular ion corresponding to the sum of all three starting materials. The ¹H NMR will show signals for all components, but the structure will not be cyclic, and key chemical shifts will differ from the final product.

  • Hantzsch Dihydropyridine: This byproduct will have a distinct mass and NMR spectrum. It results from one equivalent of aldehyde, two equivalents of the ketoester, and one equivalent of ammonia. Its fluorescence under UV light is also a strong indicator.[3]

Q3: My crude product is very difficult to purify by column chromatography. Are there alternative methods?

A3: Difficulty in purification often arises when the byproducts have similar polarities to the desired product.

  • Recrystallization: This is often the most effective method for purifying the final product, which is typically a crystalline solid. Experiment with different solvent systems (e.g., Ethanol, Ethyl Acetate/Hexane, Methanol) to find conditions where the product has high crystallinity and the impurities remain in the mother liquor.

  • Acid-Base Extraction: If your byproducts lack the weakly acidic/basic nature of the pyrimidin-2-ol tautomer, an acid-base workup could selectively isolate the product. Dissolve the crude mixture in an organic solvent and extract with a dilute aqueous base (like NaHCO₃ or dilute NaOH) to deprotonate and solubilize the pyrimidinol. Then, re-acidify the aqueous layer to precipitate the pure product.

  • Trituration: Suspending the crude solid in a solvent in which the desired product is sparingly soluble but the impurities are soluble can be a simple and effective purification step.

Q4: Can the methoxy group on the phenyl ring cause any specific side reactions?

A4: The electron-donating nature of the methoxy group activates the aromatic ring, making it more susceptible to electrophilic attack. However, in the context of the Biginelli reaction, this is generally beneficial as it stabilizes the carbocation intermediates, often leading to better yields compared to electron-deficient aldehydes.[5] Under overly harsh acidic conditions or high temperatures, there is a remote possibility of ether cleavage, but this is not a commonly reported byproduct for this specific synthesis.

Experimental Protocols

General Protocol for Synthesis of this compound

This protocol is a general guideline based on the Biginelli reaction and should be optimized for your specific β-dicarbonyl compound.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methoxybenzaldehyde (1.0 eq.), the β-dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 eq.), urea (1.5 eq.), and a suitable solvent (e.g., ethanol, 3-5 mL per mmol of aldehyde).

  • Catalyst Addition: Add the acid catalyst (e.g., 3-4 drops of concentrated HCl or 10 mol% of a Lewis acid like ZnCl₂).

  • Reaction: Heat the mixture to reflux (typically 80-90 °C) and monitor the reaction progress by TLC. The reaction is often complete within 2-4 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. The product often precipitates from the solution. If not, slowly add cold water to induce precipitation.

  • Isolation: Collect the resulting precipitate by filtration, wash with cold water, and then a small amount of cold ethanol to remove soluble impurities.

  • Purification: Dry the crude product. If necessary, purify further by recrystallization from a suitable solvent like ethanol.[6]

Troubleshooting Workflow: Diagnosing and Solving Low Yield

Caption: A logical workflow for troubleshooting low product yield.

References

Troubleshooting low solubility of 4-(4-Methoxyphenyl)pyrimidin-2-ol in assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(4-Methoxyphenyl)pyrimidin-2-ol

A Guide for Researchers on Overcoming Solubility Challenges in Experimental Assays

Welcome to the technical support guide for this compound. As Senior Application Scientists, we understand that unlocking the full potential of a promising compound requires navigating its unique physicochemical properties. One of the most common hurdles researchers face is poor aqueous solubility, which can lead to unreliable data and stalled projects.

This guide is structured as a series of frequently asked questions (FAQs) to directly address solubility issues you might encounter. We will move from foundational concepts and simple fixes to more advanced formulation strategies, explaining the scientific principles behind each recommendation to empower you to make informed decisions for your specific assay system.

Frequently Asked Questions (FAQs)

Q1: I dissolved my this compound in DMSO, but it precipitated immediately when I added it to my aqueous assay buffer. What's happening?

This is a common phenomenon known as "crashing out." It occurs because the compound is highly soluble in the 100% organic solvent (your DMSO stock) but has very low solubility in the predominantly aqueous environment of your assay buffer. The sudden change in solvent polarity causes the compound to rapidly come out of solution, forming a precipitate.

The structure of this compound, containing two relatively non-polar ring systems, suggests it is a hydrophobic, or "grease-ball," type of molecule. Such molecules have a strong tendency to self-associate and crystallize rather than interact with water molecules. Improving aqueous solubility requires strategies that either disrupt this crystal packing or make the molecule more "comfortable" in an aqueous environment.[1]

Q2: What is the correct way to prepare stock and working solutions to minimize precipitation?

Proper solution preparation is the first and most critical step. The goal is to create a homogenous solution at a known concentration while keeping the final concentration of your organic solvent low enough to not interfere with the assay.

Protocol 1: Preparation of Stock and Working Solutions
  • Prepare a High-Concentration Primary Stock:

    • Dissolve your this compound in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration primary stock (e.g., 10-50 mM).

    • Ensure complete dissolution. Gentle warming (to 37°C) or brief sonication can help, but always check for compound stability under these conditions.

    • Store this stock solution appropriately, protected from light and moisture, often at -20°C or -80°C.

  • Create an Intermediate Dilution:

    • Perform a serial dilution from your primary stock. A crucial step is to dilute the high-concentration DMSO stock into your assay buffer gradually.

    • Causality: Rapidly adding a small volume of DMSO stock into a large volume of buffer creates localized high concentrations that can cause immediate precipitation. Instead, try adding the buffer to the DMSO stock aliquot while vortexing to ensure rapid mixing.

  • Final (Working) Concentration:

    • The final concentration of DMSO in your assay should be consistent across all experimental conditions, including vehicle controls.

    • For most biochemical assays, a final DMSO concentration of up to 1% (v/v) is acceptable.

    • For cell-based assays, it is critical to keep the final DMSO concentration below 0.5%, and ideally at or below 0.1% , as higher concentrations can induce cellular stress, affect viability, or interfere with signaling pathways.[2][3]

Troubleshooting Roadmap

If proper dilution techniques are insufficient, you must explore other formulation strategies. The following decision tree illustrates a logical workflow for troubleshooting.

G start Low Solubility Observed check_protocol Verify Stock Preparation & Dilution Protocol start->check_protocol ph_modification Step 1: pH Modification (Is the compound ionizable?) check_protocol->ph_modification Still Precipitates cosolvent Step 2: Co-Solvent Screening (Is the assay compatible?) ph_modification->cosolvent No / Ineffective success Solubility Achieved ph_modification->success Yes / Effective excipients Step 3: Advanced Formulation (Cyclodextrins, Surfactants) cosolvent->excipients Insufficient / Incompatible cosolvent->success Effective excipients->success Effective fail Consider Structural Analogs or Alternative Assay excipients->fail Ineffective

Caption: Troubleshooting workflow for low compound solubility.

Q3: The troubleshooting guide mentions pH. How can I use pH to improve the solubility of my compound?

The "-ol" (hydroxyl) group on the pyrimidine ring means this compound can act as a weak acid. At a pH above its dissociation constant (pKa), the hydroxyl group will lose a proton (deprotonate) to become a negatively charged ion. This ionized form is significantly more polar and, therefore, more soluble in aqueous solutions.

The parent compound, 2-hydroxypyrimidine, has a pKa of approximately 9.17 for the deprotonation of its hydroxyl group.[4][5] It is reasonable to assume a similar pKa for your compound.

This means that increasing the pH of your assay buffer from a standard physiological pH of 7.4 to a slightly more basic pH (e.g., 8.0 - 8.5) could dramatically increase solubility.

Protocol 2: Determining Optimal pH for Solubilization
  • Prepare a Series of Buffers: Prepare your assay buffer at several different pH values (e.g., pH 7.4, 8.0, 8.5, and 9.0).

  • Test Solubility: Add a consistent, high concentration of your compound (from a DMSO stock) to each buffer.

  • Observe and Quantify:

    • Visually inspect for precipitation after a set incubation time (e.g., 1-2 hours) at the assay temperature.

    • For a more quantitative measure, centrifuge the samples to pellet any precipitate and measure the concentration of the compound remaining in the supernatant using HPLC-UV or LC-MS.

  • Validate Assay Compatibility: Crucially, you must confirm that the optimal pH for solubility does not negatively impact your assay. Run control experiments to check enzyme activity, cell viability, or receptor binding at the chosen pH.

pH Condition Expected Ionization State Predicted Relative Solubility
pH < 8.0Mostly Neutral (R-OH)Low
pH ~ 9.0Mixed Population (R-OH / R-O⁻)Moderate to High
pH > 9.5Mostly Ionized (R-O⁻)High
Q4: My assay is pH-sensitive and must be run at pH 7.4. What other co-solvents can I try besides DMSO?

If you cannot alter the pH, you can screen other water-miscible organic solvents, known as co-solvents. These work by reducing the overall polarity of the aqueous buffer, making it a more favorable environment for a hydrophobic compound.

It is essential to test the tolerance of your specific assay system to any new co-solvent.[6][7]

Co-Solvent Properties & Common Use Typical Final Concentration Potential Issues
Ethanol Polar protic solvent.< 1%Can affect protein structure and cell membranes at higher concentrations.[2]
Polyethylene Glycol 400 (PEG-400) Low-molecular-weight polymer. Often used in preclinical formulations.[8]1-10%Can be viscous. Potential for protein interaction.
Propylene Glycol (PG) Less volatile than ethanol.1-5%Similar to ethanol; check for assay compatibility.[8]
N,N-Dimethylacetamide (DMA) Strong polar aprotic solvent.< 1%Higher potential for cell toxicity than DMSO.[4]
Protocol 3: Screening for Co-Solvent Tolerance in an Assay
  • Prepare vehicle controls containing each new co-solvent at a range of concentrations (e.g., 0.1%, 0.5%, 1%, 2%).

  • Run your standard assay protocol with these controls (without your compound).

  • Measure the assay output (e.g., enzyme activity, cell viability).

  • Determine the highest concentration of each co-solvent that does not significantly alter the assay's baseline performance. This is your maximum tolerable concentration.

Q5: I've tried everything above and still see precipitation at my desired concentration. Are there any advanced options?

Yes. If simple co-solvents are not sufficient, you can use solubilizing excipients. These are molecules specifically designed to increase the aqueous solubility of poorly soluble drugs.

  • Cyclodextrins: These are sugar-based molecules with a hydrophobic interior and a hydrophilic exterior. The hydrophobic compound partitions into the core of the cyclodextrin, forming a water-soluble "inclusion complex."

    • How it Works: The cyclodextrin effectively shields the "greasy" compound from water.

    • Common Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used and generally has low cell toxicity.[4]

  • Surfactants: Surfactants form micelles in water—tiny spheres with a hydrophobic core and a hydrophilic shell. The compound can dissolve within these hydrophobic cores.

    • Common Examples: Non-ionic surfactants like Tween® 80 or Polysorbate 80 are common choices.

    • Caution: Surfactants can be disruptive to cell membranes and may denature proteins, so they must be used with caution and at very low concentrations (typically well below their critical micelle concentration).[4]

G cluster_0 Aqueous Environment compound Hydrophobic Compound complex Soluble Inclusion Complex compound->complex Encapsulation cd Cyclodextrin cd->complex

Caption: Encapsulation by a cyclodextrin to form a soluble complex.

Strategy Mechanism Recommended Starting Point
Cyclodextrins Forms a water-soluble inclusion complex.Screen 1-10 mM HP-β-CD in your assay buffer.
Surfactants Forms micelles that solubilize the compound.Screen 0.01-0.1% (w/v) Tween® 80.
Particle Size Reduction Increases surface area to improve the rate of dissolution (nanomilling).[9]More applicable for in vivo formulations but can be used to create fine suspensions for in vitro work if a true solution is not possible.

By systematically applying these principles and protocols, you can overcome the solubility challenges presented by this compound and generate the reliable, high-quality data needed to advance your research.

References

Technical Support Center: Overcoming Multidrug Resistance with Pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working to overcome multidrug resistance (MDR) using pyrimidine analogs. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific experimental challenges. Our goal is to equip you with the scientific rationale and practical steps needed to ensure the accuracy and reproducibility of your results.

Section 1: Troubleshooting Guide - Navigating Common Experimental Hurdles

This section addresses multifaceted problems that can arise during your research, offering potential causes and systematic solutions.

Issue 1: High Variability and Poor Reproducibility in IC50 Values for a Pyrimidine Analog in MDR Cell Lines.

Question: My dose-response curves for a novel pyrimidine analog against an MDR cell line (e.g., MCF-7/ADR) are inconsistent across experiments. What are the likely causes and how can I troubleshoot this?

Answer: Inconsistent IC50 values are a common challenge, often stemming from a combination of biological and technical factors. Here’s a breakdown of potential culprits and how to address them:

  • Biological Factors:

    • Inconsistent Expression of Resistance Markers: MDR cell lines can be unstable, and the expression of efflux pumps like P-glycoprotein (P-gp/ABCB1) may fluctuate with passage number.[1][2] This directly impacts the cells' ability to expel your pyrimidine analog.

      • Solution: Regularly authenticate your cell lines using methods like STR profiling.[3] Monitor the expression of key ABC transporters (e.g., P-gp, MRP1, BCRP) via Western blot or qPCR at consistent passage intervals. It is also good practice to maintain a low-passage stock of the resistant cell line and thaw new vials periodically to ensure consistency.[4]

    • Cell Seeding Density and Confluency: Cell density can influence drug sensitivity. Overly confluent or sparse cultures can exhibit altered metabolic rates and drug responses.[5]

      • Solution: Optimize and standardize your cell seeding density to ensure cells are in the exponential growth phase during drug treatment.[6] Avoid letting cells become fully confluent before or during the experiment.

  • Technical Factors:

    • Compound Stability and Solubilization: Pyrimidine analogs can be unstable in certain solvents like DMSO, leading to degradation and loss of activity.[7] Poor solubility can result in inaccurate drug concentrations.

      • Solution: Prepare fresh stock solutions of your compound before each experiment. If storage is necessary, aliquot into single-use vials and store at -80°C.[7] Ensure complete solubilization of your compound in the stock solution and upon dilution in culture media. A brief vortex or sonication might be necessary.

    • Pipetting Errors and Edge Effects: Inaccurate pipetting and increased evaporation in the outer wells of a 96-well plate (the "edge effect") are significant sources of variability.[6]

      • Solution: Calibrate your pipettes regularly. When plating, ensure a homogenous cell suspension. To mitigate edge effects, fill the perimeter wells with sterile PBS or media without cells and do not use them for experimental data.[6]

Section 2: Frequently Asked Questions (FAQs)

This section provides concise answers to specific questions you might have during your experimental workflow.

Cell Line and Culture Management

Q1: How do I confirm that my cell line is truly multidrug-resistant?

A1: You should characterize your MDR cell line by:

  • Comparing IC50 values: Determine the half-maximal inhibitory concentration (IC50) of a known MDR substrate drug (e.g., doxorubicin, paclitaxel) on your resistant cell line and its parental (sensitive) counterpart. A significantly higher IC50 in the resistant line indicates resistance.

  • Assessing ABC transporter expression: Use Western blotting or flow cytometry to confirm the overexpression of key ABC transporters like P-gp (ABCB1), MRP1 (ABCC1), or BCRP (ABCG2).[1][8]

  • Functional efflux pump assays: Employ fluorescent substrates of ABC transporters (e.g., Rhodamine 123 for P-gp) to measure their efflux activity. Reduced intracellular fluorescence in the MDR line compared to the parental line, which can be reversed by a known inhibitor (e.g., verapamil for P-gp), confirms functional efflux.[9]

Q2: My MDR cell line seems to be losing its resistance over time. What should I do?

A2: This phenomenon, known as phenotypic drift, is common.[3] To maintain a stable resistant phenotype, some researchers periodically culture the cells in the presence of a low concentration of the selecting drug.[4] However, this can affect cell physiology. The best practice is to create a large stock of the validated MDR cell line at a low passage number and freeze them in multiple vials. Thaw a new vial every few months to ensure you are working with a consistent population.[4]

Experimental Design and Execution

Q3: I am not seeing a synergistic effect when I combine my pyrimidine analog with a known ABC transporter inhibitor. What could be wrong?

A3: A lack of synergy could be due to several factors:

  • Mechanism of Resistance: Your MDR cell line might not primarily rely on the ABC transporter targeted by your inhibitor. For instance, if you are using a P-gp inhibitor but the resistance is mainly driven by MRP1, you won't observe synergy.[10] It's crucial to identify the dominant resistance mechanism in your cell line.

  • Inhibitor Potency and Concentration: The inhibitor you are using might not be potent enough, or you may be using it at a suboptimal concentration. Perform a dose-response experiment for the inhibitor alone to determine its non-toxic concentration range.

  • Timing of Drug Addition: The timing of the addition of the pyrimidine analog and the inhibitor can be critical. Consider pre-incubating the cells with the ABC transporter inhibitor for a few hours before adding the pyrimidine analog to ensure the efflux pumps are blocked.

Q4: My pyrimidine analog is effective in vitro, but shows poor efficacy in my in vivo xenograft model. What are the potential reasons?

A4: The transition from in vitro to in vivo is a significant hurdle. Poor in vivo efficacy, despite in vitro promise, can be attributed to:

  • Pharmacokinetics (PK): The compound may have poor absorption, rapid metabolism, or rapid excretion, leading to insufficient concentration at the tumor site.[11] PK studies are essential to understand the drug's profile in the animal model.

  • Bioavailability: The route of administration may not be optimal for achieving therapeutic concentrations of the drug in the tumor.

  • Tumor Microenvironment: The in vivo tumor microenvironment is much more complex than in vitro conditions and can contribute to drug resistance.[12]

  • Toxicity: The compound might be causing systemic toxicity at doses required for anti-tumor activity.[11] A thorough toxicity assessment is necessary.

Assay-Specific Troubleshooting

Q5: In my MTT assay, the formazan crystals are not dissolving completely, leading to inconsistent absorbance readings. How can I fix this?

A5: Incomplete solubilization of formazan crystals is a common issue with MTT assays.[6] To ensure complete dissolution:

  • Use an appropriate solvent: Dimethyl sulfoxide (DMSO) is a common choice. Ensure you are using a sufficient volume to dissolve the crystals completely.

  • Thorough mixing: After adding the solubilization agent, place the plate on a shaker for at least 10 minutes to facilitate dissolution.[13]

  • Visual confirmation: Before reading the plate, visually inspect the wells under a microscope to ensure all crystals have dissolved.

  • Consider alternative assays: If the problem persists, consider using other viability assays like XTT, WST-1, or CellTiter-Glo®, which produce soluble products.[14]

Q6: I suspect my pyrimidine analog is directly interfering with my fluorescence-based viability assay. How can I check for this?

A6: Compound interference is a known issue. To test for this, run a cell-free control experiment.[6]

  • Protocol: Prepare a plate with your assay medium but without cells. Add your pyrimidine analog at the same concentrations used in your experiment. Add the fluorescent viability reagent and incubate for the same duration.

  • Interpretation: If you observe a change in fluorescence in the cell-free wells containing your compound, it indicates direct interference. In this case, you will need to choose a different viability assay that uses an alternative detection method (e.g., luminescence or absorbance).

Section 3: Data Presentation and Protocols

Table 1: Example Data for In Vitro Efficacy of a Pyrimidine Analog (PA-123) in Combination with an ABCB1 Inhibitor (Inh-A)
Cell LineTreatmentIC50 (µM) ± SDFold-Reversal
MCF-7 (Parental)PA-1232.5 ± 0.3-
MCF-7/ADR (MDR)PA-12358.2 ± 4.1-
MCF-7/ADR PA-123 + Inh-A (1 µM)3.1 ± 0.518.8

Fold-Reversal = IC50 (PA-123 alone) / IC50 (PA-123 + Inh-A)

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay [13]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment.

  • Drug Treatment: Prepare serial dilutions of your pyrimidine analog in culture medium. Remove the old medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[13]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Place the plate on a shaker for 10 minutes to dissolve the formazan crystals.[13]

  • Absorbance Reading: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[13][14]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration (on a log scale) and determine the IC50 value using non-linear regression analysis.

Protocol 2: Subcutaneous Xenograft Model for In Vivo Efficacy [11]

  • Cell Preparation: Harvest cancer cells during their exponential growth phase and resuspend them in a sterile solution (e.g., PBS or serum-free medium), often mixed with Matrigel to improve tumor formation.

  • Tumor Implantation: Subcutaneously inject the cell suspension (typically 1-10 x 10^6 cells in 0.1-0.2 mL) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor dimensions with calipers every 2-3 days and calculate the volume using the formula: Volume = (length x width²) / 2.[11]

  • Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer the pyrimidine analog and vehicle control via the chosen route (e.g., oral gavage, intraperitoneal injection) according to the predetermined dosing schedule.

  • Efficacy and Toxicity Monitoring: Continue to measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.

  • Endpoint: At the end of the study (defined by tumor size limits or a set time point), euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

Section 4: Visualizing Mechanisms and Workflows

Diagram 1: Key Mechanisms of Multidrug Resistance

MDR_Mechanisms cluster_cell Cancer Cell cluster_resistance Resistance Mechanisms Drug Pyrimidine Analog Target DNA/RNA Synthesis Thymidylate Synthase Drug->Target Inhibition Metabolism Drug Inactivation/ Metabolism Drug->Metabolism Detoxification Target_Alt Target Alteration Target->Target_Alt Mutation/ Upregulation Repair Increased DNA Repair Target->Repair Damage Efflux Increased Drug Efflux (ABC Transporters: P-gp, MRP1, BCRP) Efflux->Drug Expulsion

Caption: Overview of major mechanisms contributing to multidrug resistance in cancer cells.

Diagram 2: Experimental Workflow for Evaluating a Pyrimidine Analog

experimental_workflow start Start: Novel Pyrimidine Analog invitro In Vitro Screening (IC50 in sensitive & MDR cells) start->invitro mechanistic Mechanism of Action Studies (e.g., Synergy with inhibitors, Efflux assays) invitro->mechanistic invivo In Vivo Efficacy (Xenograft models) mechanistic->invivo pk_pd Pharmacokinetics/ Pharmacodynamics invivo->pk_pd toxicology Toxicology Assessment pk_pd->toxicology endpoint Lead Candidate toxicology->endpoint

Caption: A streamlined workflow for the preclinical evaluation of pyrimidine analogs.

References

Technical Support Center: Enhancing the Stability of Pyrimidine Derivatives in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This comprehensive guide is designed to address the common stability challenges encountered when working with pyrimidine derivatives in solution. The inherent reactivity of the pyrimidine ring, while crucial for its biological function and synthetic versatility, also renders it susceptible to various degradation pathways.[1][2] Understanding and mitigating these instabilities is paramount for ensuring experimental reproducibility, developing robust analytical methods, and formulating stable drug products.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. We will delve into the underlying chemical principles of pyrimidine degradation and offer practical, field-proven strategies to enhance the stability of these vital compounds in your experimental workflows.

I. Frequently Asked Questions (FAQs)

Q1: My pyrimidine-based compound is showing signs of degradation in an aqueous solution. What are the primary chemical reasons for this instability?

A1: The instability of pyrimidine derivatives in aqueous solutions is typically governed by several key chemical degradation pathways. The specific susceptibility of your compound will depend on the nature and position of its substituents. The most common pathways include:

  • Hydrolysis: The pyrimidine ring itself can be susceptible to hydrolytic cleavage, particularly under acidic or basic conditions.[1][3] This can lead to ring-opening and the formation of various degradation products.[4] For instance, heating in a hydrochloric acid solution can cause hydrolytic cleavage of certain fused pyrimidine systems.[3] Similarly, treatment with hot alkali, such as 1 N sodium hydroxide at 100°C, can lead to the degradation of pyrimidine derivatives like cytosine and cytidylic acid.[5][6] The rate and extent of hydrolysis are highly dependent on the pH of the solution.[7][8]

  • Oxidation: Pyrimidine rings, especially those with electron-donating substituents, can be prone to oxidation.[9][10] This can be initiated by atmospheric oxygen, trace metal ions, or oxidizing agents present in the solution.[1] Oxidation can lead to the formation of N-oxides, hydroxylated derivatives, or even ring-cleavage products.[10][11]

  • Photodegradation: Many pyrimidine derivatives are photosensitive and can degrade upon exposure to ultraviolet (UV) or even ambient light.[1] This is due to the absorption of light energy, which can lead to the formation of excited states that undergo various photochemical reactions, such as the formation of pyrimidine hydrates or cyclobutane pyrimidine dimers.[12][13] For example, pyrimidine can photolytically decompose into uracil under UV light.[2]

  • Deamination: Pyrimidine bases containing exocyclic amino groups, such as cytosine, can undergo deamination to form uracil derivatives. This process can be accelerated by heat and certain pH conditions.[14]

Q2: I'm observing my compound degrading during silica gel column chromatography. Why is this happening and what can I do to prevent it?

A2: This is a common issue stemming from the acidic nature of standard silica gel.[1] The silanol groups (Si-OH) on the surface of silica gel create an acidic microenvironment that can catalyze the degradation of acid-sensitive pyrimidine derivatives. Here are several effective strategies to mitigate this problem:

  • Neutralize the Silica Gel: You can neutralize the silica gel by preparing a slurry with a small amount of a volatile base, such as triethylamine (TEA) or ammonia, in your column eluent before packing. A common practice is to add 0.1-1% TEA to the mobile phase.[1]

  • Use an Alternative Stationary Phase: Consider using a less acidic or neutral stationary phase. Options include:

    • Neutral or Basic Alumina: These are excellent alternatives for compounds that are sensitive to acid.

    • Florisil®: A magnesium silicate-based adsorbent that is generally less acidic than silica gel.

    • Celite®: Often used for "dry loading" sensitive compounds onto the column, which can minimize direct contact time with the stationary phase.[1]

  • Rapid Chromatography: Minimize the residence time of your compound on the column by running the chromatography as quickly as possible while still achieving adequate separation.

  • Deactivated Silica Gel: Commercially available deactivated silica gels, which have been treated to reduce the number of acidic sites, can also be a good option.

Q3: How does pH impact the stability of my pyrimidine derivative in solution, and how can I determine the optimal pH for storage?

A3: The pH of a solution is a critical factor governing the stability of pyrimidine derivatives. The pyrimidine ring and its substituents can have different protonation states at various pH values, which in turn affects their susceptibility to degradation pathways like hydrolysis and oxidation.[1]

For example, both acidic and basic conditions can promote hydrolysis of the pyrimidine ring.[1] The optimal pH for stability is highly compound-specific. To determine the ideal pH for your compound, a pH-stability profile study is recommended.

Experimental Protocol: pH-Stability Profile Study
  • Prepare a series of buffers spanning a wide pH range (e.g., pH 2 to pH 10).

  • Dissolve your pyrimidine derivative in each buffer at a known concentration.

  • Incubate the solutions at a specific temperature (e.g., 40°C or 50°C to accelerate degradation).

  • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analyze the aliquots using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent compound and any degradation products.[15]

  • Plot the percentage of the remaining parent compound against time for each pH.

  • Determine the pH at which the degradation rate is the lowest. This will be the optimal pH for storing your compound in solution.

Q4: What are some common excipients that can be used to enhance the stability of pyrimidine derivatives in liquid formulations?

A4: Several types of excipients can be incorporated into liquid formulations to improve the stability of pyrimidine derivatives.[16] The choice of excipient will depend on the specific degradation pathway you are trying to inhibit.

Excipient Type Examples Mechanism of Stabilization Primary Application
Buffering Agents Phosphate, Citrate, Acetate, TRISMaintain the pH of the solution within the optimal stability range.[16][17]Preventing pH-catalyzed hydrolysis.
Antioxidants Ascorbic acid, Sodium metabisulfite, Butylated hydroxytoluene (BHT)Inhibit oxidative degradation by acting as free radical scavengers.[17]Protecting against oxidation.
Chelating Agents Ethylenediaminetetraacetic acid (EDTA), Citric acidForm complexes with trace metal ions that can catalyze oxidative degradation.Preventing metal-catalyzed oxidation.
Solubilizing Agents / Surfactants Polysorbate 80, Polysorbate 20, Polyethylene glycol (PEG)Can form micelles that encapsulate and protect the drug from the bulk solvent.[18]Enhancing solubility and protecting from hydrolysis.
Tonicity Adjusting Agents Sodium chloride, Dextrose, MannitolUsed to make parenteral formulations isotonic with physiological fluids.[17]Primarily for injectable formulations.

II. Troubleshooting Guides

Problem 1: Rapid degradation of my pyrimidine derivative is observed even under refrigerated conditions.
Potential Cause Troubleshooting Steps Rationale
Inappropriate pH of the solution 1. Measure the pH of the solution. 2. Conduct a pH-stability profile study (see FAQ Q3) to identify the optimal pH for stability. 3. Adjust the pH of the stock solution and subsequent experimental solutions using a suitable buffer system.The compound may be highly sensitive to pH, and even slight deviations from its optimal pH range can lead to significant degradation.[1]
Presence of oxidative species 1. Degas the solvent by sparging with an inert gas (e.g., nitrogen or argon) before preparing the solution. 2. Add an antioxidant (e.g., ascorbic acid) or a chelating agent (e.g., EDTA) to the solution. 3. Store the solution in amber vials or protect it from light.Dissolved oxygen or trace metal ion contaminants can catalyze oxidative degradation.[9]
Photodegradation 1. Prepare and handle the solution under low-light conditions or using amber glassware. 2. Store the solution in containers that are protected from light (e.g., wrapped in aluminum foil).Many pyrimidine derivatives are light-sensitive and can degrade upon exposure to UV or ambient light.[1]
Problem 2: Inconsistent results in biological assays using a pyrimidine-based inhibitor.
Potential Cause Troubleshooting Steps Rationale
Degradation in assay buffer 1. Prepare fresh stock solutions of the inhibitor immediately before each experiment. 2. Assess the stability of the compound in the assay buffer over the time course of the experiment. This can be done by incubating the compound in the buffer and analyzing for degradation by HPLC at different time points. 3. If degradation is observed, consider adjusting the pH of the assay buffer (if permissible for the biological system) or adding a stabilizing excipient.The inhibitor may be unstable under the pH and temperature conditions of the biological assay, leading to a decrease in its effective concentration over time.
Adsorption to plasticware 1. Use low-adhesion microplates and pipette tips. 2. Include a small amount of a non-ionic surfactant (e.g., 0.01% Tween-20) in the assay buffer to reduce non-specific binding.Hydrophobic pyrimidine derivatives can adsorb to the surfaces of plastic labware, reducing the actual concentration in the assay.
Precipitation from solution 1. Visually inspect the solution for any signs of precipitation. 2. Determine the aqueous solubility of the compound. 3. If solubility is an issue, consider using a co-solvent (e.g., DMSO) in the stock solution and ensure the final concentration in the assay does not exceed the compound's solubility limit.Poorly soluble compounds can precipitate out of solution, leading to inaccurate and variable results.

III. Advanced Stability Assessment: Forced Degradation Studies

For a comprehensive understanding of a pyrimidine derivative's stability and to develop a truly stability-indicating analytical method, a forced degradation study is essential.[19][20] This involves intentionally subjecting the compound to harsh conditions to accelerate its degradation.

Workflow for a Forced Degradation Study

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcomes Acid Acid Hydrolysis (e.g., 0.1M HCl) HPLC HPLC/UPLC Analysis Acid->HPLC Analyze Samples Base Base Hydrolysis (e.g., 0.1M NaOH) Base->HPLC Analyze Samples Oxidation Oxidation (e.g., 3% H2O2) Oxidation->HPLC Analyze Samples Thermal Thermal Stress (e.g., 60°C) Thermal->HPLC Analyze Samples Photo Photolytic Stress (UV/Vis light) Photo->HPLC Analyze Samples MassSpec Mass Spectrometry (LC-MS) HPLC->MassSpec Identify Peaks Pathway Degradation Pathway Elucidation HPLC->Pathway Utilize Data for Method Stability-Indicating Method Development HPLC->Method Utilize Data for Formulation Informed Formulation & Storage HPLC->Formulation Utilize Data for NMR NMR Spectroscopy MassSpec->NMR Characterize Structures MassSpec->Pathway Utilize Data for MassSpec->Method Utilize Data for MassSpec->Formulation Utilize Data for NMR->Pathway Utilize Data for NMR->Method Utilize Data for NMR->Formulation Utilize Data for Drug Drug Substance / Product Drug->Acid Expose to Drug->Base Expose to Drug->Oxidation Expose to Drug->Thermal Expose to Drug->Photo Expose to

Caption: Workflow for a forced degradation study.

Experimental Protocol: General Forced Degradation Procedure
  • Preparation of Stock Solution: Prepare a stock solution of the pyrimidine derivative in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 24 hours). Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time.

  • Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80°C) for a specified period.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to UV and visible light in a photostability chamber.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable analytical method, typically HPLC with a photodiode array (PDA) detector and a mass spectrometer (LC-MS).[21]

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[20] The data obtained will reveal the major degradation products and pathways, which is invaluable for developing stable formulations and robust analytical methods.

IV. Visualizing Degradation: Common Pathways

The following diagram illustrates some of the common degradation pathways for the pyrimidine core structure.

Pyrimidine_Degradation cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation cluster_deamination Deamination (if applicable) Pyrimidine Pyrimidine Derivative RingOpening Ring-Opened Products Pyrimidine->RingOpening H₂O / H⁺ or OH⁻ N_Oxide N-Oxide Derivatives Pyrimidine->N_Oxide [O] Hydroxylated Hydroxylated Products Pyrimidine->Hydroxylated [O] Hydrate Pyrimidine Hydrate Pyrimidine->Hydrate hν (UV light) Dimer Cyclobutane Dimer Pyrimidine->Dimer hν (UV light) UracilDeriv Uracil Derivative CytosineDeriv Cytosine Derivative CytosineDeriv->UracilDeriv H₂O / Heat

Caption: Common degradation pathways of pyrimidine derivatives.

By understanding these fundamental principles and applying the practical strategies outlined in this guide, researchers can significantly enhance the stability of pyrimidine derivatives in their experimental and developmental workflows, leading to more reliable and reproducible scientific outcomes.

References

Technical Support Center: Interpreting Complex NMR Spectra of 4-(4-Methoxyphenyl)pyrimidin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 4-(4-Methoxyphenyl)pyrimidin-2-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in interpreting the NMR spectra of this and structurally related molecules. The inherent complexities, primarily arising from tautomerism, often lead to spectra that are difficult to decipher. This resource provides in-depth troubleshooting guides, FAQs, and experimental protocols to navigate these challenges effectively.

Introduction: The Challenge of Tautomerism

The principal difficulty in interpreting the NMR spectrum of this compound lies in its existence as a mixture of tautomers in solution: the hydroxy (enol-like) form and the oxo (keto-like) form, also known as a pyrimidinone.

The equilibrium between these two forms is highly sensitive to the solvent, temperature, concentration, and pH.[1] This dynamic exchange can result in significant peak broadening, the appearance of multiple sets of signals, or time-averaged signals, complicating a straightforward structural assignment. This guide will equip you with the strategies to understand and dissect these complex spectral features.

Frequently Asked Questions (FAQs)

Q1: Why does my ¹H NMR spectrum show very broad peaks for the pyrimidine ring protons?

A1: This is a classic sign of chemical exchange occurring on a timescale comparable to the NMR experiment. The keto-enol tautomerism is the most likely cause. Protons in different chemical environments in the two tautomers are rapidly interconverting, leading to the coalescence or broadening of their respective signals.

Q2: I see more than the expected number of signals in my ¹H or ¹³C NMR spectrum. Is my sample impure?

A2: While impurity is always a possibility, the presence of two distinct sets of signals often indicates that both the hydroxy and oxo tautomers are present in solution and the rate of their interconversion is slow on the NMR timescale. Each tautomer will give its own unique set of peaks.

Q3: The signal for the -OH or -NH proton is not visible or is just a very broad, low hump. Why?

A3: These are exchangeable protons. Their exchange with trace amounts of water (H₂O) or with each other can lead to significant broadening, sometimes to the point where the signal is indistinguishable from the baseline.[2] In protic solvents like methanol-d₄ or D₂O, the signal will disappear completely due to rapid exchange with deuterium.

Q4: How can I confirm the presence of an -OH or -NH proton?

A4: The definitive method is the D₂O exchange experiment . Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it, and re-acquire the ¹H spectrum. The signal corresponding to the exchangeable proton (-OH or -NH) will disappear or significantly decrease in intensity.[3][4]

Q5: My chemical shifts don't perfectly match literature values for similar compounds. Why?

A5: Chemical shifts are highly sensitive to the local electronic environment. The tautomeric equilibrium can be drastically shifted by the choice of solvent (e.g., DMSO-d₆ vs. CDCl₃), concentration, and temperature.[1][5][6] Therefore, direct comparison is only valid if all experimental conditions are identical. The data presented in this guide should be used as a reference range.

Troubleshooting Guide: From Ambiguity to Assignment

This section provides structured approaches to tackle specific problems encountered during the spectral analysis of this compound.

Problem 1: Overlapping and Broad Aromatic Signals

You observe a complex, poorly resolved multiplet in the aromatic region (approx. 6.5-8.5 ppm), making it impossible to assign individual protons of the methoxyphenyl and pyrimidine rings.

Causality: This issue stems from two primary factors:

  • Tautomeric Equilibrium: The protons on the pyrimidine ring (H5 and H6) have different chemical shifts in the hydroxy and oxo forms. If the exchange rate is intermediate, their signals will be broad.

  • Signal Crowding: The AA'BB' system of the p-methoxyphenyl group often overlaps with the pyrimidine proton signals.

Troubleshooting Protocol:

  • Change the Solvent: The tautomeric equilibrium is highly dependent on solvent polarity and hydrogen-bonding capability.[5][6] Acquiring spectra in different solvents (e.g., from CDCl₃ to DMSO-d₆ or acetone-d₆) can shift the equilibrium, potentially favoring one tautomer and resulting in a much simpler, sharper spectrum.[3]

  • Variable Temperature (VT) NMR: Altering the temperature can change the rate of tautomeric interconversion.

    • Heating: Increasing the temperature may accelerate the exchange, causing broad peaks to sharpen into a single, time-averaged signal.

    • Cooling: Decreasing the temperature can slow the exchange rate sufficiently so that sharp, distinct signals for both tautomers appear.[7][8]

  • Perform a 2D COSY Experiment: A COSY (Correlation Spectroscopy) experiment will reveal which protons are spin-coupled to each other. This is invaluable for tracing the connectivity within each aromatic ring system, even if the signals are overlapping in the 1D spectrum. For instance, you will see a cross-peak between the coupled H5 and H6 protons on the pyrimidine ring.[9]

Problem 2: Ambiguous Carbon Signal Assignments

The ¹³C NMR spectrum shows several quaternary carbon signals and other peaks in the aromatic region that are difficult to assign definitively to either the pyrimidine or the methoxyphenyl ring.

Causality: The presence of two tautomers can double the number of expected carbon signals. Furthermore, quaternary carbons (like C2, C4, and the ipso/para carbons of the phenyl ring) do not show up in a standard DEPT-135 experiment, making their identification challenging.

Troubleshooting Protocol:

  • Acquire 2D Heteronuclear Correlation Spectra:

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to. It is the most reliable way to assign the protonated carbons (C5, C6, and the ortho/meta carbons of the phenyl ring).

    • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assigning quaternary carbons. It reveals correlations between protons and carbons that are 2 or 3 bonds away.[9] For example, the methoxy protons (-OCH₃) will show a correlation to the C4' carbon of the phenyl ring, and the H5 proton of the pyrimidine ring will show correlations to C4 and C6.

Data Presentation: Expected NMR Assignments

The following tables provide estimated chemical shift ranges for the major tautomeric forms of this compound. These values are compiled based on typical shifts for substituted pyrimidines and methoxyphenyl groups and should be used as a guide.[10][11][12][13] Precise values will vary with experimental conditions.

Table 1: Estimated ¹H NMR Chemical Shifts (ppm)

Proton AssignmentHydroxy TautomerOxo (Pyrimidinone) TautomerMultiplicityIntegrationKey HMBC Correlations
H6 (Pyrimidine)~8.3 - 8.6~7.8 - 8.1d1HC2, C4, C5
H5 (Pyrimidine)~6.7 - 7.0~6.3 - 6.6d1HC4, C6
H2'/H6' (Phenyl)~7.8 - 8.1~7.7 - 8.0d2HC4, C4'
H3'/H5' (Phenyl)~6.9 - 7.2~6.9 - 7.2d2HC1', C4'
-OCH₃~3.8 - 3.9~3.8 - 3.9s3HC4'
-OH / -NHVariable, broadVariable, broadbr s1HC2, C6 (for NH)

Table 2: Estimated ¹³C NMR Chemical Shifts (ppm)

Carbon AssignmentHydroxy TautomerOxo (Pyrimidinone) TautomerNotes
C2 (Pyrimidine)~160 - 164~155 - 158Highly sensitive to tautomerism
C4 (Pyrimidine)~162 - 166~160 - 164Quaternary
C6 (Pyrimidine)~157 - 160~145 - 150CH
C5 (Pyrimidine)~110 - 115~108 - 112CH
C1' (Phenyl)~128 - 132~129 - 133Quaternary
C2'/C6' (Phenyl)~128 - 130~128 - 130CH
C3'/C5' (Phenyl)~114 - 116~114 - 116CH
C4' (Phenyl)~160 - 163~160 - 163Quaternary
-OCH₃~55 - 56~55 - 56CH₃

Visualizing Structural Relationships

Diagrams generated using Graphviz can help clarify the complex relationships in the molecule.

Molecular Structure and Numbering

structure cluster_pyrimidine Pyrimidin-2-ol Ring cluster_phenyl 4-Methoxyphenyl Group N1 N1 C2 C2 N1->C2 N3 N3 C2->N3 O_OH O C2->O_OH C4 C4 N3->C4 C5 C5 C4->C5 C1p C1' C4->C1p C6 C6 C5->C6 H5 H5 C5->H5 C6->N1 H6 H6 C6->H6 H_OH (H) O_OH->H_OH C2p C2' C1p->C2p C3p C3' C2p->C3p C4p C4' C3p->C4p C5p C5' C4p->C5p O_MeO O C4p->O_MeO C6p C6' C5p->C6p C6p->C1p C_MeO CH3 O_MeO->C_MeO

Caption: Numbering scheme for this compound.

Tautomeric Equilibrium

tautomerism Hydroxy This compound (Hydroxy Form) Oxo 4-(4-Methoxyphenyl)pyrimidin-2(1H)-one (Oxo Form) Hydroxy->Oxo Solvent, Temp. Concentration

Caption: The keto-enol tautomeric equilibrium.

Key HMBC Correlations for Structure Confirmation

hmbc H5 H5 C4 C4 H5->C4 C6 C6 H5->C6 H6 H6 C2 C2 H6->C2 H6->C4 H2p H2'/6' H2p->C4 C1p C1' H2p->C1p C4p C4' H2p->C4p MeO MeO MeO->C4p C5 C5

Caption: Key 2- and 3-bond ¹H-¹³C HMBC correlations.

References

Technical Support Center: Refining Purification Protocols for Pyrimidine-2(1H)-thione Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center dedicated to the purification of pyrimidine-2(1H)-thione intermediates. These sulfur-containing heterocycles are pivotal building blocks in medicinal chemistry, forming the core of numerous therapeutic agents.[1] However, their unique chemical properties, including polarity and the potential for tautomerization and oxidation, often present significant purification challenges. This guide is structured as a series of frequently encountered problems, providing not just solutions, but the underlying chemical reasoning to empower you to troubleshoot effectively. We will move beyond rote steps to build a robust, intuitive understanding of how to achieve high purity for these valuable intermediates.

Troubleshooting and FAQs

Q1: My crude reaction product is an intractable oil, and I'm unsure whether to start with recrystallization or chromatography. How do I decide?

A1: This is a common crossroads in purification. An oily crude product suggests the presence of impurities that are depressing the melting point of your target compound. The first step is a rapid diagnostic analysis to inform your strategy.

Causality: The decision between recrystallization and chromatography hinges on two factors: the purity level of the crude material and the solubility characteristics of your target compound versus its impurities. Recrystallization is highly effective for removing small amounts of impurities from a solid that is >90% pure. Chromatography is the more powerful tool for separating components in a complex mixture with multiple, closely related byproducts, which is often the case with an oily crude.[2][3]

Diagnostic Workflow:

  • Thin-Layer Chromatography (TLC): Run a TLC of your crude oil using a standard solvent system (e.g., 30-50% Ethyl Acetate/Hexane). This will reveal the number of components. If you see one major spot and only minor, faint spots, recrystallization is a viable first step. If you see multiple spots of significant intensity, column chromatography is likely necessary.[4]

  • Solubility Screening: Take small aliquots of the crude oil and test their solubility in common recrystallization solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane/ethyl acetate mixtures).[5] If you can identify a solvent that dissolves the oil when hot but becomes cloudy or forms a precipitate upon cooling, recrystallization may be worth attempting.

The following decision tree can guide your choice:

G start Crude Oily Product tlc Perform TLC Analysis start->tlc sol_test Perform Solubility Tests start->sol_test decision Evaluate Results tlc->decision Multiple major spots? sol_test->decision Good solvent found? chromatography Proceed with Flash Column Chromatography decision->chromatography Yes recryst Attempt Recrystallization decision->recryst No, one major spot and good solvent found re_eval Re-evaluate, consider chromatography recryst->re_eval Fails or oils out re_eval->chromatography

Caption: Decision workflow for initial purification strategy.

Q2: I attempted recrystallization, but my compound "oiled out," forming a second liquid layer instead of crystals. What's happening and how do I fix it?

A2: "Oiling out" is a frustrating but solvable problem that occurs when a compound's solubility in the cooling solvent remains too high, leading to phase separation instead of crystallization.[6]

Causality: This typically happens for one of three reasons:

  • Inappropriate Solvent Choice: The solvent is too "good," meaning your compound remains highly soluble even at lower temperatures.[6]

  • Cooling Rate is Too High: Rapid cooling can cause the solution to become supersaturated too quickly, not allowing enough time for molecules to orient into a crystal lattice.[6]

  • Presence of Impurities: Impurities can disrupt crystal lattice formation, acting as a "solvent" for your compound.

Troubleshooting Protocol: Oiling Out

  • Re-heat and Add More Solvent: Heat the mixture until the oil redissolves completely, forming a homogeneous solution. Add a small amount of additional hot solvent (5-10% more volume) to ensure you are not at the saturation limit at the boiling point.

  • Slow Down the Cooling: Allow the flask to cool to room temperature very slowly. Insulate the flask by placing it in a beaker filled with hot water or covering it with an inverted beaker to create a pocket of still air.[6]

  • Scratch and Seed: Once the solution is at room temperature, gently scratch the inside surface of the flask with a glass rod at the air-liquid interface. This creates microscopic imperfections that can serve as nucleation sites.[6] If you have a pure crystal from a previous batch, add a tiny "seed crystal" to induce crystallization.[6]

  • Change the Solvent System: If the above steps fail, the solvent is likely the issue. You need a less powerful solvent or a binary solvent system.

    • Single Solvent: Choose a solvent in which your compound has lower solubility.

    • Binary Solvent: Dissolve your compound in a minimal amount of a "good" solvent (e.g., DCM, Acetone). Then, slowly add a "poor" solvent (an "anti-solvent" like Hexane or Pentane) at room temperature until the solution becomes persistently cloudy.[5] Gently warm the mixture until it becomes clear again, then allow it to cool slowly.

Solvent System Polarity Comments
Ethanol or IsopropanolPolarA good starting point for many pyrimidine thiones.[7]
Ethyl Acetate / HexaneTunableExcellent for adjusting polarity to find the sweet spot.[5]
Acetone / HexaneTunableSimilar to EtOAc/Hexane, works well when oiling out occurs.[5]
TolueneMid-PolarityGood for aromatic compounds, can promote well-ordered crystals.
ChloroformMid-PolarityMentioned in some literature preparations for recrystallization.[7]
Q3: My compound is highly polar and streaks on a silica TLC plate, making it impossible to develop a column chromatography method. What are my options?

A3: Streaking on silica gel is a classic sign of a very polar compound or strong interactions between your compound and the stationary phase. The acidic nature of silica can also cause issues with basic nitrogen heterocycles.

Causality: Streaking occurs when the compound adsorbs too strongly to the stationary phase and does not elute cleanly. This can be due to the high polarity of the thione and pyrimidine nitrogens, leading to very strong hydrogen bonding with the silica surface silanol groups.

Solutions to Improve Separation:

  • Increase Mobile Phase Polarity:

    • Your first step is to move to a more polar solvent system. If Ethyl Acetate/Hexane fails, switch to Dichloromethane (DCM)/Methanol.[8]

    • Start with 1-2% MeOH in DCM and gradually increase the MeOH concentration to 5-10%. Caution: Using more than 10% methanol with silica gel can risk dissolving the stationary phase.[8]

  • Add a Mobile Phase Modifier:

    • For Basic Compounds: If your pyrimidine-thione is basic, the acidic silica can cause strong ionic interactions. Adding a small amount of a basic modifier like triethylamine (TEA) or ammonia (e.g., 0.5-1% of the mobile phase) can neutralize the active sites on the silica, leading to sharper bands. A common system is 10% Ammonia in Methanol solution, used as a component in a DCM mobile phase.[8]

    • For Acidic Compounds: If your compound has acidic protons, adding 0.5-1% acetic acid or formic acid to the mobile phase can improve peak shape.

  • Change the Stationary Phase:

    • Alumina: Neutral or basic alumina can be an excellent alternative to silica for basic compounds.

    • Reversed-Phase (C18): For very polar, water-soluble compounds, reversed-phase chromatography is a powerful option. Here, the stationary phase is nonpolar (C18 silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).

    • HILIC: Hydrophilic Interaction Liquid Chromatography uses a polar stationary phase (like amine-bonded silica) with a reversed-phase type solvent system (high organic content). This can be highly effective for retaining and separating very polar compounds that elute too quickly in reversed-phase.[9]

G start Streaking on Silica TLC step1 Increase Eluent Polarity (e.g., 5-10% MeOH in DCM) start->step1 step2 Add Modifier to Eluent (0.5% TEA for bases 0.5% AcOH for acids) step1->step2 Still streaking end Improved Separation step1->end Resolved step3 Change Stationary Phase (Alumina, C18, HILIC) step2->step3 Still streaking step2->end Resolved step3->end Resolved

Caption: Troubleshooting workflow for poor chromatographic separation.

Q4: I am concerned about the stability of the thione group during purification. What precautions should I take to prevent degradation?

A4: This is an excellent consideration. The pyrimidine-2(1H)-thione moiety can be susceptible to degradation, primarily through oxidation. The C=S double bond can be oxidized to a sulfoxide (C=S=O) or ultimately to the corresponding pyrimidin-2-one (C=O), which would be a major impurity.

Causality: The sulfur atom in the thione group has lone pairs of electrons and is in a relatively low oxidation state, making it susceptible to attack by oxidizing agents. Air (oxygen), especially in the presence of light or trace metal catalysts, can be sufficient to cause slow oxidation.

Preventative Measures:

  • Use High-Purity, Degassed Solvents: Solvents can contain dissolved oxygen or peroxide impurities from storage. For sensitive compounds, sparging your chromatography or recrystallization solvents with an inert gas (Nitrogen or Argon) for 15-20 minutes before use can significantly reduce oxidation.

  • Work Under an Inert Atmosphere: When possible, conduct manipulations like solvent evaporation or filtration under a blanket of nitrogen.

  • Minimize Heat and Time: Avoid prolonged heating during recrystallization. For chromatography, choose a solvent system that allows for reasonably quick elution. The longer the compound is adsorbed on silica, the greater the opportunity for air-oxidation on the high-surface-area support.[10]

  • Avoid Unnecessary pH Extremes: While generally stable, strong acidic or basic conditions could potentially catalyze hydrolysis or other side reactions, depending on the other functional groups on your molecule.[11]

  • Proper Storage: Store the crude and purified material under an inert atmosphere, protected from light, and at a low temperature (e.g., in a freezer) to minimize degradation over time.

Potential Degradation Pathway Preventative Action
Oxidation (Thione to Sulfoxide/Oxone) Use degassed solvents; work under N₂/Ar; minimize purification time.
Photodegradation Protect solutions and solids from direct light (use amber vials or foil).
Acid/Base Catalyzed Hydrolysis Use neutral purification conditions unless a modifier is required for chromatography.

Detailed Experimental Protocols

Protocol 1: Systematic Recrystallization

This protocol is designed to methodically achieve pure crystals and avoid issues like oiling out.

  • Solvent Selection: Based on solubility tests, choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[12]

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot solvent required to fully dissolve the solid at the boiling point. Add the solvent in small portions, allowing the solution to return to a boil between additions.[12]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature on the benchtop, undisturbed. Rapid cooling can trap impurities.[12]

  • Induce Crystallization: If no crystals form, use a glass rod to gently scratch the inner surface of the flask at the meniscus.

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal growth has begun, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities from the crystal surfaces.[12]

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography Method Development

This protocol details the steps from TLC analysis to running a preparative column.

  • TLC Screening:

    • Dissolve a small amount of your crude material in a suitable solvent (e.g., DCM or Ethyl Acetate).

    • Spot the solution on several TLC plates.

    • Develop each plate in a different solvent system, starting with a low-polarity mixture (e.g., 10% EtOAc/Hexane) and moving to higher polarity (e.g., 30% EtOAc/Hexane, 50% EtOAc/Hexane, 5% MeOH/DCM).[8]

    • The ideal solvent system will give your target compound an Rf value of 0.2-0.3 . This provides the best balance between resolution and elution time.[10]

  • Column Preparation:

    • Choose a column size appropriate for the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude compound by weight).

    • Pack the column with silica gel as a slurry in the least polar solvent you will use. Ensure the silica bed is compact and level.

  • Sample Loading:

    • Liquid Loading: If your compound is soluble in the initial mobile phase, dissolve it in a minimal amount of this solvent and pipette it carefully onto the top of the silica bed.

    • Dry Loading: If solubility is low, dissolve your crude material in a volatile solvent (like DCM), add a small amount of silica gel, and evaporate the solvent under reduced pressure to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[4]

  • Elution:

    • Begin eluting with the solvent system identified by TLC.

    • Apply gentle air pressure to achieve a steady flow rate.

    • Collect fractions in an array of test tubes. Monitor the elution by collecting small spots from the column outflow onto a TLC plate and checking under a UV lamp.

  • Analysis and Pooling:

    • Run a TLC of the collected fractions to identify which ones contain your pure compound.

    • Combine the pure fractions in a round-bottom flask.

    • Evaporate the solvent under reduced pressure to obtain your purified pyrimidine-2(1H)-thione.

References

Technical Support Center: Chemoselective O-Alkylation of Pyrimidin-2(1H)-ones

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the chemoselective O-alkylation of pyrimidin-2(1H)-ones. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in controlling the regioselectivity of this critical transformation. Alkylation of the pyrimidinone scaffold is fundamental in drug discovery, but its ambident nucleophilic nature often leads to a mixture of N- and O-alkylated products, complicating synthesis and purification.

This document provides in-depth, experience-based answers to common questions and troubleshooting scenarios, grounded in established chemical principles.

Frequently Asked Questions (FAQs)
Q1: What makes the selective O-alkylation of pyrimidin-2(1H)-ones so challenging?

The primary challenge lies in the ambident nucleophilicity of the pyrimidin-2(1H)-one system. It exists in a tautomeric equilibrium with its aromatic isomer, 2-hydroxypyrimidine. Deprotonation with a base generates a delocalized pyrimidinate anion with two nucleophilic centers: the N1-nitrogen and the exocyclic O2-oxygen. Alkylation can occur at either site, leading to N-alkylated or O-alkylated products, respectively. Generally, N-alkylation is thermodynamically favored, while O-alkylation is the kinetically controlled product, making selective synthesis a significant hurdle.[1][2]

HSAB cluster_electrophiles Alkylating Agents (Electrophiles) cluster_products Predicted Outcome sub_anion Pyrimidinate Anion O (Hard Base) N (Soft Base) hard_E Hard Acids (e.g., R-OTf, Ag-Pyrimidinate) sub_anion:hard->hard_E Hard-Hard Interaction soft_E Soft Acids (e.g., R-I, R-Br) sub_anion:soft->soft_E Soft-Soft Interaction O_Alk O-Alkylation (Favored) hard_E->O_Alk N_Alk N-Alkylation (Favored) soft_E->N_Alk Troubleshooting_Workflow start Analyze Reaction Outcome outcome1 Problem: Predominantly N-Alkylated Product start->outcome1 outcome2 Problem: Low Conversion / No Reaction start->outcome2 outcome3 Problem: Messy Reaction / Multiple Products start->outcome3 sol1_1 Switch to 'Harder' Alkylating Agent (R-OTf, R-OTs) outcome1->sol1_1 sol2_1 Verify Base Strength & Stoichiometry (Use fresh NaH or stronger base) outcome2->sol2_1 sol3_1 Check Purity of Starting Materials outcome3->sol3_1 sol1_2 Use Silver(I) Salt (Ag₂CO₃, Ag₂O) sol1_1->sol1_2 sol1_3 Change Solvent (e.g., Toluene instead of DMF) sol1_2->sol1_3 sol1_4 Lower Reaction Temperature (Kinetic Control) sol1_3->sol1_4 sol2_2 Improve Solubility (Switch to DMF or DMSO) sol2_1->sol2_2 sol2_3 Increase Alkylating Agent Reactivity (R-Cl → R-Br → R-I) sol2_2->sol2_3 sol2_4 Increase Temperature Gradually sol2_3->sol2_4 sol3_2 Run Reaction Under Inert Atmosphere (N₂/Ar) sol3_1->sol3_2 sol3_3 Optimize Reaction Time via TLC Monitoring sol3_2->sol3_3

References

Validation & Comparative

A Comparative Guide to Validated Spectrophotometric Methods for Pyrimidine Compound Determination

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of pyrimidine compounds is a cornerstone of pharmaceutical quality control and research. This guide provides an in-depth, objective comparison of validated spectrophotometric methods for the determination of several key pyrimidine derivatives. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a robust understanding of these analytical techniques.

The Enduring Relevance of UV-Vis Spectrophotometry in Pharmaceutical Analysis

While chromatography, particularly High-Performance Liquid Chromatography (HPLC), is often considered the gold standard for pharmaceutical analysis, UV-Vis spectrophotometry remains a widely employed and valuable technique. Its enduring appeal lies in its simplicity, cost-effectiveness, rapidity, and high precision for a vast array of compounds. For routine quality control and in-process checks, a validated spectrophotometric method can offer significant advantages in terms of throughput and operational efficiency.

The fundamental principle underpinning this technique is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light passing through the solution. Pyrimidine and its derivatives, with their conjugated ring systems, are inherently strong chromophores, making them ideal candidates for UV-Vis spectrophotometric analysis.

Comparative Analysis of Validated Spectrophotometric Methods

The following sections provide a detailed comparison of validated spectrophotometric methods for several therapeutically significant pyrimidine compounds. The validation parameters presented are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for validating analytical procedures.[1]

Direct (Zero-Order) UV Spectrophotometry

This is the most straightforward application of UV-Vis spectrophotometry, where the absorbance of the analyte is measured at its wavelength of maximum absorption (λmax).

. Table 1: Comparison of Validated Zero-Order UV Spectrophotometric Methods for Pyrimidine Compounds

Compound Solvent/Medium λmax (nm) Linearity Range (µg/mL) Accuracy (% Recovery) Precision (%RSD) LOD (µg/mL) LOQ (µg/mL) Reference
5-Fluorouracil HPLC Grade Water2654-1498.06-98.51<20.2060.625[2]
Trimethoprim Methanol28510-6098.99-99.120.011-0.8910.4460.346[2][3]
Favipiravir Deionized Water22710-6099.83-100.45<0.5Not ReportedNot Reported[4][5]
Gemcitabine Distilled Water267.25-30Not Reported<2Not ReportedNot Reported[6]
Lamivudine pH 1.2 Buffer280Not Reported95-105<2Not ReportedNot Reported[7][8]
Zidovudine pH 1.2/4.5/6.8 Buffer266Not Reported95-105<2Not ReportedNot Reported[7][8]
BT10M (Novel Pyrimidine) Methanol:Acetonitrile (1:1)27550-15098.97-99.83<1.5145.2440.0[9]

Expert Insights: The choice of solvent is critical and is dictated by the solubility and stability of the analyte. For instance, the use of HPLC grade water for 5-Fluorouracil provides a green and cost-effective solvent system. Methanol is a common choice for many organic compounds like Trimethoprim due to its excellent solvating power in the UV range. The wide linearity ranges observed for these methods demonstrate their applicability for a variety of sample concentrations.

Derivative Spectrophotometry: Enhancing Specificity

Derivative spectrophotometry is a powerful tool for resolving overlapping spectral bands and eliminating matrix interference. By calculating the first or higher-order derivative of the absorbance spectrum, minor spectral features can be amplified, allowing for more selective quantification.

. Table 2: Comparison of Validated Derivative Spectrophotometric Methods for Pyrimidine Compounds

Compound Method Measurement Wavelength (nm) Linearity Range (µg/mL) Accuracy (% Recovery) Precision (%RSD) Reference
Gemcitabine Second-Order2850.50-15.0AdequateAdequate[10]
Cisapride First-Order2644-24Not Reported0.11[11]
Lamivudine & Zidovudine (Simultaneous) First-OrderLMV: 266, ZDV: 248Not ReportedLMV: 99.42, ZDV: 97.37Not Reported[12]

Expert Insights: Derivative methods are particularly advantageous when analyzing samples with complex matrices or when quantifying multiple components with overlapping spectra. The zero-crossing technique in first-derivative spectrophotometry is a common approach for the simultaneous determination of two components, as seen with Lamivudine and Zidovudine.[12]

Simultaneous Equation (Vierordt's) Method

For mixtures of two or more components with overlapping spectra, the simultaneous equation method can be employed. This involves measuring the absorbance of the mixture at the λmax of each component and solving a set of simultaneous equations.

. Table 3: Validated Simultaneous Equation Methods for Pyrimidine-Containing Formulations

Compounds Solvent Wavelengths (nm) Linearity Ranges (µg/mL) Accuracy (% Recovery) Precision (%RSD) Reference
Trimethoprim & Sulfamethoxazole Methanol271, 270TMP: 10-50, SMX: 2-10Not ReportedTMP: 1.096, SMX: 1.052[13]
Zidovudine & Lamivudine 0.1N HClZDV: 272 & 287.2, LMV: 256 & 275.2ZDV: 50-425, LMV: 50-275ZDV: 100.73±0.56, LMV: 101.86±0.68Not Reported[14]

Expert Insights: The success of the simultaneous equation method relies on the significant difference in the molar absorptivities of the components at their respective λmax values. The dual-wavelength method, a modification of the simultaneous equation method, offers improved precision by selecting two wavelengths where the interfering component has the same absorbance.[14]

Experimental Protocols: A Self-Validating System

The following protocols are presented to be self-validating, with each step designed to ensure the integrity and reproducibility of the results.

Protocol 1: Zero-Order Spectrophotometric Determination of 5-Fluorouracil

This protocol is adapted from a validated method for the determination of 5-Fluorouracil in bulk form.[2]

Instrumentation: A double beam UV-Vis spectrophotometer with 1 cm matched quartz cells.

Reagents and Solvents:

  • 5-Fluorouracil Reference Standard

  • HPLC Grade Water

Procedure:

  • Preparation of Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 5-Fluorouracil reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with HPLC grade water.

  • Preparation of Working Standard Solutions: From the stock solution, prepare a series of dilutions in HPLC grade water to obtain concentrations ranging from 4 to 14 µg/mL.

  • Wavelength Scanning and Determination of λmax: Scan the 10 µg/mL working standard solution from 400 nm to 200 nm against a blank of HPLC grade water to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Measure the absorbance of each working standard solution at the determined λmax. Plot a graph of absorbance versus concentration.

  • Sample Analysis: Prepare the sample solution at a concentration expected to fall within the linear range. Measure its absorbance at the λmax and determine the concentration from the calibration curve.

Causality Behind Choices:

  • HPLC Grade Water: Chosen for its UV transparency, low cost, and environmental friendliness.

  • Double Beam Spectrophotometer: Provides greater stability and reproducibility by simultaneously measuring the sample and blank.

  • Matched Quartz Cells: Ensures that differences in absorbance are solely due to the analyte and not variations in the optical properties of the cells.

Protocol 2: Simultaneous Determination of Trimethoprim and Sulfamethoxazole

This protocol is based on a validated simultaneous equation method.[13]

Instrumentation: A double beam UV-Vis spectrophotometer with 1 cm matched quartz cells.

Reagents and Solvents:

  • Trimethoprim Reference Standard

  • Sulfamethoxazole Reference Standard

  • Methanol (AR Grade)

Procedure:

  • Preparation of Standard Stock Solutions (100 µg/mL): Prepare separate stock solutions of Trimethoprim and Sulfamethoxazole by dissolving 10 mg of each in 100 mL of methanol.

  • Determination of λmax: Dilute each stock solution to 10 µg/mL with methanol. Scan each solution from 400 nm to 200 nm to determine the λmax for Trimethoprim (λ1) and Sulfamethoxazole (λ2).

  • Preparation of Calibration Standards: Prepare two sets of calibration standards for each drug in their respective linear ranges (e.g., Trimethoprim: 10-50 µg/mL; Sulfamethoxazole: 2-10 µg/mL).

  • Measurement of Absorptivity Values: Measure the absorbance of each standard solution at both λ1 and λ2 to determine the absorptivity values (A(1%, 1cm)) for each drug at both wavelengths.

  • Analysis of Sample Mixture: Prepare the sample solution containing both drugs. Measure the absorbance of the sample at λ1 and λ2.

  • Calculation: Use the following simultaneous equations to calculate the concentration of each drug:

    • A1 = ax1 * C_trim + ay1 * C_sulf

    • A2 = ax2 * C_trim + ay2 * C_sulf Where A1 and A2 are the absorbances of the mixture at λ1 and λ2, C_trim and C_sulf are the concentrations of Trimethoprim and Sulfamethoxazole, and ax1, ay1, ax2, and ay2 are the absorptivities of the drugs at the respective wavelengths.

Causality Behind Choices:

  • Methanol: A versatile solvent that dissolves both analytes and is transparent in the UV region of interest.

  • Simultaneous Equations: This mathematical approach allows for the resolution of the two components without the need for physical separation, saving time and resources.

Visualization of Experimental Workflows

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results start Weigh Reference Standard stock Prepare Stock Solution start->stock working Prepare Working Standards stock->working scan Determine λmax working->scan sample Prepare Sample Solution measure Measure Sample Absorbance sample->measure calibrate Generate Calibration Curve scan->calibrate calculate Calculate Concentration calibrate->calculate measure->calculate validate Validate Method calculate->validate

Caption: A generalized workflow for a validated spectrophotometric method.

simultaneous_equation_workflow cluster_prep Standard Preparation cluster_lambda Wavelength Determination cluster_absorptivity Absorptivity Determination cluster_sample Sample Analysis stock_a Stock Solution (Drug A) scan_a Scan Drug A for λmax1 stock_a->scan_a stock_b Stock Solution (Drug B) scan_b Scan Drug B for λmax2 stock_b->scan_b measure_a Measure Absorbance of Drug A at λmax1 & λmax2 scan_a->measure_a measure_b Measure Absorbance of Drug B at λmax1 & λmax2 scan_b->measure_b calculate Solve Simultaneous Equations measure_a->calculate measure_b->calculate sample_prep Prepare Sample Mixture sample_measure Measure Sample Absorbance at λmax1 & λmax2 sample_prep->sample_measure sample_measure->calculate

Caption: Workflow for the simultaneous determination of two compounds.

Comparison with Alternative Methods: HPLC

While UV-Vis spectrophotometry is a powerful tool, it is essential to understand its performance in the context of other analytical techniques, primarily HPLC.

. Table 4: Comparative Performance: UV-Vis Spectrophotometry vs. HPLC for Favipiravir

Parameter UV-Vis Spectrophotometry HPLC Reference
Linearity Range (µg/mL) 10-6010-60[4][5]
Correlation Coefficient (r²) >0.999>0.999[4][5]
Accuracy (% Recovery) 99.83-100.4599.57-100.10[4][5]
Precision (%RSD) <0.5Not Reported[4][5]
Specificity Good (for pure substance)Excellent (separation-based)[4][5]
Analysis Time RapidLonger[4][5]
Cost LowHigh[4][5]

Expert Insights: For the determination of Favipiravir, both UV-Vis spectrophotometry and HPLC demonstrate excellent linearity, accuracy, and precision.[4][5] HPLC offers superior specificity due to its ability to physically separate the analyte from excipients and degradation products. However, for routine analysis of the bulk drug or simple formulations, the speed and cost-effectiveness of UV-Vis spectrophotometry make it a highly attractive alternative.

Conclusion

Validated UV-Vis spectrophotometric methods provide a reliable, efficient, and economical means for the quantitative determination of a wide range of pyrimidine compounds. The choice between direct, derivative, or simultaneous equation methods depends on the specific analytical challenge, including the complexity of the sample matrix and the presence of interfering substances. By understanding the principles behind these methods and adhering to rigorous validation protocols, researchers and analysts can confidently employ spectrophotometry for routine quality control and research applications.

References

A Comparative Analysis of the Cytotoxicity of 4-(4-Methoxyphenyl)pyrimidin-2-ol Enantiomers: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the cytotoxic effects of the (R)- and (S)-enantiomers of 4-(4-Methoxyphenyl)pyrimidin-2-ol. As the significance of stereochemistry in drug efficacy and safety becomes increasingly apparent, this document serves as a technical resource for researchers, scientists, and professionals in drug development. We will delve into the rationale behind the experimental design, provide detailed protocols, and present a comparative analysis of the cytotoxic profiles of these enantiomers against the A549 human non-small cell lung cancer cell line.

The Critical Role of Chirality in Pharmacology

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug design and development. Enantiomers, the individual mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. This is due to the stereospecific nature of biological macromolecules, such as enzymes and receptors, which often interact preferentially with one enantiomer over the other. The tragic case of thalidomide, where one enantiomer was sedative while the other was teratogenic, serves as a stark reminder of the importance of studying the biological activities of individual enantiomers. Therefore, a thorough understanding of the cytotoxic effects of each enantiomer of a potential therapeutic agent is paramount for developing safer and more effective drugs.

Experimental Design and Rationale

The central objective of this study is to ascertain whether the cytotoxic effects of this compound are enantioselective. Pyrimidine derivatives are a well-established class of compounds with a broad range of biological activities, including anticancer properties. Many of these compounds exert their effects by inhibiting kinases involved in cell proliferation and survival signaling pathways. Given that the kinase ATP-binding pocket is a chiral environment, it is plausible that the two enantiomers of our target compound will exhibit differential binding and, consequently, different levels of cytotoxicity.

For this investigation, the A549 human non-small cell lung cancer cell line was selected as the in vitro model. A549 cells are a widely used and well-characterized line, making them a suitable choice for cytotoxicity screening.[1][2][3] The cytotoxic effects will be quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable and widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4][5][6]

The overall experimental workflow is depicted in the diagram below:

G cluster_synthesis Synthesis & Separation cluster_cell_culture Cell Culture cluster_treatment Treatment & Assay cluster_analysis Data Analysis synthesis Synthesis of Racemic This compound separation Chiral HPLC Separation of Enantiomers synthesis->separation treatment Treatment with (R)- and (S)-Enantiomers separation->treatment culture A549 Cell Culture seeding Cell Seeding in 96-well Plates culture->seeding seeding->treatment mtt_assay MTT Assay treatment->mtt_assay data_acquisition Absorbance Reading mtt_assay->data_acquisition ic50 IC50 Determination data_acquisition->ic50

Figure 1: Overall experimental workflow for comparing the cytotoxicity of the enantiomers.

Methodologies

Synthesis of Racemic this compound

The synthesis of the racemic compound can be achieved through a multi-step process adapted from established methods for pyrimidine synthesis. A plausible synthetic route is outlined below:

G reactant1 4-Methoxyacetophenone intermediate1 Ethyl 2,4-dioxo-4-(4-methoxyphenyl)butanoate reactant1->intermediate1  NaOEt, EtOH   reactant2 Diethyl oxalate reactant2->intermediate1 product Racemic this compound intermediate1->product  NaOEt, EtOH   reactant3 Urea reactant3->product

Figure 2: Proposed synthetic pathway for racemic this compound.

Protocol:

  • Step 1: Claisen Condensation. To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add 4-methoxyacetophenone and diethyl oxalate. Reflux the mixture to yield ethyl 2,4-dioxo-4-(4-methoxyphenyl)butanoate.

  • Step 2: Cyclocondensation. To the resulting butanoate, add urea and a solution of sodium ethoxide in ethanol. Reflux the mixture to facilitate the cyclocondensation reaction, forming the pyrimidin-2-ol ring.

  • Purification. The crude product is then purified by recrystallization to obtain the racemic this compound.

Chiral Separation of Enantiomers

The separation of the (R)- and (S)-enantiomers is a critical step and can be achieved using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

Protocol:

  • Column Selection: A chiral column, such as one based on derivatized cellulose or amylose (e.g., Chiralcel® OD-H or Chiralpak® AD-H), is selected.

  • Mobile Phase Optimization: A mobile phase consisting of a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol) is used. The ratio of the solvents is optimized to achieve baseline separation of the two enantiomers.

  • Detection: The separated enantiomers are detected using a UV detector at a wavelength where the compound exhibits maximum absorbance.

  • Fraction Collection: The fractions corresponding to each enantiomeric peak are collected separately.

  • Purity and Configuration Analysis: The enantiomeric purity of the collected fractions is confirmed by re-injecting them into the chiral HPLC system. The absolute configuration of each enantiomer would ideally be determined using techniques such as X-ray crystallography or by comparison to a stereochemically defined standard.

Cell Culture and Maintenance

The A549 human lung carcinoma cell line is cultured under standard conditions to ensure healthy and reproducible cell populations for the cytotoxicity assay.[1][7]

Protocol:

  • Culture Medium: A549 cells are maintained in F-12K Medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Incubation: Cells are incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: When the cells reach 80-90% confluency, they are passaged using trypsin-EDTA to detach them from the culture flask. The cells are then re-seeded at a lower density for continued growth.

Cytotoxicity Assay (MTT Assay)

The MTT assay is performed to determine the concentration at which each enantiomer inhibits 50% of cell growth (IC50).[4][8][9]

Protocol:

  • Cell Seeding: A549 cells are seeded into 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium and allowed to attach overnight.

  • Compound Treatment: The following day, the medium is replaced with fresh medium containing serial dilutions of the (R)- and (S)-enantiomers (e.g., from 0.1 µM to 100 µM). A vehicle control (DMSO) and a blank (medium only) are also included.

  • Incubation: The plates are incubated for 48 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Comparative Cytotoxicity Data

The following table presents hypothetical IC50 values for the (R)- and (S)-enantiomers of this compound against the A549 cell line.

CompoundIC50 (µM) on A549 cells
(R)-4-(4-Methoxyphenyl)pyrimidin-2-ol15.2 ± 1.8
(S)-4-(4-Methoxyphenyl)pyrimidin-2-ol85.7 ± 5.3
Racemic this compound32.5 ± 3.1

Discussion and Interpretation of Results

The hypothetical results presented in the table above demonstrate a significant difference in the cytotoxic activity of the two enantiomers. The (R)-enantiomer exhibits a considerably lower IC50 value (15.2 µM) compared to the (S)-enantiomer (85.7 µM), indicating that the (R)-enantiomer is significantly more potent in inhibiting the growth of A549 cells. The racemic mixture shows an intermediate IC50 value (32.5 µM), which is consistent with it being a 1:1 mixture of the more active (R)-enantiomer and the less active (S)-enantiomer.

This enantioselective cytotoxicity strongly suggests a specific interaction with a chiral biological target. As previously mentioned, many pyrimidine-based compounds are known to be kinase inhibitors. The differential activity of the enantiomers could be attributed to a more favorable binding of the (R)-enantiomer to the ATP-binding site of a key kinase involved in A549 cell proliferation.

A potential signaling pathway that could be targeted is the EGFR (Epidermal Growth Factor Receptor) pathway, which is often dysregulated in non-small cell lung cancer.

G EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation R_enantiomer (R)-Enantiomer R_enantiomer->EGFR Inhibition

Figure 3: A simplified representation of the EGFR signaling pathway and the putative inhibitory action of the more potent (R)-enantiomer.

The higher potency of the (R)-enantiomer highlights the importance of chiral separation in drug development. Administering the racemic mixture would result in a higher overall dose to achieve the desired therapeutic effect, while also exposing the patient to the less active and potentially off-target effects of the (S)-enantiomer.

Conclusion

This guide has outlined a comprehensive approach to comparing the cytotoxicity of the enantiomers of this compound. The provided methodologies for synthesis, chiral separation, and in vitro cytotoxicity testing offer a robust framework for such investigations. The hypothetical data clearly illustrates the potential for significant enantioselective differences in biological activity. These findings underscore the critical need for the early-stage evaluation of individual enantiomers in the drug discovery pipeline to identify the more potent and potentially safer eutomer for further development. Future studies should focus on elucidating the precise molecular mechanism of action and confirming the observed enantioselective cytotoxicity in more complex in vivo models.

References

A Comparative Analysis of 4-(4-Methoxyphenyl)pyrimidin-2-ol as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors.[1][2] Its versatile nature allows for strategic functionalization to achieve high potency and selectivity against various kinase targets, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[3][4] This guide introduces 4-(4-Methoxyphenyl)pyrimidin-2-ol, a novel synthetic compound, and provides a comparative study against established kinase inhibitors.

Recent studies on structurally related 4-methoxyphenyl pyrimidine derivatives have revealed promising inhibitory activity against key oncogenic kinases, particularly Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5][6] These receptors are pivotal in tumor growth, proliferation, and angiogenesis.[1] Based on this precedent, this guide will present a hypothetical, yet scientifically grounded, comparative analysis of this compound against the well-characterized kinase inhibitors, Erlotinib (an EGFR inhibitor) and Sorafenib (a multi-kinase inhibitor targeting VEGFR-2, PDGFR, and Raf kinases).[3][5]

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the potential of this compound and providing detailed experimental protocols for its evaluation.

Mechanism of Action: A Structural Perspective

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental mechanism in signal transduction.[7][8] The majority of kinase inhibitors are designed to be ATP-competitive, binding to the ATP-binding pocket of the kinase domain and preventing phosphorylation.[9]

The structural features of this compound, particularly the pyrimidin-2-ol core, suggest its potential to act as a hinge-binder, forming crucial hydrogen bonds with the kinase hinge region, a common characteristic of many Type I kinase inhibitors. The 4-methoxyphenyl substituent can be hypothesized to occupy a hydrophobic pocket within the kinase domain, contributing to binding affinity and selectivity.

Erlotinib functions as a reversible, ATP-competitive inhibitor of the EGFR tyrosine kinase.[3] Sorafenib , on the other hand, is a multi-kinase inhibitor that targets several serine/threonine and receptor tyrosine kinases, including VEGFR-2, PDGFR, and RAF kinases, by binding to the ATP-binding site in their active conformation.[5]

The following signaling pathway diagram illustrates the potential points of intervention for these inhibitors.

Caption: Simplified signaling pathway of receptor tyrosine kinases and points of inhibition.

Comparative Experimental Data (Hypothetical)

To provide a framework for evaluation, the following tables present hypothetical data from a series of standard assays comparing this compound with Erlotinib and Sorafenib.

Table 1: In Vitro Kinase Inhibitory Activity (IC50 values)
CompoundEGFR (nM)VEGFR-2 (nM)PDGFRβ (nM)c-RAF (nM)
This compound 85120>10,000>10,000
Erlotinib 2>10,000>10,000>10,000
Sorafenib 902056

This data suggests that this compound may act as a dual inhibitor of EGFR and VEGFR-2, with a preference for EGFR, while exhibiting greater selectivity than the multi-kinase inhibitor Sorafenib.

Table 2: Anti-proliferative Activity in Cancer Cell Lines (GI50 values)
CompoundA549 (NSCLC, EGFR wt) (µM)HCT116 (Colon, KRAS mut) (µM)MCF-7 (Breast, ER+) (µM)
This compound 7.515.210.8
Erlotinib 10.1>5025.6
Sorafenib 5.86.58.2

The hypothetical GI50 values indicate that this compound possesses broad anti-proliferative activity, comparable to Sorafenib and potentially more potent than Erlotinib in certain cell lines.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Kinase Inhibition Assay

This protocol outlines a general fluorescence-based assay to determine the IC50 values of the test compounds against target kinases.[7][10]

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions Start->Prepare_Reagents Dispense_Inhibitor Dispense Serial Dilutions of Inhibitor to Plate Prepare_Reagents->Dispense_Inhibitor Add_Kinase Add Kinase to Wells Dispense_Inhibitor->Add_Kinase Incubate_1 Incubate at RT (10 min) Add_Kinase->Incubate_1 Initiate_Reaction Add ATP/Substrate Mix to Initiate Reaction Incubate_1->Initiate_Reaction Incubate_2 Incubate at 30°C (60 min) Initiate_Reaction->Incubate_2 Stop_Reaction Add Detection Reagent (e.g., ADP-Glo™) Incubate_2->Stop_Reaction Incubate_3 Incubate at RT (40 min) Stop_Reaction->Incubate_3 Read_Plate Read Luminescence Incubate_3->Read_Plate Analyze_Data Calculate IC50 Values Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare stock solutions of the test compounds in DMSO. Serially dilute the compounds in assay buffer to achieve the desired concentration range. Prepare solutions of the target kinase, substrate peptide, and ATP in assay buffer.

  • Assay Plate Preparation: Add the serially diluted compounds to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase Reaction: Add the kinase solution to each well and incubate for 10 minutes at room temperature.

  • Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Stop the reaction and detect kinase activity using a suitable method, such as the ADP-Glo™ Kinase Assay, which measures ADP production as a luminescent signal.[11]

  • Data Analysis: Measure the luminescence using a plate reader. The IC50 values are calculated by fitting the data to a four-parameter logistic curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[13]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[14][15]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or SDS-HCl solution) to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Western Blot Analysis of Signaling Pathways

Western blotting can be used to assess the phosphorylation status of key proteins in signaling pathways downstream of the targeted kinases.[16][17]

Step-by-Step Methodology:

  • Cell Lysis: Treat cells with the inhibitors for a specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[17]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[18]

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[16][19]

  • Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated and total forms of target proteins (e.g., p-EGFR, EGFR, p-ERK, ERK).

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.[17][18]

  • Analysis: Quantify the band intensities to determine the effect of the inhibitors on protein phosphorylation.

Conclusion and Future Directions

The hypothetical data presented in this guide suggests that this compound is a promising scaffold for the development of novel kinase inhibitors. Its potential dual activity against EGFR and VEGFR-2, coupled with a favorable selectivity profile, warrants further investigation.

Future studies should focus on:

  • Synthesis and confirmation of the structure of this compound.

  • Comprehensive in vitro kinase profiling to elucidate its full spectrum of targets.

  • In vivo efficacy studies in relevant animal models of cancer.

  • Structure-activity relationship (SAR) studies to optimize the potency and selectivity of this chemical series.

This guide provides a robust framework for the initial evaluation of this compound and serves as a testament to the ongoing importance of the pyrimidine core in the discovery of next-generation targeted therapies.

References

A Head-to-Head Comparison of Pyrazole and Pyrimidine Scaffolds as EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Two Foundational Heterocycles in Cancer Drug Discovery

Introduction: The Central Role of EGFR and Small Molecule Scaffolds

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] In numerous cancers, including non-small cell lung cancer (NSCLC) and breast cancer, aberrant EGFR signaling due to overexpression or mutation drives uncontrolled tumor growth.[1][2][3][4] This has established EGFR as a critical therapeutic target. Small molecule Tyrosine Kinase Inhibitors (TKIs) that compete with ATP at the kinase's catalytic site have revolutionized the treatment of EGFR-driven cancers.[5][6]

At the heart of these inhibitors lie specific chemical structures, or "scaffolds," that provide the foundational framework for binding to the target. Among the most successful are nitrogen-containing heterocycles, which are adept at forming key interactions within the ATP-binding pocket. This guide provides a direct, in-depth comparison of two such powerhouse scaffolds: pyrimidine and pyrazole . We will dissect their respective contributions to EGFR inhibition, compare their structure-activity relationships, and provide the experimental context necessary for researchers in the field of drug development.

The Pyrimidine Scaffold: A Clinically Validated Powerhouse

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is arguably the most successful scaffold in the history of EGFR inhibitor development.[2][3] Its structure is inherently suited to mimic the adenine base of ATP, allowing it to serve as an effective "anchor" within the kinase hinge region. This has led to the development of multiple generations of FDA-approved drugs.

Generations of Pyrimidine-Based EGFR Inhibitors:

  • First-Generation (Reversible): While technically based on a fused quinazoline scaffold (a pyrimidine ring fused to a benzene ring), drugs like Gefitinib and Erlotinib validated the core principle. They bind reversibly to the ATP pocket and are most effective against tumors harboring activating mutations like L858R and exon 19 deletions.[6][7]

  • Second-Generation (Irreversible): Drugs like Afatinib and Dacomitinib (also quinazoline-based) introduced an electrophilic group (an acrylamide moiety) to form a covalent, irreversible bond with a cysteine residue (Cys797) in the active site. This provided more sustained inhibition but often came with increased toxicity due to inhibition of wild-type (WT) EGFR.[8]

  • Third-Generation (Mutant-Selective, Irreversible): The true potential of the pyrimidine scaffold is exemplified by Osimertinib .[9] This mono-anilino-pyrimidine was rationally designed to selectively target the T790M "gatekeeper" resistance mutation, which emerges after treatment with first-generation TKIs, while sparing WT EGFR.[10][11] Its acrylamide "warhead" ensures irreversible binding to Cys797, and its unique structure grants it over 200-fold selectivity for T790M/L858R mutants over WT EGFR.[9][10]

Structure-Activity Relationship (SAR) of Pyrimidine Inhibitors

The success of pyrimidine-based inhibitors hinges on key substitutions:

  • C2 and C4 Positions: These positions are critical for interaction with the solvent front and the hinge region of the kinase. In Osimertinib, the C2 position is attached to a substituted aniline moiety containing the reactive acrylamide group, while the C4 position bears an indole group that occupies a hydrophobic pocket.[12][13]

  • C5 Position: Substitution at this position can be used to fine-tune solubility, cell permeability, and selectivity.

The EGFR signaling cascade, which these inhibitors disrupt, is a central pathway in cell growth and proliferation.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 Autophosphorylation recruits PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Ligand EGF Ligand Ligand->EGFR Binds & Dimerizes Inhibitor Pyrimidine/Pyrazole Inhibitor Inhibitor->EGFR Blocks ATP Binding Site Binding_Modes cluster_pyrimidine Pyrimidine Scaffold Binding cluster_pyrazole Pyrazole Scaffold Binding P_Scaffold Pyrimidine Ring P_Hinge Met793 (Hinge) P_Scaffold->P_Hinge H-Bond P_Pocket Hydrophobic Pocket P_Scaffold->P_Pocket Substituent Interaction Z_Scaffold Pyrazole Ring Z_Hinge Met793 (Hinge) Z_Scaffold->Z_Hinge H-Bond Z_Pocket Hydrophobic Pocket Z_Scaffold->Z_Pocket Substituent Interaction Title General Binding Modes in EGFR ATP Pocket Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis A 1. Serially Dilute Test Compound D 4. Add Compound + Enzyme to Plate A->D B 2. Prepare 2X EGFR Enzyme B->D C 3. Prepare 2X Substrate/ATP Mix F 6. Add Substrate/ATP (Start Reaction) C->F E 5. Pre-incubate D->E E->F G 7. Incubate F->G H 8. Add HTRF Detection Reagents G->H I 9. Incubate H->I J 10. Read Plate I->J K 11. Calculate IC50 J->K

References

A Methodological Guide to Efficacy Comparison: Evaluating Investigational Agent 4-(4-Methoxyphenyl)pyrimidin-2-ol Against Standard-of-Care Chemotherapy in Colorectal Cancer

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: As of the latest literature review, 4-(4-Methoxyphenyl)pyrimidin-2-ol is not an established anticancer agent with publicly available preclinical or clinical efficacy data. Therefore, this guide is presented as a rigorous, methodological framework for how a novel pyrimidine derivative, hereafter referred to as "Investigational Compound X," would be evaluated against a standard-of-care regimen for colorectal cancer (CRC). This document serves as an in-depth guide for researchers and drug development professionals on the logical and experimental workflow required for such a comparison.

Introduction and Strategic Rationale

The preclinical evaluation of any new chemical entity with therapeutic potential is a multi-stage process designed to de-risk its progression into clinical trials. A critical component of this evaluation is benchmarking its efficacy against the existing standard of care (SoC). This not only establishes a baseline for therapeutic potential but also identifies opportunities for synergistic combinations or superior efficacy in specific patient populations.

Colorectal cancer remains a leading cause of cancer-related mortality worldwide. The foundational chemotherapy regimen for metastatic CRC is FOLFOX , a combination of 5-Fluorouracil (5-FU), leucovorin, and oxaliplatin.[1][2] 5-FU is a pyrimidine analog that inhibits thymidylate synthase, thereby disrupting DNA synthesis and repair.[3][4][5] Oxaliplatin is a platinum-based drug that forms DNA adducts, leading to cell death.[6][7] Any novel agent, such as the hypothetical Investigational Compound X, must demonstrate a compelling advantage over this established and potent combination.

Pyrimidine derivatives, the chemical class of Compound X, have a rich history in oncology, suggesting a plausible, though unconfirmed, mechanism of action related to the disruption of nucleic acid metabolism or kinase signaling.[8][9] This guide will outline the necessary in vitro and in vivo studies to rigorously test this hypothesis and compare its efficacy directly with the components of the FOLFOX regimen.

The overall experimental strategy is designed to answer three fundamental questions:

  • Does Compound X exhibit cytotoxic activity against colorectal cancer cells?

  • Is its single-agent efficacy comparable or superior to standard-of-care agents (5-FU, Oxaliplatin)?

  • How does Compound X perform in a more complex, biologically relevant in vivo tumor model?

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption { label="Overall workflow for preclinical efficacy comparison."; fontcolor="#5F6368"; fontsize=12; } dot

In Vitro Efficacy Assessment: The Foundational Screen

The first step is to determine if Compound X has direct cytotoxic or growth-inhibitory effects on CRC cells. This is achieved using a panel of well-characterized human colorectal cancer cell lines.

Causality Behind Experimental Choices:

  • Why a Cell Line Panel? Colorectal cancer is a heterogeneous disease. Using multiple cell lines (e.g., HCT-116, HT-29, LoVo) accounts for different genetic backgrounds (e.g., KRAS/BRAF mutations, microsatellite instability status) and ensures the observed effects are not specific to a single, idiosyncratic model.

  • Why XTT over MTT? Both MTT and XTT assays measure cell viability by assessing metabolic activity.[10] However, the XTT assay produces a water-soluble formazan product, eliminating the need for a solubilization step that is required in the MTT assay.[10][11] This simplifies the protocol, reduces potential errors, and makes it more suitable for high-throughput screening.[10][12]

Comparative Data: IC50 Determination

The half-maximal inhibitory concentration (IC50) is the primary metric for quantifying a drug's potency. The table below illustrates how data from these experiments would be structured for comparison.

Cell LineCompound X (IC50, µM)5-Fluorouracil (IC50, µM)Oxaliplatin (IC50, µM)
HCT-116[Experimental Value][Experimental Value][Experimental Value]
HT-29[Experimental Value][Experimental Value][Experimental Value]
LoVo[Experimental Value][Experimental Value][Experimental Value]
Table 1: Hypothetical IC50 values for Compound X and standard-of-care agents across a panel of CRC cell lines after 72-hour exposure. Lower values indicate higher potency.
Experimental Protocol: XTT Cell Viability Assay

This protocol provides a self-validating system for assessing cell viability.

  • Cell Seeding: Plate CRC cells in 96-well microplates at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere for 24 hours in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of Compound X, 5-FU, and Oxaliplatin. Treat the cells and include vehicle-only (e.g., 0.1% DMSO) and untreated controls. Incubate for 72 hours.

  • Reagent Preparation: Shortly before use, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.[11]

  • XTT Addition & Incubation: Add 50 µL of the activated XTT solution to each well. Incubate the plate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the XTT tetrazolium salt to a colored formazan product.[10]

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 450-500 nm. A reference wavelength between 630-690 nm should be used to subtract background noise.[10]

  • Data Analysis: Convert absorbance values to percent viability relative to the vehicle-treated control wells. Plot the dose-response curves and calculate the IC50 values using non-linear regression analysis.

Delving into Mechanism: How Standard-of-Care Drugs Work

Understanding the established mechanisms of 5-FU and Oxaliplatin provides a framework for investigating Compound X.

dot graph "SoC_Mechanisms" { layout=dot; rankdir="LR"; bgcolor="transparent"; node [shape=box, style="rounded,filled", fontcolor="#202124"]; edge [color="#5F6368"];

} caption { label="Mechanisms of action for 5-Fluorouracil and Oxaliplatin."; fontcolor="#5F6368"; fontsize=12; } dot

As shown, 5-FU ultimately blocks the production of thymidine, a crucial DNA building block, leading to "thymineless death" in rapidly dividing cancer cells.[4][13] Oxaliplatin, by contrast, physically damages DNA by creating cross-links that stall replication and trigger programmed cell death (apoptosis).[6][14][15] Further mechanistic studies, such as cell cycle analysis and apoptosis assays (e.g., Annexin V staining), would be necessary to determine if Compound X acts via a similar or novel pathway.

In Vivo Efficacy: The Preclinical Proving Ground

Positive in vitro data is a prerequisite, but efficacy in a living organism is the critical test. The cell line-derived xenograft (CDX) model is a standard and robust initial platform for this assessment.[16][17]

Causality Behind Experimental Choices:

  • Why a Xenograft Model? In a CDX model, human cancer cells (like HCT-116) are implanted into immunodeficient mice.[18] This allows the human tumor to grow without being rejected by the mouse's immune system. While this model lacks a functional immune system, it is ideal for assessing the direct cytotoxic effects of a chemotherapeutic agent on a human tumor.[18][19] For testing immunotherapies, a syngeneic model (mouse tumor in an immunocompetent mouse) would be required.[18][20]

  • Why HCT-116? This cell line is widely used, grows reliably as a xenograft, and allows for consistency and comparison with a large body of existing literature.

Experimental Protocol: Colorectal Cancer CDX Model
  • Cell Implantation: Subcutaneously implant HCT-116 cells mixed with Matrigel into the flank of immunodeficient mice (e.g., NOD-SCID or Athymic Nude).

  • Tumor Growth & Randomization: Monitor tumor growth using caliper measurements. Once tumors reach a mean volume of 100-150 mm³, randomize the animals into treatment cohorts (n=8-10 mice per group).

  • Treatment Regimens:

    • Group 1 (Vehicle Control): Administer the drug vehicle on the same schedule as the treatment groups.

    • Group 2 (Compound X): Administer Compound X at a predetermined dose and schedule (e.g., daily oral gavage).

    • Group 3 (FOLFOX): Administer the standard-of-care FOLFOX regimen (intravenous or intraperitoneal injection) on its clinically relevant schedule.

  • Monitoring: Measure tumor volumes 2-3 times per week. Monitor animal body weight and overall health as a measure of toxicity.

  • Endpoint Analysis: The study is concluded when tumors in the vehicle control group reach a predetermined size (e.g., 1500 mm³). Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

Comparative Data: Tumor Growth Inhibition

The primary endpoint is TGI, which quantifies the treatment's effect on slowing tumor growth.

Treatment GroupMean Tumor Volume at Endpoint (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control1520 ± 180--2%
Compound X (50 mg/kg)[Experimental Value][Calculated Value][Experimental Value]
FOLFOX[Experimental Value][Calculated Value][Experimental Value]
Table 2: Hypothetical results from an in vivo xenograft study. TGI is calculated as: [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100. Body weight change is a key indicator of treatment tolerance.

Conclusion and Future Directions

This guide outlines the foundational workflow for comparing a novel agent, such as the hypothetical Investigational Compound X, against the standard-of-care FOLFOX regimen in colorectal cancer. The in vitro assays provide initial data on potency and mechanism, while the in vivo xenograft model offers a more clinically relevant assessment of efficacy and tolerability.

A "Go" decision for further development would require Compound X to demonstrate one of the following:

  • Superior single-agent efficacy: A significantly higher TGI value compared to FOLFOX with a comparable or improved safety profile.

  • Comparable efficacy with a superior safety profile: Similar TGI but with significantly less toxicity (e.g., less body weight loss).

  • Synergy with standard of care: A future study showing that the combination of Compound X and FOLFOX is superior to either agent alone.

Should the data prove promising, subsequent steps would involve testing in more advanced models, such as patient-derived xenograft (PDX) models which better retain the heterogeneity of human tumors, and conducting detailed pharmacokinetic and toxicology studies to prepare for a potential Investigational New Drug (IND) application.[21][22]

References

A Comprehensive Guide to Assessing the Selectivity of Novel Ligands for Dopamine D5 over D1 Receptors: A Case Study with 4-(4-Methoxyphenyl)pyrimidin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a robust framework for researchers, neuropharmacologists, and drug development professionals to comprehensively evaluate the selectivity of novel chemical entities for the dopamine D5 receptor (D5R) over the highly homologous D1 receptor (D1R). Due to the structural similarity between these D1-like receptors, achieving selectivity is a significant challenge, yet it holds the key to unlocking novel therapeutic strategies for neurological and psychiatric disorders with a more refined mechanism of action.[1][2] We will use the hypothetical compound, 4-(4-Methoxyphenyl)pyrimidin-2-ol, as a working example to illustrate the necessary experimental cascade, from initial in vitro binding to functional assays and in vivo validation.

The D1-Like Receptor Landscape: A Rationale for Selectivity

The D1 and D5 receptors are members of the D1-like family of dopamine receptors, both of which are G-protein coupled receptors (GPCRs) that canonically couple to the Gαs/olf subunit.[3][4] This coupling stimulates the activity of adenylyl cyclase, leading to an increase in the intracellular second messenger cyclic adenosine monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA).[5][6] This signaling cascade is fundamental to regulating neuronal excitability, gene expression, and synaptic plasticity.[3]

Despite sharing this primary signaling pathway, D1 and D5 receptors exhibit distinct anatomical distributions and have been implicated in different physiological and pathological processes. D1 receptors are the most abundant dopamine receptor subtype in the central nervous system, with high expression in the striatum, nucleus accumbens, and prefrontal cortex, playing critical roles in motor control, reward, and cognition.[5][7] D5 receptors, while less abundant, are prominently expressed in the hippocampus and parafascicular nucleus of the thalamus and are linked to decision-making, memory, and attention.[5][6] The ability to selectively modulate D5 receptors could therefore offer therapeutic benefits while minimizing the on-target side effects associated with broad D1/D5 activation.

Gs_Signaling_Pathway cluster_membrane Cell Membrane D1R D1/D5 Receptor G_protein Gαs/olf D1R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Stimulates Dopamine Dopamine or Agonist Ligand Dopamine->D1R Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates Targets

Fig. 1: Canonical Gαs signaling pathway for D1/D5 receptors.

Part 1: In Vitro Characterization: Binding Affinity and Functional Potency

The initial assessment of selectivity begins with a rigorous in vitro pharmacological profiling campaign. This two-step process first quantifies the binding affinity of the test compound at each receptor and then measures its functional effect (i.e., agonist or antagonist activity).

Radioligand Binding Assays: Quantifying Affinity (Ki)

Competitive radioligand binding assays are the gold standard for determining the affinity of an unlabeled compound for a receptor.[8] The principle involves incubating a fixed concentration of a radiolabeled ligand (which binds specifically to the receptor) with increasing concentrations of the unlabeled test compound. The test compound competes for the binding site, displacing the radioligand. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Causality Behind Experimental Choices:

  • Receptor Source: Using membranes from cell lines (e.g., HEK293 or CHO) stably transfected with human D1 or D5 receptors ensures a clean and specific system, avoiding the confounding presence of other receptor subtypes found in native tissue preparations.

  • Radioligand Selection: A D1-like selective radioligand such as [³H]SCH 23390 is ideal.[9] It binds with high affinity to both D1 and D5 receptors, making it suitable for competitive displacement assays for both targets.[10]

  • Assay Conditions: Conditions must be optimized to ensure equilibrium is reached and that non-specific binding is minimized. This is a self-validating aspect of the protocol; saturation binding experiments should first be performed with the radioligand alone to determine its dissociation constant (Kd) and the receptor density (Bmax) in the membrane preparation, confirming the validity of the assay system before proceeding with competitive assays.[8][11]

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis node_prep Prepare cell membranes (HEK293-hD1R & HEK293-hD5R) node_incubate Incubate membranes with fixed [³H]SCH 23390 & varying concentrations of test compound node_prep->node_incubate node_ligand Prepare serial dilutions of This compound node_ligand->node_incubate node_separate Separate bound from free radioligand via rapid vacuum filtration node_incubate->node_separate node_count Quantify bound radioactivity using liquid scintillation counting node_separate->node_count node_plot Plot % Inhibition vs. [Compound] node_count->node_plot node_calc Calculate IC50 and convert to Ki using Cheng-Prusoff equation node_plot->node_calc

Fig. 2: Experimental workflow for radioligand binding assays.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Homogenize HEK293 cells expressing either human D1 or D5 receptors in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2). Centrifuge the homogenate, discard the supernatant, and resuspend the membrane pellet in fresh buffer. Determine protein concentration using a BCA or Bradford assay.

  • Assay Setup: In a 96-well plate, add in order:

    • Assay buffer.

    • Increasing concentrations of the test compound (this compound) or a reference compound (e.g., SCH 23390).

    • A fixed concentration of [³H]SCH 23390 (typically at its Kd value).

    • Diluted cell membranes (e.g., 10-20 µg protein/well).

    • For non-specific binding (NSB) wells, add a high concentration of a non-radiolabeled ligand (e.g., 10 µM unlabeled SCH 23390) instead of the test compound.

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly harvest the samples onto glass fiber filters (e.g., GF/B) using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the formula: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 1: Comparative Binding Affinities (Ki, nM) at D1 and D5 Receptors

CompoundKi (nM) at D1 ReceptorKi (nM) at D5 ReceptorSelectivity Ratio (Ki D1 / Ki D5)Reference
This compound Experimental ValueExperimental ValueCalculated ValueN/A
SCH 23390 (Non-selective Antagonist)0.20.3~0.67[10]
SKF 83566 (D1-like Antagonist)0.83.2~0.25[12]

A selectivity ratio > 1 indicates selectivity for the D5 receptor.

cAMP Functional Assays: Determining Agonism vs. Antagonism

A high binding affinity does not reveal the functional consequence of the ligand-receptor interaction. Functional assays are essential to determine if the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor from being activated by an agonist), or a partial agonist. For D1/D5 receptors, which couple to Gαs, measuring changes in intracellular cAMP is the most direct functional readout.[4][13]

Causality Behind Experimental Choices:

  • Assay Technology: Modern cAMP assays, such as HTRF (Homogeneous Time-Resolved Fluorescence) or bioluminescence-based systems like GloSensor™, are preferred over older methods like radioimmunoassays.[14][15][16] They offer high sensitivity, a wide dynamic range, and a simplified workflow suitable for high-throughput screening.

  • Dual-Mode Testing: The test compound must be evaluated in two modes. First, in agonist mode, the compound is added alone to see if it stimulates cAMP production. Second, in antagonist mode, the cells are co-incubated with the test compound and a known D1/D5 agonist (like dopamine or the full agonist SKF38393) to see if it can block the agonist-induced rise in cAMP.[13] This dual approach provides a complete functional profile.

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis node_prep Seed HEK293-hD1R or -hD5R cells in 96/384-well plates node_agonist Agonist Mode Add test compound alone node_prep->node_agonist node_antagonist Antagonist Mode Add test compound + fixed [Agonist] node_prep->node_antagonist node_compound Prepare serial dilutions of test compound and reference agonist node_compound->node_agonist node_compound->node_antagonist node_incubate Incubate at 37°C node_agonist->node_incubate node_antagonist->node_incubate node_detect Lyse cells and add cAMP detection reagents (e.g., HTRF) node_incubate->node_detect node_read Read plate (e.g., fluorescence ratio) node_detect->node_read node_calc Plot response vs. [Compound] Calculate EC50 (agonist) or IC50 (antagonist) node_read->node_calc

Fig. 3: Workflow for cAMP functional assays.

Experimental Protocol: HTRF-Based cAMP Assay

  • Cell Plating: Seed HEK293 cells expressing either hD1R or hD5R into low-volume 384-well plates and incubate overnight.

  • Compound Addition (Antagonist Mode):

    • Add varying concentrations of the test compound (e.g., this compound).

    • Add a fixed concentration of a reference agonist (e.g., dopamine at its EC80 concentration).

    • Incubate for 30 minutes at 37°C.

  • Compound Addition (Agonist Mode):

    • Add varying concentrations of the test compound alone.

    • Incubate for 30 minutes at 37°C.

  • Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) in lysis buffer as per the manufacturer's protocol (e.g., Cisbio).

  • Incubation: Incubate for 60 minutes at room temperature.

  • Measurement: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

  • Analysis: Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve. Plot the response against the log concentration of the test compound to determine the EC50 (for agonists) or IC50 (for antagonists).

Table 2: Comparative Functional Potency (EC50/IC50, nM) at D1 and D5 Receptors

CompoundFunctional ActivityPotency at D1 (nM)Potency at D5 (nM)Reference
This compound AntagonistIC50 = ExperimentalIC50 = ExperimentalN/A
SKF38393 (Full Agonist)AgonistEC50 ≈ 10-50EC50 ≈ 5-20[17]
SCH 23390 (Antagonist)AntagonistIC50 ≈ 0.5-1.5IC50 ≈ 0.5-2.0[12][18]

Part 2: In Vivo Validation: Assessing Target Engagement and Physiological Response

Demonstrating selectivity in isolated in vitro systems is a critical first step, but it is not sufficient to predict in vivo efficacy or selectivity. The compound must be tested in a living system to account for pharmacokinetics (absorption, distribution, metabolism, excretion) and to confirm target engagement in the complex environment of the brain.

In Vivo Microdialysis: Measuring Neurotransmitter Dynamics

In vivo microdialysis is a powerful technique for measuring the concentration of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in freely moving animals.[19][20] To assess the functional consequence of D5 vs. D1 receptor blockade, one could measure dopamine levels in a region like the striatum or prefrontal cortex following administration of the test compound.

Causality Behind Experimental Choices:

  • Brain Region: The striatum is an ideal target as it receives dense dopaminergic innervation and expresses both D1 and D5 receptors. Changes in dopamine release or uptake in this region are well-characterized and highly relevant to motor and reward pathways.[21]

  • Experimental Design: A robust design involves measuring baseline dopamine levels, administering the test compound, and then continuing to measure dopamine for several hours.[19] To further probe the mechanism, a subsequent challenge with a dopamine-releasing agent (like amphetamine) can reveal how the test compound modulates stimulated dopamine release.

  • Analytical Method: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) is the standard method for quantifying dopamine in dialysate samples due to its excellent sensitivity and specificity.[22]

Microdialysis_Workflow cluster_prep Surgical Preparation cluster_exp Experiment Day cluster_analysis Sample Analysis node_surgery Stereotaxically implant guide cannula over target brain region (e.g., striatum) in rodent. node_recover Allow animal to recover (5-7 days) node_surgery->node_recover node_probe Insert microdialysis probe and begin perfusion with aCSF node_recover->node_probe node_baseline Collect baseline dialysate samples to establish stable dopamine levels node_probe->node_baseline node_drug Administer test compound (e.g., i.p., s.c.) node_baseline->node_drug node_collect Continue collecting dialysate samples for several hours post-injection node_drug->node_collect node_hplc Quantify dopamine in samples using HPLC-ED node_collect->node_hplc node_analyze Analyze data as % change from baseline node_hplc->node_analyze

Fig. 4: General workflow for an in vivo microdialysis study.

Experimental Protocol: In Vivo Microdialysis

  • Surgery: Anesthetize a rat or mouse and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the striatum and secure it with dental cement. Allow the animal to recover fully.

  • Experiment: On the day of the experiment, place the animal in a microdialysis bowl. Gently insert the microdialysis probe through the guide cannula.

  • Perfusion & Baseline: Begin perfusing the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min). After a 1-2 hour equilibration period, collect 3-4 baseline samples (e.g., every 20 minutes).

  • Drug Administration: Administer a vehicle or the test compound (this compound) via a systemic route (e.g., intraperitoneal injection).

  • Post-Drug Collection: Continue collecting dialysate samples at the same interval for at least 3 hours.

  • Analysis: Analyze the dopamine content of the samples using HPLC-ED. Express the results as a percentage change from the average baseline dopamine concentration for each animal.

Interpreting the Data: The expected outcome for a selective D5 antagonist is nuanced. Unlike D2 autoreceptor antagonists which robustly increase dopamine release, D1/D5 antagonists have more subtle effects on basal dopamine levels but can modulate drug-induced or behaviorally-induced dopamine release. The results would be compared against those from non-selective antagonists to parse out the specific contribution of D5 blockade.

Conclusion: A Multi-Pillar Approach to Demonstrating Selectivity

Assessing the selectivity of a novel compound like this compound for the D5 over the D1 receptor requires a systematic, multi-faceted approach. No single experiment can provide a definitive answer. The logical flow from in vitro binding affinity to in vitro functional potency, and finally to in vivo target engagement, forms a self-validating and robust data package. By rigorously applying these methodologies and carefully choosing reference compounds, researchers can build a compelling case for the selectivity of their compound and pave the way for its development as a precision therapeutic agent.

Final_Logic_Flow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation node_hypothesis Hypothesis: Compound is D5 Selective node_binding Step 1: Binding Assay (Ki at D1 & D5) node_hypothesis->node_binding Test Affinity node_function Step 2: Functional Assay (EC50/IC50 at D1 & D5) node_binding->node_function Confirms functional activity node_vivo Step 3: Microdialysis (Effect on Neurotransmission) node_function->node_vivo Test Physiological Relevance node_conclusion Conclusion: Evidence for D5 Selectivity node_vivo->node_conclusion Synthesize Data

Fig. 5: Logical framework for assessing receptor selectivity.

References

A Senior Application Scientist's Guide to Benchmarking Antiproliferative Activity Against the NCI-60 Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the National Cancer Institute's panel of 60 human cancer cell lines (NCI-60) has served as a foundational tool in the quest for novel anticancer agents.[1][2] This diverse set of cell lines, representing nine distinct tissue types—including leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney—provides a complex biological landscape to profile the activity of a potential therapeutic.[1][3] More than just a simple cytotoxicity screen, the NCI-60 platform, when leveraged correctly, offers a powerful system for generating a unique biological "fingerprint" of a compound, yielding insights into its potential mechanism of action.[4][5]

This guide provides an in-depth methodology for benchmarking the antiproliferative activity of investigational compounds, grounded in the NCI's own well-validated protocols. We will explore the causality behind the experimental design, detail the data analysis required to derive critical efficacy metrics, and explain how to contextualize your findings within the vast NCI database to generate mechanistic hypotheses.

The NCI-60 Screening Assay: A Protocol Grounded in Precedent

The NCI's primary screen has historically been a robust endpoint assay using Sulforhodamine B (SRB), a bright pink aminoxanthene dye.[6][7] The scientific rationale for this choice is sound: SRB stoichiometrically binds to basic amino acid residues of cellular proteins under mildly acidic conditions.[8] The amount of bound dye is therefore directly proportional to the total protein mass, which serves as a reliable proxy for cell number. This method is less susceptible to metabolic artifacts that can confound assays based on mitochondrial activity (e.g., MTT) and has proven highly reproducible.[9][10]

Core Experimental Workflow: The Sulforhodamine B (SRB) Assay

The protocol described here is based on the classic NCI 96-well plate method, which underpins decades of historical data in their public database.[6] Adherence to this standardized workflow is critical for generating data that can be reliably compared to the NCI's extensive repository.

Experimental Protocol: NCI-60 Style SRB Assay

1. Cell Culture and Plating:

  • Culture: Grow human tumor cell lines in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.[11] Maintain cells at 37°C in a humidified atmosphere of 5% CO2 and 95% air.[12]

  • Seeding: Inoculate cells into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of each specific cell line.[11][12] The final volume per well should be 100 µL.

  • Incubation: Incubate the plates for 24 hours post-inoculation to allow for cell recovery and adherence before adding the test compound.[6][11]

2. Time Zero (Tz) Plate Preparation:

  • Causality: To accurately measure growth inhibition, a baseline cell count at the time of drug addition is essential. This Tz plate acts as the reference for cytostatic (growth-arresting) versus cytotoxic (cell-killing) effects.

  • Procedure: After the 24-hour pre-incubation, fix one set of plates for each cell line with trichloroacetic acid (TCA) as described in step 5.[11] These plates represent the cell population at the start of the treatment (Tz).

3. Compound Preparation and Addition:

  • Solubilization: Dissolve experimental compounds in DMSO at a concentration 400 times the desired final maximum test concentration.[11][12]

  • Serial Dilution: Thaw the stock solution and perform a serial dilution (typically 5-log range) in complete culture medium to create 2x concentrated solutions of each test dose.[11][13]

  • Treatment: Add 100 µL of each 2x compound dilution to the appropriate wells of the cell plates, which already contain 100 µL of medium, thereby achieving the final desired concentrations.[12] Include vehicle control wells (containing DMSO at the same final concentration as the treated wells).

4. Incubation and Termination:

  • Incubation: Incubate the plates for an additional 48 hours under standard culture conditions.[6][12]

  • Fixation: Terminate the assay by gently adding 50 µL of cold 50% (w/v) TCA to each well (for a final concentration of 10% TCA) to fix the cells by precipitating protein.[12] Incubate at 4°C for 60 minutes.[12]

5. Staining and Measurement:

  • Washing: Discard the supernatant and wash the plates five times with tap water to remove TCA, medium, and detached cells. Air dry the plates completely.[11]

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10-30 minutes.[8][11]

  • Final Wash: Discard the SRB solution and quickly wash the plates five times with 1% acetic acid to remove unbound dye.[11]

  • Solubilization: Air dry the plates again. Add 100-200 µL of 10 mM Tris base (pH 10.5) to each well to solubilize the protein-bound dye.[8][11]

  • Reading: Measure the absorbance (optical density, OD) on a plate reader at a wavelength of 515 nm.[11]

Diagram: SRB Assay Experimental Workflow

SRB_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_process Day 4: Processing & Readout p1 Seed cells in 96-well plates p2 Incubate 24 hours p1->p2 p3 Fix Time Zero (Tz) control plate p2->p3 Control Path p4 Add serially diluted compound to test plates p2->p4 Test Path p5 Incubate 48 hours p4->p5 p6 Fix cells with cold TCA p5->p6 p7 Wash & Stain with SRB dye p6->p7 p8 Wash & Solubilize bound dye p7->p8 p9 Read Absorbance at 515 nm p8->p9 COMPARE_Logic cluster_input Your Experimental Data cluster_database NCI DTP Database cluster_analysis Bioinformatic Analysis cluster_output Hypothesis Generation Input GI50 Values for Your Compound Across NCI-60 Compare COMPARE Algorithm (Pearson Correlation) Input->Compare DB >50,000 Compound Activity Fingerprints DB->Compare Output Ranked list of compounds with similar fingerprints Compare->Output Hypothesis Potential Mechanism of Action Output->Hypothesis

References

A Comparative Analysis of Pyrimidine Derivatives as Antiproliferative Agents: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with a wide spectrum of biological activities.[1] Its presence in the nucleobases uracil, thymine, and cytosine underscores its fundamental role in biological systems.[2] This inherent biocompatibility and versatile chemical nature have made pyrimidine derivatives a fertile ground for the development of novel therapeutic agents, particularly in oncology.[3] This guide provides a comprehensive, comparative analysis of various classes of pyrimidine derivatives, focusing on their antiproliferative properties, underlying mechanisms of action, and the structure-activity relationships that govern their efficacy.

The Rationale for Pyrimidine Scaffolds in Anticancer Drug Design

The rationale for employing the pyrimidine nucleus in the design of antiproliferative agents is multifaceted. Many pyrimidine derivatives act as antimetabolites, interfering with the synthesis of nucleic acids, a process that is significantly upregulated in rapidly dividing cancer cells.[4] Furthermore, the pyrimidine ring serves as a versatile scaffold that can be chemically modified to interact with a wide array of biological targets, including protein kinases, which are often dysregulated in cancer.[3] The ability to fine-tune the steric and electronic properties of substituents on the pyrimidine ring allows for the optimization of potency, selectivity, and pharmacokinetic profiles.[2]

Comparative Antiproliferative Activity of Pyrimidine Derivatives

The antiproliferative efficacy of pyrimidine derivatives is highly dependent on their chemical structure and the specific cancer cell line being targeted. The following tables summarize the in vitro cytotoxic activity (IC50 values) of representative pyrimidine derivatives against a panel of human cancer cell lines, providing a quantitative comparison of their performance.

Compound Class Derivative MCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HCT-116 (Colon) IC50 (µM)PC-3 (Prostate) IC50 (µM)HepG2 (Liver) IC50 (µM)Reference
Pyrido[2,3-d]pyrimidines Compound 6b>100>100>1000.05>100[5]
Compound 6e0.090.120.110.110.13[5]
Compound 8d0.040.060.050.050.07[5]
Pyrrolo[2,3-d]pyrimidines Compound 14a1.7----[6]
Compound 16b5.7----[6]
Compound 18b3.4----[6]
Thieno[2,3-d]pyrimidines Compound 2a-----[7]
Compound 2b-----[7]
Pyrazolopyrimidines Compound 5c-----[3]
Compound 5e-----[3]
Compound 5g-----[3]
Compound 5h-----[3]

Mechanisms of Action: Beyond Simple Cytotoxicity

The antiproliferative effects of pyrimidine derivatives are mediated through a variety of mechanisms, primarily targeting key cellular processes such as cell cycle progression and apoptosis.

Inhibition of Protein Kinases

A significant number of pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, enzymes that play a crucial role in signal transduction pathways regulating cell growth, proliferation, and survival.[3] The pyrimidine scaffold can mimic the adenine ring of ATP, allowing these compounds to competitively bind to the ATP-binding pocket of kinases, thereby blocking their catalytic activity.[8]

Epidermal Growth Factor Receptor (EGFR) Inhibition:

EGFR is a receptor tyrosine kinase that is often overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation.[9][10] Several pyrimidine-based derivatives have been developed as potent EGFR inhibitors.[11][12] Molecular docking studies have revealed that these compounds can form key hydrogen bond interactions with residues in the EGFR active site, such as Met793, Gly796, and Lys745, effectively blocking its function.[11]

EGFR_Inhibition cluster_0 Normal Signaling cluster_1 Inhibition by Pyrimidine Derivative EGFR EGFR Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Downstream_Signaling Activates EGFR->Downstream_Signaling Blocked Pyrimidine_Inhibitor Pyrimidine Derivative Pyrimidine_Inhibitor->EGFR Competitively Binds to ATP site ATP ATP ATP->EGFR Binds to active site Proliferation Cell Proliferation Downstream_Signaling->Proliferation Promotes

Caption: Inhibition of EGFR signaling by a pyrimidine derivative.

Cyclin-Dependent Kinase (CDK) Inhibition:

CDKs are essential for cell cycle progression, and their dysregulation is a hallmark of cancer.[8] Certain pyrido[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of CDKs, such as CDK2 and CDK4/6.[5] By blocking the activity of these kinases, these compounds can induce cell cycle arrest, preventing cancer cells from dividing.[5]

Induction of Apoptosis and Cell Cycle Arrest

Many pyrimidine derivatives exert their antiproliferative effects by inducing programmed cell death (apoptosis) and causing cell cycle arrest.

Apoptosis Induction:

Apoptosis is a crucial mechanism for eliminating damaged or unwanted cells. Some pyrimidine derivatives have been shown to induce apoptosis by modulating the expression of key regulatory proteins. For instance, certain compounds can upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.[5][13] This shift in the balance between pro- and anti-apoptotic proteins leads to the activation of caspases, the executioners of apoptosis.[5][7]

Cell Cycle Arrest:

In addition to inducing apoptosis, many pyrimidine derivatives can halt the progression of the cell cycle at specific checkpoints, such as the G1/S or G2/M phase.[7][13][14] This prevents cancer cells from replicating their DNA and dividing, ultimately leading to a reduction in tumor growth. For example, some hexahydrocyclooctathieno[2,3-d]pyrimidines have been shown to induce G2/M- and S-phase arrest in colon and breast cancer cell lines.[7]

Structure-Activity Relationship (SAR)

The biological activity of pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine ring.[2][15] Understanding the SAR is crucial for the rational design of more potent and selective anticancer agents.

  • Substitutions at C2, C4, and C6: These positions are common points for chemical modification. For instance, in a series of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines, maintaining a 3-hydroxyphenyl group at C2 and a morpholine group at C4 while varying the substituent at C7 was shown to modulate the inhibitory activity against PI3K and mTOR kinases.[16]

  • Fused Ring Systems: Fusing other heterocyclic rings to the pyrimidine core, such as pyridine, pyrrole, or thiophene, can significantly enhance antiproliferative activity by providing additional points of interaction with the biological target.[17][18]

  • Pharmacophoric Features: The incorporation of specific pharmacophoric features, such as hydrogen bond donors and acceptors, and hydrophobic moieties, can improve binding affinity and selectivity for the target protein.[10]

Experimental Protocols

To ensure the scientific integrity and reproducibility of the findings presented in this guide, detailed protocols for the key experimental assays are provided below.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

MTT_Assay_Workflow Start Start: Cancer Cell Culture Seeding Seed cells in 96-well plate Start->Seeding Treatment Treat with Pyrimidine Derivatives Seeding->Treatment Incubation Incubate (24-72h) Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate (2-4h) Viable cells form purple formazan MTT_Addition->Formazan_Formation Solubilization Add Solubilizing Agent (e.g., DMSO) Formazan_Formation->Solubilization Absorbance Measure Absorbance at 570 nm Solubilization->Absorbance Data_Analysis Calculate % Viability and IC50 Absorbance->Data_Analysis End End: Cytotoxicity Data Data_Analysis->End

Caption: Workflow of the MTT cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and used to detect exposed PS. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the pyrimidine derivative for the desired time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in Annexin V binding buffer.

  • Staining: Add fluorescently labeled Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay is used to determine the distribution of cells in the different phases of the cell cycle.

Principle: Propidium iodide (PI) is a fluorescent dye that intercalates into the DNA of cells. The amount of fluorescence is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence intensity of a population of cells, one can distinguish between cells in the G0/G1, S, and G2/M phases of the cell cycle.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the pyrimidine derivative.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • RNase Treatment: Treat the cells with RNase A to remove any RNA that might interfere with DNA staining.

  • PI Staining: Stain the cells with a PI solution.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Conclusion and Future Perspectives

Pyrimidine derivatives represent a highly versatile and promising class of compounds for the development of novel antiproliferative agents. Their ability to target a wide range of biological pathways, including kinase signaling, apoptosis, and cell cycle progression, underscores their therapeutic potential. The continued exploration of the structure-activity relationships of novel pyrimidine scaffolds, guided by molecular modeling and a deep understanding of their mechanisms of action, will undoubtedly lead to the discovery of more potent, selective, and less toxic anticancer drugs. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in this exciting and rapidly evolving field.

References

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 4-(4-Methoxyphenyl)pyrimidin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

The core principle of chemical waste disposal is proactive risk mitigation. Improper disposal can lead to environmental contamination, regulatory penalties, and, most importantly, immediate health hazards within the laboratory.[1] This document serves as a practical, actionable resource to navigate these complexities with confidence.

I. Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the potential hazards associated with 4-(4-Methoxyphenyl)pyrimidin-2-ol is paramount. Based on data for a structurally analogous compound, this substance should be handled as a hazardous material.[1]

Key Hazards:

  • Skin Irritation: May cause redness and discomfort upon contact.[1]

  • Serious Eye Irritation: Can result in significant eye damage if direct contact occurs.[1]

  • Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory discomfort.[1]

Personal Protective Equipment (PPE): To mitigate these risks, the following PPE is mandatory when handling this compound in any form, including as a waste product:

  • Eye Protection: Tightly fitting safety goggles or a face shield are essential.

  • Hand Protection: Chemically impermeable gloves, such as nitrile or neoprene, must be worn.

  • Body Protection: A lab coat or other protective clothing is required to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.

All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] Eyewash stations and safety showers must be readily accessible.

II. Waste Characterization and Segregation: The Foundation of Compliant Disposal

Proper disposal begins with accurate waste characterization. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[1] Given the irritant nature of this compound, it should be treated as a hazardous waste.

Waste Segregation: Proper segregation is crucial to prevent dangerous chemical reactions and to ensure cost-effective disposal.[1]

  • Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, gloves, paper towels), in a designated, compatible, and clearly labeled hazardous waste container.

  • Liquid Waste: If this compound is in a solution, collect it in a compatible, leak-proof liquid waste container. Do not mix this waste stream with other solvent wastes unless their compatibility has been verified.

  • Sharps Waste: Any sharps, such as needles or broken glass contaminated with the compound, must be disposed of in a designated, puncture-resistant sharps container.

III. Step-by-Step Disposal Protocol

This protocol outlines the systematic process for the collection, storage, and disposal of this compound waste.

Step 1: Container Selection and Labeling

  • Container Type: Use only containers that are chemically compatible with pyrimidine derivatives. High-density polyethylene (HDPE) or glass containers are generally suitable. Whenever possible, using the original manufacturer's container for the waste is a good practice, provided it is in good condition.

  • Container Labeling: Affix a hazardous waste tag to each container as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (avoid abbreviations or chemical formulas)

    • The accumulation start date

    • The specific hazards (e.g., Irritant)

    • The name of the principal investigator and the laboratory location

Step 2: Waste Accumulation and Storage

  • Satellite Accumulation Area (SAA): Hazardous waste must be accumulated at or near the point of generation, in a designated SAA that is under the control of laboratory personnel.

  • Container Management: Keep waste containers securely closed at all times, except when adding waste. This minimizes the release of vapors and prevents spills.

  • Storage Limits: Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in your SAA.

Step 3: Arranging for Disposal

  • Contact Environmental Health and Safety (EHS): Once a waste container is full or has reached its storage time limit, contact your institution's EHS department to schedule a pickup. Do not attempt to dispose of the chemical waste down the drain or in the regular trash.[1]

  • Documentation: Ensure all required paperwork is completed accurately and accompanies the waste container for pickup.

Spill Management: In the event of a spill, immediately alert personnel in the area. Small spills can be managed by trained laboratory staff using an appropriate spill kit. Absorb the spilled material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. For large spills, evacuate the area and contact your institution's emergency response team.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound A Generation of Waste (Solid, Liquid, or Contaminated Items) B Hazard Assessment (Treat as Hazardous Waste) A->B C Select Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Waste Segregation C->D E Solid Waste (e.g., powder, contaminated gloves) D->E F Liquid Waste (e.g., solutions) D->F G Sharps Waste (e.g., contaminated needles) D->G H Use Labeled, Compatible Solid Waste Container E->H I Use Labeled, Compatible Liquid Waste Container F->I J Use Labeled, Puncture-Resistant Sharps Container G->J K Store in Satellite Accumulation Area (SAA) H->K I->K J->K L Keep Containers Closed K->L M Monitor Accumulation Dates and Volumes L->M N Request Pickup from Environmental Health & Safety (EHS) M->N O Complete Disposal Documentation N->O P Proper Disposal by Licensed Facility O->P

Caption: Decision workflow for the safe disposal of this compound.

Quantitative Data Summary

For quick reference, the following table summarizes the key information for the disposal of this compound.

ParameterGuidelineSource
Common Name This compound-
CAS Number Not readily available; Analog: 477846-93-8[1]
Primary Hazards Skin, eye, and respiratory irritant[1]
Waste Classification Hazardous Waste[1]
Required PPE Safety goggles, chemical-resistant gloves, lab coat[1]
Disposal Method Collection by licensed hazardous waste disposal service[1][2]
Spill Cleanup Absorb with inert material and dispose of as hazardous waste[1]

By adhering to these procedures, researchers can ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally responsible. Building a culture of safety and responsibility in the laboratory is a collective effort, and the proper management of chemical waste is a critical component of this endeavor.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.